molecular formula C8H8N2O B1504227 3,4-Dihydro-1,7-naphthyridin-2(1H)-one CAS No. 885272-20-8

3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Cat. No.: B1504227
CAS No.: 885272-20-8
M. Wt: 148.16 g/mol
InChI Key: PWCQRUXZWPUNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1,7-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQRUXZWPUNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696852
Record name 3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-20-8
Record name 3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of the 1,7-Naphthyridinone Scaffold

The landscape of contemporary drug discovery is perpetually in pursuit of novel molecular architectures that offer privileged access to biologically relevant chemical space. Among these, the naphthyridinone framework has emerged as a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. While the 1,8- and 1,6-naphthyridinone isomers have been extensively explored, the 1,7-naphthyridinone core represents a less chartered, yet equally promising, frontier. This in-depth technical guide delineates a strategic and logical approach to the synthesis of a key derivative, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. This saturated heterocyclic system holds considerable promise as a versatile scaffold for the development of novel therapeutics, offering a three-dimensional architecture that can be strategically functionalized to engage with a multitude of biological targets.

This guide is structured to provide not only a detailed synthetic blueprint but also a deep understanding of the underlying chemical principles and experimental rationale. We will navigate through a proposed two-stage synthetic sequence, commencing with the construction of the aromatic 1,7-naphthyridin-2(1H)-one core, followed by its selective reduction to the desired dihydro derivative. Each step is supported by established methodologies adapted from the synthesis of analogous heterocyclic systems, ensuring a scientifically rigorous and practically viable approach.

I. Strategic Overview: A Two-Pronged Approach to the Target Scaffold

The synthesis of this compound is most logically approached as a two-phase process. This strategy allows for the controlled construction of the bicyclic system followed by the precise modification of one of the heterocyclic rings.

G cluster_0 Phase 1: Aromatic Core Construction cluster_1 Phase 2: Selective Reduction Start 4-Aminonicotinic Acid Derivative Intermediate 1,7-Naphthyridin-2(1H)-one Start->Intermediate Condensation & Cyclization Target This compound Intermediate->Target Catalytic Hydrogenation G cluster_reactants 4-Aminonicotinic_Acid_Ester 4-Aminonicotinic Acid Ester Intermediate_Adduct Intermediate Adduct 4-Aminonicotinic_Acid_Ester->Intermediate_Adduct + Diethyl Malonate (High Temperature) Diethyl_Malonate Diethyl Malonate 1,7-Naphthyridinone_Core 1,7-Naphthyridin-2(1H)-one Intermediate_Adduct->1,7-Naphthyridinone_Core Intramolecular Cyclization (Heat or Acid/Base Catalysis)

Figure 2. Reaction scheme for the formation of the 1,7-naphthyridinone core.

The reaction is typically performed at elevated temperatures to drive both the initial condensation and the subsequent cyclization. The choice of solvent and the potential use of a catalyst (acidic or basic) would be critical parameters to optimize for this specific transformation.

C. Detailed Experimental Protocol (Proposed)

Reaction: Synthesis of 1,7-Naphthyridin-2(1H)-one

Reagent/SolventMolecular WeightMolesEquivalentsConcentration
Ethyl 4-aminonicotinate166.18 g/mol 0.11.0-
Diethyl Malonate160.17 g/mol 0.151.5-
Dowtherm A---100 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-aminonicotinate (16.6 g, 0.1 mol) and diethyl malonate (24.0 g, 0.15 mol).

  • Add Dowtherm A (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 250 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with a suitable solvent (e.g., hexanes or diethyl ether) to remove residual Dowtherm A.

  • Purify the crude product by recrystallization or column chromatography to yield 1,7-naphthyridin-2(1H)-one.

Justification of Experimental Choices:

  • High Temperature: The use of a high-boiling solvent like Dowtherm A is crucial to provide the necessary thermal energy for both the initial condensation and the subsequent intramolecular cyclization, a common strategy in the synthesis of related naphthyridinones. [1]* Excess Diethyl Malonate: A slight excess of diethyl malonate is used to ensure complete consumption of the limiting starting material, ethyl 4-aminonicotinate.

III. Phase 2: Selective Reduction to this compound

With the aromatic 1,7-naphthyridin-2(1H)-one in hand, the next critical step is the selective reduction of the pyridinone ring to afford the desired 3,4-dihydro derivative. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and selectivity under appropriate conditions.

A. The Power of Catalytic Hydrogenation

Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is a well-established and robust method for the reduction of various functional groups, including the double bonds within heterocyclic rings. [2][3]The choice of catalyst, solvent, and reaction conditions (pressure, temperature) are key to achieving the desired outcome. For the reduction of naphthyridines, Pd/C has been shown to be effective. [4]

G 1,7-Naphthyridinone 1,7-Naphthyridin-2(1H)-one Dihydro_Product This compound 1,7-Naphthyridinone->Dihydro_Product Catalytic Hydrogenation Catalyst H₂, Pd/C

Figure 3. Selective reduction of the 1,7-naphthyridinone core.

B. Detailed Experimental Protocol (Proposed)

Reaction: Synthesis of this compound

Reagent/SolventMolecular WeightMolesEquivalentsConcentration
1,7-Naphthyridin-2(1H)-one146.15 g/mol 0.051.0-
10% Palladium on Carbon--10 mol%-
Ethanol---150 mL
Hydrogen Gas2.02 g/mol -Excess50 psi

Procedure:

  • To a hydrogenation vessel, add 1,7-naphthyridin-2(1H)-one (7.3 g, 0.05 mol) and 10% palladium on carbon (0.53 g, 10 mol% Pd).

  • Add ethanol (150 mL) to the vessel.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake and by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Justification of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for the hydrogenation of aromatic and heterocyclic systems. [2][3]* Ethanol: A common and suitable solvent for catalytic hydrogenation reactions.

  • Hydrogen Pressure: A moderate pressure of 50 psi is proposed as a starting point. This parameter may require optimization to achieve the desired selectivity and reaction rate.

IV. Conclusion and Future Perspectives

This technical guide has outlined a logical and scientifically grounded synthetic strategy for the preparation of this compound. By leveraging established methodologies for the synthesis of related naphthyridinone isomers and employing a robust catalytic hydrogenation for the final reduction step, this guide provides a clear pathway for researchers to access this valuable scaffold. The successful synthesis of this molecule will undoubtedly open new avenues for the design and development of novel therapeutic agents, further expanding the chemical toolbox available to medicinal chemists. The modular nature of this synthetic approach also allows for the future introduction of various substituents on the pyridine ring of the starting material, enabling the creation of diverse libraries of this compound derivatives for structure-activity relationship studies.

V. References

  • A study on the synthesis of 4-Aminonicotinic acid. (2015). ResearchGate. [Link]

  • Walraven, H. G. M., Choudry, G. G., & Pandit, U. K. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220–223.

  • Dow, R. L., & Schneider, S. R. (2010). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Pellicciari, R., Natalini, B., & Cecchetti, V. (1985). 1,6- AND 1,7-NAPHTHYRIDINES. II. SYNTHESIS FROM ACYCLIC PRECURSORS. Il Farmaco, Edizione Scientifica, 40(5), 349-357.

  • Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3386.

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.

  • Tran, T. D., et al. (2018). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 16(43), 8296-8305.

  • Zhang, A., et al. (2011). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science, 13(5), 485-492.

  • Li, G., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(12), 14859-14867.

Sources

The 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Scaffold: A Privileged Core for Targeted Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1,7-naphthyridin-2(1H)-one core and its related isomers represent a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this heterocyclic system offers a versatile and adaptable framework for the design of potent and selective inhibitors against a multitude of high-value biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, provide an ideal starting point for developing compounds that can precisely interact with the active sites of various enzymes. This guide delves into the mechanistic intricacies of several classes of inhibitors derived from the broader naphthyridinone family, illustrating how strategic chemical modifications to this core structure dictate target specificity and therapeutic action. We will explore the mechanisms of action for naphthyridinone-based inhibitors targeting critical regulators of DNA repair, inflammatory signaling, and cell cycle progression, namely Poly (ADP-ribose) polymerase 1 (PARP1), p38 Mitogen-Activated Protein (MAP) Kinase, and Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). Through detailed pathway analysis, structure-activity relationship (SAR) insights, and representative experimental protocols, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

The Naphthyridinone Core: A Foundation for Versatility

The power of the naphthyridinone scaffold lies in its synthetic tractability and its ability to be decorated with a wide array of chemical moieties.[1][2] This allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific amino acid residues within a target protein's binding pocket. The core structure itself provides a rigid backbone, which reduces the entropic penalty upon binding and allows for the precise positioning of functional groups to engage in key interactions, such as hydrogen bonding and π-π stacking.[3] The various isomers of naphthyridinone (e.g., 1,5-, 1,6-, 1,7-, and 1,8-) further expand the diversity of this scaffold, enabling the development of compounds with unique pharmacological profiles.[4]

This guide will now explore three distinct examples of how this versatile core has been successfully employed to generate highly specific and potent inhibitors for different therapeutic targets.

Mechanism of Action I: PARP1 Inhibition and DNA Damage Repair

Derivatives of the naphthyridinone scaffold have emerged as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks.[5][6]

Molecular Mechanism: Catalytic Inhibition and PARP Trapping

The primary mechanism of action for naphthyridinone-based PARP inhibitors involves competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP1.[5][7] When a single-strand DNA break occurs, PARP1 is recruited to the site of damage. It then utilizes NAD+ as a substrate to synthesize chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[6][8] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of the lesion.[6]

Naphthyridinone-based inhibitors, by occupying the NAD+ binding pocket, prevent the synthesis of PAR chains.[8] This catalytic inhibition blocks the recruitment of the DNA repair machinery, leaving the single-strand break unrepaired.[7][8]

A more profound cytotoxic effect, known as "PARP trapping," occurs when the inhibitor not only blocks catalytic activity but also stabilizes the interaction between PARP1 and the DNA break.[7] This creates a physical obstruction on the DNA, which can lead to the collapse of replication forks during S-phase, generating more severe double-strand breaks.[5][7] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[5][6] This concept is known as synthetic lethality.

Signaling Pathway: PARP1 in DNA Repair

The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of its inhibition by naphthyridinone derivatives.

PARP1_Inhibition cluster_0 Normal Cell Response cluster_1 In the Presence of Naphthyridinone Inhibitor DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 binds to PAR PAR Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repaired Repaired DNA Repair_Proteins->DNA_Repaired repair DNA_SSB_Inhib Single-Strand DNA Break PARP1_Inhib PARP1 DNA_SSB_Inhib->PARP1_Inhib Trapped_Complex Trapped PARP1-DNA Complex PARP1_Inhib->Trapped_Complex forms Naphthyridinone Naphthyridinone Inhibitor Naphthyridinone->PARP1_Inhib inhibits Replication_Fork Replication Fork Collapse Trapped_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Mechanism of PARP1 Inhibition by Naphthyridinone Derivatives.
Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol outlines a typical chemiluminescent assay to determine the in vitro potency of a naphthyridinone-based compound against PARP1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a PARP1 substrate)

  • Biotinylated NAD+

  • Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well white microplates

  • Test compound (naphthyridinone derivative) dissolved in DMSO

Procedure:

  • Plate Preparation: Coat the 96-well plates with histones and incubate overnight at 4°C. Wash the plates with wash buffer to remove unbound histones.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Reaction Initiation: Add the test compound dilutions to the histone-coated wells. Then, add the PARP1 enzyme to all wells except the no-enzyme control.

  • Substrate Addition: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at room temperature for 1-2 hours.

  • Detection: Wash the plates to remove unbound reagents. Add Strep-HRP to each well and incubate for 1 hour at room temperature. The Strep-HRP will bind to the biotinylated PAR chains synthesized by the active PARP1.

  • Signal Generation: After a final wash, add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the plate on a luminometer to measure the light output from each well.

  • Data Analysis: Subtract the background signal (no-enzyme control) from all other readings. Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.

Mechanism of Action II: p38 MAP Kinase Inhibition and Anti-inflammatory Effects

The 1,7-naphthyridinone scaffold has been successfully utilized to develop potent and selective inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]

Molecular Mechanism: Allosteric Inhibition

Unlike many kinase inhibitors that compete with ATP for binding at the active site, some advanced p38 inhibitors based on related scaffolds have been shown to bind to an allosteric site, which is spatially distinct from the ATP-binding pocket. This allosteric binding induces a conformational change in the kinase that renders it inactive. Specifically, the inhibitor stabilizes a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity. This mode of inhibition can offer higher selectivity over other kinases, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket.

Signaling Pathway: p38 MAP Kinase in Inflammation

The diagram below shows the p38 MAP kinase signaling pathway and its role in inflammation, with the point of intervention for naphthyridone-based inhibitors.

p38_Inhibition Stress Stress Stimuli (e.g., LPS, UV) MKKs MAPKKs (MKK3/6) Stress->MKKs activate p38 p38 MAP Kinase MKKs->p38 phosphorylate & activate MK2 MAPKAPK2 p38->MK2 activate Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors activate mRNA_Stabilization mRNA Stabilization Proteins MK2->mRNA_Stabilization activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Cytokines induce transcription mRNA_Stabilization->Cytokines increase stability Naphthyridinone Naphthyridinone Inhibitor Naphthyridinone->p38 inhibits

p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro p38α Kinase Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of a naphthyridinone derivative against p38α kinase.

Objective: To determine the IC50 of a test compound against p38α kinase activity.

Materials:

  • Recombinant active human p38α kinase

  • Fluorescently labeled peptide substrate (e.g., based on ATF2)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well low-volume white plates

  • Test compound (naphthyridinone derivative) dissolved in DMSO

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include DMSO-only (100% activity) and no-enzyme (background) controls.

  • Enzyme Addition: Add the p38α kinase to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for 1-2 hours at room temperature.

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. Active kinase will consume ATP, leading to a lower signal.

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Mechanism of Action III: PKMYT1 Inhibition and Cell Cycle Control

Naphthyridinone derivatives have also been identified as potent and selective inhibitors of PKMYT1, a crucial regulator of the G2/M cell cycle transition.[10][11]

Molecular Mechanism: G2/M Checkpoint Abrogation

PKMYT1 is a protein kinase that, along with WEE1, phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1).[10][11] This inhibitory phosphorylation of CDK1 prevents the cell from prematurely entering mitosis.[12] Naphthyridinone-based inhibitors of PKMYT1 bind to its active site, preventing the phosphorylation of CDK1.[10] In cancer cells that are highly dependent on the G2/M checkpoint for DNA repair, such as those with CCNE1 amplification, inhibition of PKMYT1 leads to the premature activation of CDK1 and forces the cells to enter mitosis with damaged DNA.[12] This results in mitotic catastrophe and subsequent apoptosis.[10]

Signaling Pathway: PKMYT1 in Cell Cycle Regulation

The following diagram illustrates the role of PKMYT1 in the G2/M checkpoint and how its inhibition can lead to cancer cell death.

PKMYT1_Inhibition G2_Phase G2 Phase CDK1_CyclinB_Inactive CDK1/Cyclin B (Inactive) G2_Phase->CDK1_CyclinB_Inactive CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB_Inactive->CDK1_CyclinB_Active dephosphorylation Mitosis Mitosis CDK1_CyclinB_Inactive->Mitosis premature entry PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_Inactive phosphorylates & inhibits CDK1_CyclinB_Active->Mitosis triggers Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis Naphthyridinone Naphthyridinone Inhibitor Naphthyridinone->PKMYT1 inhibits

Role of PKMYT1 in G2/M Transition and its Inhibition.
Experimental Protocol: Cell-Based Assay for G2/M Checkpoint Abrogation

This protocol describes a flow cytometry-based method to assess the ability of a naphthyridinone derivative to override the G2/M checkpoint.

Objective: To determine if the test compound causes cells to prematurely enter mitosis.

Materials:

  • Cancer cell line (e.g., a CCNE1-amplified line like OVCAR3)

  • Cell culture medium and supplements

  • Test compound (naphthyridinone derivative)

  • DNA damage-inducing agent (e.g., doxorubicin)

  • Propidium Iodide (PI) staining solution

  • Antibody against Phospho-Histone H3 (Ser10), a marker of mitosis

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • G2/M Arrest: Treat the cells with a low dose of a DNA-damaging agent (e.g., doxorubicin) for 16-24 hours to induce G2/M arrest.

  • Compound Treatment: Add the test compound at various concentrations to the arrested cells. Include a DMSO control. Incubate for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold ethanol.

  • Staining: Wash the fixed cells and stain them with the anti-Phospho-Histone H3 antibody, followed by a fluorescently labeled secondary antibody. Then, resuspend the cells in PI staining solution, which also contains RNase.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The PI signal will determine the DNA content (G1, S, or G2/M phase), and the Phospho-Histone H3 signal will identify cells in mitosis.

  • Data Analysis: Quantify the percentage of cells that are positive for Phospho-Histone H3. A significant increase in the Phospho-Histone H3 positive population in the compound-treated, G2/M-arrested cells compared to the DMSO control indicates that the compound is abrogating the G2/M checkpoint and forcing cells into mitosis.

Conclusion

The this compound scaffold and its isomers are exceptionally valuable frameworks in drug discovery. As demonstrated through the diverse mechanisms of PARP1, p38 MAP kinase, and PKMYT1 inhibition, strategic derivatization of this core can yield highly potent and selective inhibitors for a wide range of therapeutic targets. The ability to modulate the scaffold's properties to achieve distinct mechanisms of action—from competitive inhibition and allosteric modulation to the induction of synthetic lethality—underscores its "privileged" status. This guide provides a foundational understanding of these mechanisms and offers practical experimental approaches for researchers working to harness the full potential of this remarkable chemical entity in the development of next-generation targeted therapies.

References

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.

  • Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][13][14]-naphthyridin-2(3H)-ones as c-Met kinase inhibitors. ResearchGate.

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Archives of Pharmacal Research.

  • Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry.

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

  • Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. PubMed.

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology.

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed.

  • Synthesis of a naphthyridone p38 MAP kinase inhibitor. PubMed.

  • Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. MDPI.

  • Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. bioRxiv.

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed.

  • How PARP inhibitors (PARPi) work. YouTube.

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ResearchGate.

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Semantic Scholar.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. International Journal of Molecular Sciences.

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Journal of Medicinal Chemistry.

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences.

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthyridine Core in Modern Drug Discovery

The world of medicinal chemistry is driven by the search for "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets, thereby serving as a foundation for developing a diverse range of therapeutic agents. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent one such privileged family.[1] With six possible isomers based on the placement of the two nitrogen atoms, these scaffolds have given rise to a wide spectrum of pharmacologically active molecules, from foundational antibacterial agents to novel anticancer therapies.[1]

This guide focuses specifically on the 3,4-Dihydro-1,7-naphthyridin-2(1H)-one moiety. This particular scaffold has garnered significant attention for its synthetic tractability and, most importantly, its role as a cornerstone in the development of potent and selective inhibitors of critical disease-related enzymes. Its unique three-dimensional structure and electronic properties make it an ideal starting point for generating libraries of compounds with diverse biological activities.

We will delve into the key therapeutic areas where these derivatives have shown exceptional promise, dissect their mechanisms of action, provide actionable experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical architecture.

Section 1: The Preeminent Role in Oncology: PARP Inhibition

The most significant recent application of the naphthyridinone core is in the development of inhibitors for Poly (ADP-ribose) polymerase (PARP), particularly PARP-1.[2][3] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations.[3]

Mechanism of Action: Synthetic Lethality and PARP Trapping

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for fixing single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these normally benign SSBs escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA1/2, the HR pathway is defective. This simultaneous loss of two key DNA repair pathways—one by a drug (PARP inhibition) and one by mutation (BRCA deficiency)—leads to a state of synthetic lethality , where the cancer cell cannot survive the accumulated DNA damage and undergoes apoptosis.

Critically, the efficacy of these inhibitors is not just due to blocking the catalytic activity of PARP but also through a mechanism known as "PARP trapping." The inhibitor binds to the PARP enzyme while it is attached to DNA, preventing its dissociation and creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone.[3] Developing inhibitors that are not only potent but also selective for PARP-1 over PARP-2 is a key objective, as PARP-2 inhibition is linked to dose-limiting hematological toxicities like anemia and thrombocytopenia.[4]

Below is a diagram illustrating the central role of PARP-1 in DNA repair and the principle of synthetic lethality.

G cluster_normal Normal Cell cluster_inhibited Drug Action cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient Cell DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (SSB Repaired) PARP1->BER initiates DSB Double-Strand Break (DSB) Replication->DSB HR_Pathway Homologous Recombination (HR) Pathway DSB->HR_Pathway Cell_Viability Cell Viability HR_Pathway->Cell_Viability Apoptosis Apoptosis (Cell Death) HR_Pathway->Apoptosis failure leads to PARPi Naphthyridinone PARP-1 Inhibitor PARPi->PARP1 inhibits & traps BRCA_Deficient BRCA Mutant Cell (Defective HR) BRCA_Deficient->HR_Pathway disables

Caption: PARP-1 inhibition and synthetic lethality pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded highly potent and selective PARP-1 inhibitors. One notable example is AZD5305, a PARP1-DNA trapper with high selectivity over PARP-2.[3] Analysis of this and related series reveals key SAR trends.

Caption: Key modification points on the naphthyridinone scaffold.

Anticancer Activity Data

The true measure of these derivatives lies in their cytotoxic activity against relevant cancer cell lines. The table below summarizes the activity of representative compounds from the literature.

Compound ClassModification HighlightsTarget Cell LineIC₅₀ (nM)Reference
1,5-Naphthyridin-2(1H)-one3-ethyl, various C7 substitutionsPARP-1 (enzyme)0.49 [2]
1,5-Naphthyridin-2(1H)-oneCompound 8m from seriesDLD-1 (BRCA mutant)4.82 [2]
2-phenyl-2H-indazole-7-carboxamideMK-4827 (related scaffold)PARP-1 (enzyme)3.8 [5]
Phthalazin-1-oneAZD2281 (Olaparib)PARP-1 (enzyme)<5 [2]
1,6-Naphthyridin-2(1H)-oneA34 (FGFR4 Inhibitor)Hep-3B (HCC)Potent[6]
1,8-Naphthyridine-3-carboxamideCompound C-34VariousHigh Cytotoxicity[7]

Note: The table includes data from different naphthyridinone isomers and related PARP inhibitor scaffolds to provide a broader context of potency.

Section 2: Antimicrobial and Anti-inflammatory Activities

While oncology is a major focus, the versatility of the naphthyridine scaffold extends to other critical therapeutic areas.

Antimicrobial Effects: A Historical Legacy

The history of naphthyridines in medicine began with the antibacterial agent nalidixic acid , a 1,8-naphthyridine derivative introduced in the 1960s.[8] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription.[8] Subsequent modifications, particularly the addition of a fluorine atom at C6 and a piperazine ring at C7, led to the development of highly successful fluoroquinolone antibiotics like Enoxacin.[9]

Derivatives of the this compound core are being investigated for similar properties, often showing efficacy against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies in this area have shown that the presence of electron-withdrawing groups on peripheral phenyl rings can enhance antimicrobial activity.[10]

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer. Certain 1,8-naphthyridine derivatives have demonstrated the ability to modulate the inflammatory response. For instance, compound C-34 was shown to potently inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from immune cells stimulated by lipopolysaccharide (LPS).[7] This dual anti-inflammatory and cytotoxic profile makes such compounds particularly interesting, as they could potentially target both the cancer cells and the inflammatory tumor microenvironment that supports their growth.[7]

Section 3: Essential Experimental Protocols

To ensure the robust evaluation of novel this compound derivatives, standardized and well-controlled experimental protocols are paramount.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to measure the reduction in cell viability caused by a test compound. It is a foundational experiment for any potential anticancer agent.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., BRCA-mutant DLD-1 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: PARP-1 Enzymatic Inhibition Assay

This protocol describes a common method to directly measure the inhibition of PARP-1's enzymatic activity.

Principle: This is a fluorescence polarization (FP) based assay. A fluorescently labeled NAD+ analog is used as a substrate for PARP-1. When it is not incorporated into a poly(ADP-ribose) chain, it is small and tumbles rapidly in solution, resulting in low fluorescence polarization. When PARP-1 is active, it incorporates the analog into a large polymer, which tumbles slowly and yields a high polarization signal. An inhibitor will prevent this incorporation, keeping the polarization signal low.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the fluorescent NAD+ analog.

  • Compound Plating: In a 384-well plate, add the test naphthyridinone derivatives at various concentrations. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Enzyme/DNA Addition: Add a pre-mixed solution of PARP-1 enzyme and activated DNA to each well. Incubate for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent NAD+ analog to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light, to allow the reaction to proceed.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Analysis: Convert the FP values to percent inhibition relative to the controls. Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its isomers have firmly established their value in modern medicinal chemistry. Their success as PARP-1 inhibitors highlights a remarkable potential in oncology, offering a pathway to developing next-generation therapeutics with enhanced selectivity and reduced toxicity.[4] The demonstrated antimicrobial and anti-inflammatory activities further broaden their therapeutic horizon, suggesting that a single core structure can be tailored to combat a range of human diseases.[8][7]

The future of this chemical class lies in the continued exploration of its structure-activity landscape. Key areas for future research include:

  • Enhancing Selectivity: Designing derivatives with even greater selectivity for PARP-1 over PARP-2 to create safer combination therapies.

  • Overcoming Resistance: Developing compounds that are effective against PARP inhibitor-resistant cancer models.

  • Exploring New Targets: Using the scaffold as a starting point to screen for activity against other enzyme classes, such as kinases or viral polymerases.

For drug development professionals, the this compound core represents a validated and promising platform. Its synthetic accessibility and proven biological relevance make it an invaluable tool in the ongoing quest for novel and effective medicines.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available from: [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. Available from: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. National Center for Biotechnology Information. Available from: [Link]

  • Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. PubMed. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available from: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate. Available from: [Link]

  • 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. Available from: [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. Available from: [Link]

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. National Center for Biotechnology Information. Available from: [Link]

Sources

Spectroscopic characterization of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the naphthyridinone core is a "privileged scaffold"—a molecular framework that has repeatedly been shown to provide ligands for a diverse array of biological receptors.[1][2][3] The compound this compound (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) represents a foundational structure within this class. Its value lies not only in its own potential bioactivity but as a versatile chemical intermediate for building more complex therapeutic agents.[1]

The successful synthesis and subsequent development of any drug candidate are predicated on the unambiguous confirmation of its molecular structure and purity. This is not a trivial checkpoint but the bedrock of all further investigation. Mischaracterization can lead to the costly pursuit of incorrect molecular pathways and flawed structure-activity relationship (SAR) studies.

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal logic behind the expected spectral features. We will employ Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural portrait of this important heterocyclic compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the chemical environment of every proton in a molecule. The resonance frequency (chemical shift, δ) of a proton is exquisitely sensitive to the electron density around it, allowing us to differentiate between aromatic, aliphatic, and N-H protons. Furthermore, spin-spin coupling between neighboring protons causes signals to split into distinct patterns (e.g., doublets, triplets), revealing which protons are directly connected through chemical bonds.

Expected ¹H NMR Spectrum & Interpretation: The structure of this compound contains three distinct proton environments: the aromatic pyridine ring, the saturated dihydropyridinone ring, and the amide N-H group. The spectrum is predicted to show characteristic signals for each.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The pyridine ring contains three protons (H-5, H-6, H-8). Due to the electron-withdrawing nature of the nitrogen atom at position 7, H-8 is expected to be the most deshielded (highest chemical shift). The coupling between these protons will result in a set of doublets and a doublet of doublets, characteristic of a 3-substituted pyridine system.

  • Aliphatic Region (δ 2.5 - 3.5 ppm): The dihydropyridinone ring features two methylene (CH₂) groups at positions C-3 and C-4. These are adjacent to each other and will therefore appear as two triplets, assuming free rotation. The C-3 protons, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate at a slightly higher chemical shift than the C-4 protons.[6][7]

  • Amide Proton (δ ~8.0 - 10.0 ppm, broad): The proton on the lactam nitrogen (N-1) is typically deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constant (J, Hz)
N1-H8.0 - 10.0broad singlet-
H-8~8.3doublet (d)~4-5
H-6~7.8doublet (d)~7-8
H-5~7.2doublet of doublets (dd)~7-8, ~4-5
H-3 (2H)~3.3triplet (t)~6-7
H-4 (2H)~2.8triplet (t)~6-7

graph "molecular_structure_h_nmr" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Define nodes with labels N1 [label="N1-H", pos="0,0.5!"]; C2 [label="C2=O", pos="1.2,0.5!"]; C3 [label="C3(H₂)", pos="1.8,-0.5!"]; C4 [label="C4(H₂)", pos="1,-1.5!"]; C4a [label="C4a", pos="-0.2,-1.5!"]; C8a [label="C8a", pos="-0.8,-0.5!"]; C5 [label="C5-H", pos="-0.2,-2.5!"]; C6 [label="C6-H", pos="-1.2,-2.5!"]; N7 [label="N7", pos="-1.8,-1.5!"]; C8 [label="C8-H", pos="-1.8,-0.5!"];

// Define edges to form the structure N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- C8a; }

Caption: Molecular structure with proton labels.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton signal sharp and observable.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the spectrum at a standard temperature (e.g., 25 °C). A typical acquisition involves 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]

Carbon (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, providing a distinct signal for each unique carbon atom in the molecule. The chemical shift range is much wider than for protons (~200 ppm), resulting in less signal overlap. This technique is definitive for counting the number of non-equivalent carbons and identifying key functional groups like carbonyls.

Expected ¹³C NMR Spectrum & Interpretation: The molecule has 8 carbon atoms, and due to its asymmetry, all 8 are expected to be chemically non-equivalent, yielding 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (δ ~170 ppm): The C-2 carbonyl carbon of the lactam is the most deshielded carbon due to the direct attachment of the electronegative oxygen atom and will appear at the far downfield end of the spectrum.[8]

  • Aromatic Carbons (δ 110 - 160 ppm): The five sp²-hybridized carbons of the two fused rings (C-5, C-6, C-8, C-4a, C-8a) will resonate in this region. Carbons directly attached to nitrogen (C-8 and C-8a) will be significantly deshielded.[9]

  • Aliphatic Carbons (δ 20 - 40 ppm): The two sp³-hybridized methylene carbons, C-3 and C-4, will appear in the upfield region of the spectrum. C-3, being alpha to the carbonyl, will be at a slightly higher chemical shift than C-4.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~170
C-8~155
C-6~145
C-8a~140
C-4a~125
C-5~120
C-3~35
C-4~25
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Acquisition: ¹³C NMR spectra require a significantly larger number of scans (often several hundred to thousands) than ¹H spectra due to the low natural abundance of the ¹³C isotope. The spectrum is typically acquired with proton decoupling to produce sharp singlets for each carbon.

  • Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic vibrational frequencies, making IR an excellent tool for identifying the presence of key groups like C=O, N-H, C-H, and aromatic rings.

Expected IR Spectrum & Interpretation: The IR spectrum provides a diagnostic fingerprint for this compound, confirming its core functional components.

  • N-H Stretch (3200-3300 cm⁻¹): A moderately strong, somewhat broad band is expected in this region, corresponding to the stretching vibration of the N-H bond in the lactam ring.[10][11]

  • C-H Stretches (2850-3100 cm⁻¹): Two types of C-H stretches will be present. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹.[11][12]

  • C=O Stretch (Amide I Band) (~1670 cm⁻¹): This will be one of the strongest and most characteristic absorptions in the spectrum. For a six-membered lactam (cyclic amide), the carbonyl stretch typically appears around 1670-1680 cm⁻¹.[10][13][14] This strong absorption is a definitive indicator of the pyridinone ring system.

  • Aromatic Ring Stretches (1400-1600 cm⁻¹): Several sharp to medium intensity bands in this region correspond to C=C and C=N stretching vibrations within the pyridine ring.

  • N-H Bend (Amide II Band) (~1550 cm⁻¹): This band arises from a coupling of N-H bending and C-N stretching and is characteristic of secondary amides.[13]

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Lactam N-HStretch3200 - 3300Medium, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium
Lactam C=OStretch (Amide I)~1670Strong, Sharp
Aromatic C=C/C=NStretch1400 - 1600Medium-Strong
Lactam N-HBend (Amide II)~1550Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass of this ion provides the molecule's exact molecular weight. Excess energy from the ionization process causes the molecular ion to fragment in predictable ways, providing a structural fingerprint.

Expected Mass Spectrum & Interpretation: The mass spectrum will provide the definitive molecular weight and clues to the molecule's stability and structure.

  • Molecular Ion Peak (m/z 148): The molecular formula C₈H₈N₂O contains two nitrogen atoms (an even number), so according to the Nitrogen Rule, the molecular ion peak should have an even m/z value. A strong peak is expected at m/z = 148, corresponding to the intact molecular ion [C₈H₈N₂O]⁺•. Aromatic and heterocyclic compounds often show a prominent molecular ion peak due to their stability.[15]

  • Key Fragmentation Pathways: Fragmentation provides structural validation. Common fragmentation patterns for amides and heterocycles include:

    • Loss of CO (m/z 120): A very common fragmentation for cyclic amides is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 120 ([M-28]⁺•).

    • Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the dihydropyridinone ring could lead to various fragments. For instance, cleavage across the C4-C4a and C8a-N1 bonds could lead to distinct charged fragments.

    • Loss of H• (m/z 147): Loss of a hydrogen radical to form a stable, even-electron cation is also a common initial fragmentation step.

fragmentation_pathway M [C₈H₈N₂O]⁺• m/z = 148 (Molecular Ion) M_minus_CO [C₇H₈N₂]⁺• m/z = 120 M->M_minus_CO - CO M_minus_H [C₈H₇N₂O]⁺ m/z = 147 M->M_minus_H - H•

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector counts the ions at each m/z value, and the software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of a molecule like this compound is a process of synergistic data integration. No single technique provides the complete picture.

  • ¹H NMR maps the proton framework and their connectivity.

  • ¹³C NMR confirms the carbon skeleton and the presence of the critical carbonyl group.

  • IR Spectroscopy provides rapid confirmation of all key functional groups (N-H, C=O, aromatic ring).

  • Mass Spectrometry gives the definitive molecular weight and offers a final layer of structural confirmation through predictable fragmentation.

Together, these four spectroscopic techniques provide a robust, self-validating system for confirming the identity and purity of this compound, establishing the essential foundation for its use in research and drug development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Kumbhar, D., et al. (2021). Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. Journal of Fluorescence, 31(2), 327-338. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Pinchas, S., & Laulicht, I. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 43, 237-245. Retrieved from [Link]

  • Blanco, M. M., Schapira, C. B., & Perillo, I. A. (1998). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 36(7), 507-512. Retrieved from [Link]

  • Prieur, A., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1699-1705. Retrieved from [Link]

  • Hameed, A., et al. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2009(13), 42-54. Retrieved from [Link]

  • University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Iriepa, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1025. Retrieved from [Link]

  • YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

Sources

The Ascendance of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Analogs in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydro-1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potential across a spectrum of therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising core. We will delve into the synthetic nuances, explore the intricate structure-activity relationships (SAR), and detail the established biological activities and mechanisms of action. This guide is designed to be a practical resource, offering field-proven insights and self-validating experimental protocols to empower the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the 1,7-Naphthyridinone Core

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, have a rich history in drug discovery, with various isomers exhibiting a broad range of biological activities.[1][2] The 1,7-naphthyridinone core, in particular, has garnered significant attention due to its ability to serve as a versatile template for the development of potent and selective inhibitors of various enzymes implicated in human diseases. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, allowing for precise interactions with target proteins. The lactam functionality offers a key hydrogen bonding motif, while the aromatic rings provide a platform for a multitude of chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Analogs of the this compound core have demonstrated significant activity against several key drug targets, including:

  • Kinases: A pivotal class of enzymes often dysregulated in cancer and inflammatory diseases. 1,7-Naphthyridinone derivatives have shown potent inhibitory activity against p38 Mitogen-Activated Protein (MAP) Kinase, Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), and the MET proto-oncogene, receptor tyrosine kinase (MET).[3][4][5]

  • Epigenetic Targets: Specifically, the Lysine Demethylase 5 (KDM5) family of enzymes, which are critical regulators of histone methylation and are implicated in cancer development.[2]

  • DNA Repair Enzymes: The broader naphthyridine class has shown potential in targeting enzymes like Poly (ADP-ribose) polymerase (PARP), crucial for DNA repair and a validated target in oncology.

This guide will provide a detailed exploration of the key aspects of drug discovery centered on this promising scaffold.

Synthetic Strategies for the this compound Core

The efficient and versatile synthesis of the this compound core and its analogs is paramount for successful drug discovery campaigns. While various methods have been reported for the synthesis of naphthyridine isomers, this section will focus on strategies amenable to the construction of the 1,7-naphthyridin-2(1H)-one scaffold, with a particular emphasis on the widely applicable Friedländer annulation and intramolecular cyclization approaches.

The Friedländer Annulation Approach

The Friedländer synthesis is a classic and powerful method for the construction of quinolines and related heterocyclic systems, including naphthyridines.[6][7] The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group.

A plausible synthetic route to the this compound core utilizing a Friedländer-type reaction is depicted below. This strategy offers the advantage of readily available starting materials and the potential for a one-pot reaction.

G cluster_reaction Friedländer Annulation cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde condensation Base-catalyzed Condensation 2-aminonicotinaldehyde->condensation ester Substituted Acetoacetate (e.g., ethyl 4-chloroacetoacetate) ester->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization naphthyridinone This compound core cyclization->naphthyridinone

Caption: Friedländer annulation approach to the 1,7-naphthyridinone core.

Experimental Protocol: Friedländer Synthesis of a this compound Analog

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the substituted acetoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.1-0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired this compound analog.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and DMF are common choices due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures.

  • Catalyst: A base is crucial to deprotonate the α-methylene group of the acetoacetate, generating the enolate nucleophile required for the initial condensation step. The choice of base can influence reaction rates and yields.

  • Temperature: Heat is generally required to drive the condensation and subsequent cyclization and dehydration steps to completion.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the this compound core. These strategies often involve the formation of a key intermediate containing both the pyridine ring and a side chain poised for cyclization.

A representative intramolecular cyclization approach is outlined below, starting from a substituted 3-aminopyridine.

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product aminopyridine 3-Aminopyridine derivative acylation Acylation with a suitable reagent aminopyridine->acylation cyclization Intramolecular Cyclization acylation->cyclization naphthyridinone This compound core cyclization->naphthyridinone

Caption: Intramolecular cyclization approach to the 1,7-naphthyridinone core.

Experimental Protocol: Intramolecular Cyclization for a this compound Analog

This protocol provides a general framework; specific reagents and conditions will depend on the desired substitution pattern.

  • Acylation: React a 3-aminopyridine derivative with a suitable acylating agent, such as a substituted acryloyl chloride or a Michael acceptor like ethyl acrylate, to introduce the side chain. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cyclization: The resulting intermediate can be cyclized under various conditions. For example, acid-catalyzed cyclization (e.g., using polyphosphoric acid or Eaton's reagent) or a base-mediated intramolecular Michael addition followed by cyclization can be employed.

  • Work-up and Purification: Following the cyclization, the reaction is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acylating Agent: The choice of acylating agent determines the initial structure of the side chain and ultimately the substitution pattern on the newly formed ring.

  • Cyclization Conditions: The choice between acidic or basic conditions for cyclization depends on the nature of the substituents on the pyridine ring and the side chain. Acidic conditions often promote Friedel-Crafts-type cyclizations, while basic conditions facilitate intramolecular nucleophilic additions.

Structure-Activity Relationships (SAR) and Target Engagement

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. A thorough understanding of SAR is crucial for optimizing potency, selectivity, and drug-like properties.

Kinase Inhibition

p38 MAP Kinase: Analogs of 1,7-naphthyridinone have been identified as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses. SAR studies have revealed that substitution at the N-1 and C-7 positions is critical for activity.

PIP4K2A: The 1,7-naphthyridine scaffold has yielded highly potent and selective inhibitors of PIP4K2A, a lipid kinase implicated in cancer.[4][8] Structure-based optimization has been instrumental in achieving nanomolar potency.

MET Kinase: 1,7-Naphthyridinone derivatives have shown promise as MET kinase inhibitors, a target in various cancers.[5] Scaffold hopping from other heterocyclic systems has led to the discovery of potent analogs with favorable pharmacokinetic profiles.[3]

Quantitative SAR Data for Kinase Inhibitors

TargetCore ScaffoldKey SubstitutionsIC50 (nM)Reference
p38α MAP Kinase7-Amino-naphthyridoneVaried aryl groups at N-1 and C-5<100[9]
PIP4K2A1,7-NaphthyridineVaried substituents0.066 - 18,000[8]
MET Kinase2,7-NaphthyridinonePhenylamino at C-8, fluorophenyl at N-2~10[5]
MET Kinase1,6-NaphthyridinoneVaried aryl and heteroaryl groups7.1 - 9.8[3][10]
KDM5 Inhibition

1,7-Naphthyridone analogs have been developed as potent inhibitors of the KDM5 family of histone demethylases.[2] These inhibitors are competitive with the co-substrate 2-oxoglutarate.

Quantitative SAR Data for KDM5 Inhibitors

Compound ClassTargetKey FeaturesIC50 (nM)Reference
1,7-NaphthyridonesKDM5AVaried substitutionsNanomolar range[2]
Pyridyl-amino-isoquinolinoneKDM5AEnantiomeric inhibitors<1000[11]
N-oxalyl-glycine derivativeKDM5B-~50,000 (EC50 in cells)[12][13]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound analogs requires an appreciation of the signaling pathways they modulate.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[14] Inhibition of p38 by 1,7-naphthyridinone analogs can block the downstream phosphorylation of transcription factors and other proteins involved in the inflammatory response.

G Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

MET Kinase Signaling Pathway

The MET kinase signaling pathway, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[5] Aberrant MET signaling is a hallmark of many cancers. 1,7-Naphthyridinone-based inhibitors block the kinase activity of MET, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

G HGF HGF MET MET Receptor HGF->MET Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) MET->Downstream_Signaling Cellular_Response Proliferation, Survival, Motility Downstream_Signaling->Cellular_Response Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->MET

Caption: Inhibition of the MET Kinase signaling pathway.

KDM5-Mediated Epigenetic Regulation

KDM5 enzymes remove methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2] By inhibiting KDM5, 1,7-naphthyridinone analogs can lead to an increase in H3K4 trimethylation (H3K4me3), altering gene expression patterns and potentially leading to anti-cancer effects.

G KDM5 KDM5 Enzyme H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylation H3K4me2_1 H3K4me2/1 (Less Active) H3K4me3->H3K4me2_1 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->KDM5

Caption: Inhibition of KDM5-mediated histone demethylation.

Self-Validating Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ robust and self-validating experimental protocols. This section provides detailed methodologies for the in vitro and in vivo evaluation of this compound analogs.

In Vitro Assays

Biochemical Kinase Assays (Luminescence-Based)

This protocol describes a common method to determine the IC50 of a compound against a purified kinase.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient. Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the test compound dilutions. Add the kinase and incubate briefly to allow for inhibitor binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the resulting luminescence.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Assays for Target Engagement and Cellular Potency

Western Blot for Phosphorylated Protein Levels:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38) and a primary antibody for the total protein as a loading control.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent (e.g., chemiluminescence) to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on target phosphorylation.

Cell Viability/Proliferation Assays (e.g., MTT or CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Evaluation in Animal Models

Xenograft Tumor Models for Antitumor Efficacy:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the tumor growth inhibition in the treated groups to the control group.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Potency, Selectivity) Cellular Cell-Based Assays (Target Engagement, Viability) Biochemical->Cellular Promising Compounds PK Pharmacokinetics (ADME) Cellular->PK Lead Candidates Efficacy Efficacy Models (Xenografts) PK->Efficacy

Caption: A typical workflow for the evaluation of drug candidates.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with the ability to modulate a diverse range of important biological targets, positions it as a valuable asset in the medicinal chemist's toolbox. The continued exploration of the chemical space around this core, guided by a deep understanding of SAR and mechanism of action, will undoubtedly lead to the development of new and effective treatments for a variety of diseases, particularly in the realm of oncology and inflammatory disorders. Future efforts will likely focus on the development of highly selective inhibitors to minimize off-target effects, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.

References

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16066–16081.
  • Idris, J., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575.
  • Malojcic, G., et al. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5. ACS Medicinal Chemistry Letters, 12(6), 993–994.
  • Jida, M., & Deprez, P. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1343–1349.
  • Dragovich, P. S., et al. (2016). Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4492–4496.
  • Wang, M., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111803.
  • Zhuo, L., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705–714.
  • Chen, T., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174.
  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(12), 2409–2415.
  • Chen, T., et al. (2020). Identification of a novel series of 1,6-naphthyridinone-based class II MET kinase inhibitors. BioWorld Science.
  • Mekky, A. E.-M. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Modern Friedel-Crafts Chemistry (pp. 439-503).
  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Johansson, C., et al. (2016). Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A. ACS Medicinal Chemistry Letters, 7(12), 1133–1138.
  • Johansson, C., et al. (2017). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology, 24(3), 373–385.
  • Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Tetrahedron Letters, 53(40), 5405-5408.
  • Walraven, H. G. M., & Pandit, U. K. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220-223.
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 6149–6160.

  • Sarno, F., et al. (2019). Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. International Journal of Molecular Sciences, 20(18), 4418.
  • Li, Y., et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Molecules, 27(10), 3105.
  • Johansson, C., et al. (2017). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology, 24(3), 373–385.
  • Theodoropoulos, P. C., & Sarpong, R. (2012). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Accounts of Chemical Research, 45(10), 1713–1726.
  • Mathur, R., et al. (2021). KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas. Blood, 138(5), 394–407.
  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold. Bioorganic & Medicinal Chemistry Letters, 16(20), 5468–5471.
  • Al-Tel, T. H. (2009). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 14(11), 4699–4710.
  • Milde, T., et al. (2018). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Cancers, 10(12), 488.
  • Vinogradova, M., et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells.
  • Al-Omari, S., & El-Abadelah, M. M. (2006). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Jordan Journal of Chemistry, 1(2), 119-128.
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 6149–6160.

  • Zhu, W., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 65(10), 7311–7326.

Sources

Physicochemical properties of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Introduction: The Significance of the Naphthyridinone Scaffold

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] The six possible isomers, dictated by the position of the nitrogen atoms, give rise to a rich chemical space for drug discovery.[3][4] These core structures are prevalent in natural products and have been extensively explored synthetically, leading to compounds with a wide array of biological activities, including antimicrobial, anticancer, and neurological effects.[3][5][6] The 1,8-naphthyridine isomer is famously the core of nalidixic acid, a foundational antibacterial agent.[3][6]

This guide focuses on a specific, less-explored isomer: This compound . As a saturated derivative of the 1,7-naphthyridine family, its physicochemical properties are critical determinants of its behavior in biological systems. Understanding its molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental for its application in drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of these key parameters, supported by established analytical protocols, to empower researchers in their scientific endeavors.

Molecular and Structural Characteristics

The foundational properties of a compound are derived from its structure. This compound (CAS Number: 885272-20-8) possesses a molecular formula of C₈H₈N₂O.[7][8] This composition results in a precise molecular weight of 148.16 g/mol .[7][9]

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the known and predicted physicochemical properties is essential for a quick reference. These values dictate the compound's behavior in various experimental and biological settings.

PropertyValueSourceNotes
CAS Number 885272-20-8[9][10]Unique chemical identifier.
Molecular Formula C₈H₈N₂O[7][8]Elemental composition.
Molecular Weight 148.16 g/mol [7][9]Mass of one mole of the substance.
Melting Point 194-196 °C[10]Experimentally determined.
Boiling Point 344.6 ± 37.0 °C[10]Predicted value.
Density 1.214 ± 0.06 g/cm³[10]Predicted value.
pKa 13.62 ± 0.20[10]Predicted value; likely for the amide N-H proton.

Experimental Determination of Key Properties

While some data is available, experimental verification is paramount for drug development. The following sections detail the standard, self-validating protocols for determining solubility, pKa, and LogP.

Aqueous Solubility

Solubility is a critical parameter influencing bioavailability. The Shake-Flask method (OECD Guideline 105) is the gold-standard for its determination.

Causality: This method is trusted because it allows the system to reach thermodynamic equilibrium between the solid-state compound and the solution, providing a true measure of intrinsic solubility. The inclusion of a buffer system is critical to control the pH, as the ionization state of the compound can dramatically affect its solubility.

Step-by-Step Protocol: Shake-Flask Method

  • Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffered solution in a sealed flask. The excess is visually confirmed by the presence of undissolved solid.

  • Equilibration: Agitate the flasks at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can validate the time needed to reach a plateau.

  • Phase Separation: Allow the flasks to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

G start Start: Add Excess Compound to Buffer equilibrate Equilibrate (Shake at const. Temp) start->equilibrate 24-72 hrs separate Separate Phases (Centrifuge/Settle) equilibrate->separate sample Sample Supernatant separate->sample analyze Analyze Concentration (HPLC or LC-MS) sample->analyze end Result: Aqueous Solubility analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. This is crucial for predicting its interaction with biological membranes and receptors. Potentiometric titration is a highly accurate method for this determination.

Causality: This technique works by precisely measuring the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This direct measurement of proton exchange provides a fundamental and reliable pKa value.

Step-by-Step Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl) to identify any basic pKa values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve. Specialized software can be used to calculate the pKa from the first or second derivative of the curve.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability and ADME properties. The partition coefficient (LogP) between octan-1-ol and water is the standard measure.

Causality: The shake-flask method for LogP determination is based on the principle of differential solubility. Octan-1-ol serves as a surrogate for biological lipids. By allowing the compound to partition between this non-polar phase and a polar aqueous phase until equilibrium is reached, we obtain a ratio that reflects its preference for lipid versus aqueous environments. This ratio is a powerful, albeit simplified, model for predicting how a drug will behave at the lipid-water interfaces of cell membranes.

Step-by-Step Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate octan-1-ol with water and water with octan-1-ol to ensure thermodynamic equilibrium between the two phases. Use a buffer (e.g., phosphate buffer at pH 7.4) for the aqueous phase to maintain the compound in a single charge state.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated octan-1-ol. Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Implications for Drug Discovery and Development

The physicochemical profile of this compound provides critical insights for its potential as a drug candidate.

  • Solid-State Properties: The high melting point (194-196 °C) suggests a stable crystalline lattice, which is favorable for formulation stability and purity.[10]

  • Solubility and Permeability: The predicted pKa of 13.62 suggests the amide proton is weakly acidic, meaning the molecule will be predominantly neutral at physiological pH.[10] This neutrality is generally favorable for passive diffusion across cell membranes. However, its ultimate bioavailability will be a balance between its aqueous solubility and its lipophilicity (LogP). If solubility is low, formulation strategies such as salt formation or amorphous solid dispersions may be required.

  • Scaffold for Optimization: As a member of the biologically active naphthyridine family, this molecule is an excellent starting point for chemical modification.[11][12] The various positions on the bicyclic ring can be functionalized to modulate potency, selectivity, and physicochemical properties, allowing for a targeted approach to drug design.

References

  • National Institutes of Health (NIH). (n.d.). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Retrieved from [Link]

  • Mol-Instincts. (n.d.). (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][3][10]naphthyridin-7-yl)(phenyl)methanone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | 40000-79-1. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Retrieved from [Link]

  • Wiley. (n.d.). The Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • PubChem. (n.d.). 7-amino-3,4-dihydro-1H-1,5-naphthyridin-2-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2,6-naphthyridin-1(2H)-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Axsyn. (n.d.). 2,7-Naphthyridin-1(2H)-one. Retrieved from [Link]

  • St. Johns Chem Co. (n.d.). This compound, 97% Purity, C8H8N2O, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). Acanthicifoline. Retrieved from [Link]

  • American Elements. (n.d.). Naphthyridines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 1,7-Naphthyridinone Core Structures: Novel Routes and Strategic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for novel therapeutics. This in-depth technical guide provides a comprehensive overview of both classical and contemporary synthetic strategies for constructing the 1,7-naphthyridinone core. We will delve into the mechanistic underpinnings, experimental nuances, and comparative advantages of key methodologies, including transition-metal-catalyzed cross-coupling reactions, innovative cyclization strategies, and direct C-H activation approaches. This guide is intended to serve as a valuable resource for researchers and scientists in the field, offering both theoretical understanding and practical, actionable protocols to accelerate the discovery and development of next-generation pharmaceuticals based on the 1,7-naphthyridinone framework.

Introduction: The Rising Prominence of 1,7-Naphthyridinones in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ongoing quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic structures, the 1,7-naphthyridinone core has emerged as a particularly compelling framework. This bicyclic system, containing two fused pyridine rings, offers a unique three-dimensional architecture and electronic distribution that facilitates diverse interactions with biological targets.

The therapeutic potential of 1,7-naphthyridine derivatives is underscored by their presence in a range of biologically active molecules. For instance, certain 1,7-naphthyridine derivatives have been investigated as potent inhibitors of key enzymes implicated in cancer and inflammatory diseases. Their versatile structure allows for substitution at various positions, enabling fine-tuning of their pharmacokinetic and pharmacodynamic properties. This inherent modularity makes the 1,7-naphthyridinone core an attractive starting point for the design of new therapeutic agents. The development of efficient and versatile synthetic routes to this key scaffold is therefore a critical endeavor in medicinal chemistry.

Strategic Approaches to the 1,7-Naphthyridinone Core: A Comparative Analysis

The synthesis of the 1,7-naphthyridinone core can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed approaches. The choice of synthetic strategy is often dictated by factors such as the desired substitution pattern, substrate availability, and scalability. This section will provide a comparative overview of the most prominent synthetic routes.

Data Summary of Key Synthetic Routes
Synthetic RouteKey Starting MaterialsCatalyst/ReagentsGeneral YieldsKey AdvantagesKey Limitations
Silver-Catalyzed Cyclization 2-Aminobenzamide derivatives, ortho-Alkynylquinoline carbaldehydesSilver salts (e.g., AgOTf, AgNO₃)Good to Excellent[1][2]Mild reaction conditions, good functional group tolerance, one-pot procedure.[1][2]Substrate synthesis can be multi-step.
Rh(III)-Catalyzed C-H Activation Nicotinamide N-oxides, Alkynes/Alkenes[RhCp*Cl₂]₂HighHigh atom economy, regioselectivity, mild conditions.[3]Requires a directing group, catalyst can be expensive.
Gould-Jacobs Reaction 3-Aminopyridine derivatives, Malonic estersHigh temperature, Dowtherm AModerate to Good[4][5]Well-established, readily available starting materials.[4]Harsh reaction conditions, limited functional group tolerance.
Friedländer Annulation 2-Amino-3-formylpyridines, Active methylene compoundsAcid or base catalysisVariable[6]Convergent synthesis, good for polysubstituted products.Potential for side reactions, regioselectivity can be an issue.

Modern Synthetic Methodologies: Catalytic Innovations

Recent years have witnessed a surge in the development of novel, catalyst-driven methods for the synthesis of heterocyclic compounds. These approaches often offer significant advantages over classical methods in terms of efficiency, selectivity, and environmental impact.

Silver-Catalyzed Intramolecular Cyclization

A powerful and increasingly popular strategy for the construction of the 1,7-naphthyridinone core involves a silver-catalyzed intramolecular cyclization. This method typically utilizes readily accessible starting materials and proceeds under mild conditions, making it an attractive option for library synthesis and lead optimization.[1][2]

Reaction Principle: The reaction generally proceeds through the silver-catalyzed activation of an alkyne moiety, which then undergoes a nucleophilic attack from a nearby nitrogen atom, leading to the formation of the heterocyclic ring system. The choice of the silver salt and reaction conditions can influence the efficiency and selectivity of the transformation.

Experimental Protocol: Silver-Catalyzed Synthesis of a Fused Polycyclic 1,7-Naphthyridine Derivative [1][2]

  • Reactant Preparation: To a solution of the ortho-alkynylquinoline carbaldehyde (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add the 2-aminobenzamide derivative (1.2 equiv).

  • Catalyst Addition: Add the silver catalyst, such as silver triflate (AgOTf) (10 mol%), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for the specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1,7-naphthyridinone derivative.

Mechanistic Workflow:

Silver_Catalyzed_Cyclization cluster_start Reactant Complexation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Final Product Formation Start_Reactants o-Alkynylquinoline Carbaldehyde + 2-Aminobenzamide Derivative Coordination Silver-Alkyne Complex Start_Reactants->Coordination Coordination Silver_Catalyst Ag(I) Catalyst Silver_Catalyst->Coordination Nucleophilic_Attack Intramolecular Nucleophilic Attack Coordination->Nucleophilic_Attack 6-endo-dig cyclization Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Attack->Cyclized_Intermediate Forms C-N bond Protonolysis Rearomatization Cyclized_Intermediate->Protonolysis Protonolysis/ Tautomerization Final_Product 1,7-Naphthyridinone Core Protonolysis->Final_Product Releases Ag(I) catalyst

Caption: Silver-Catalyzed Intramolecular Cyclization for 1,7-Naphthyridinone Synthesis.

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the synthesis of complex heterocyclic systems. This strategy allows for the direct formation of C-C and C-N bonds, obviating the need for pre-functionalized starting materials.[3]

Reaction Principle: This approach typically involves the use of a directing group on one of the aromatic precursors to guide the rhodium catalyst to a specific C-H bond. The activated C-H bond then undergoes an oxidative addition to the metal center, followed by insertion of an alkyne or alkene coupling partner and subsequent reductive elimination to form the new ring system.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Naphthyridinone Derivative [3]

  • Reactant and Catalyst Preparation: In a reaction vessel, combine the nicotinamide N-oxide (1.0 equiv), the alkyne or alkene (1.5 equiv), and the rhodium catalyst, [RhCp*Cl₂]₂ (2.5 mol%).

  • Solvent and Additive Addition: Add a suitable solvent (e.g., methanol) and any necessary additives, such as a silver salt (e.g., AgSbF₆) as a halide scavenger.

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired naphthyridinone product.

Mechanistic Workflow:

Rhodium_Catalyzed_CH_Activation cluster_activation C-H Activation cluster_coupling Annulation with Coupling Partner cluster_elimination Product Formation Substrate Nicotinamide N-Oxide Directed_CH_Activation Rhodacycle Intermediate Substrate->Directed_CH_Activation Coordination & C-H Activation Catalyst [Rh(III)Cp*]²⁺ Catalyst->Directed_CH_Activation Migratory_Insertion Migratory Insertion Directed_CH_Activation->Migratory_Insertion Coordination of Alkyne Expanded_Rhodacycle Seven-Membered Rhodacycle Migratory_Insertion->Expanded_Rhodacycle Alkyne Alkyne Alkyne->Migratory_Insertion Reductive_Elimination Forms C-C and C-N bonds Expanded_Rhodacycle->Reductive_Elimination Reductive Elimination Product 1,7-Naphthyridinone Reductive_Elimination->Product Releases Rh(I) Catalyst_Regeneration Rh(I) to Rh(III) (Oxidant) Product->Catalyst_Regeneration

Caption: Rh(III)-Catalyzed C-H Activation and Annulation for Naphthyridinone Synthesis.

Classical Synthetic Strategies: Time-Tested Routes

While modern catalytic methods offer significant advantages, classical cyclization reactions remain valuable tools in the synthetic chemist's arsenal, particularly for their scalability and the use of readily available starting materials.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines and their aza-analogs, including 1,7-naphthyridinones.[4][5]

Reaction Principle: The reaction involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. The initial condensation forms an enamine intermediate, which then undergoes an intramolecular cyclization to form the naphthyridinone ring.

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxy-1,7-naphthyridinone [4]

  • Condensation: Mix the 3-aminopyridine derivative (1.0 equiv) with diethyl ethoxymethylenemalonate (1.1 equiv) and heat the mixture (e.g., at 120-140 °C) for a specified period (typically 1-2 hours).

  • Cyclization: Add the resulting intermediate to a high-boiling solvent such as Dowtherm A and heat to a high temperature (e.g., 250 °C) to effect cyclization.

  • Work-up and Purification: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent (e.g., diethyl ether) to afford the crude product, which can be further purified by recrystallization.

The Friedländer Annulation

The Friedländer annulation is another versatile and widely used method for the synthesis of quinolines and naphthyridines.[6]

Reaction Principle: This reaction involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group (e.g., a ketone or a β-ketoester) in the presence of an acid or base catalyst. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridinone system.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,7-Naphthyridinone [6]

  • Reactant and Catalyst Mixing: In a reaction vessel, dissolve the 2-amino-3-formylpyridine (1.0 equiv) and the active methylene compound (1.1 equiv) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Execution: Heat the reaction mixture to reflux for the required time, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired 1,7-naphthyridinone.

Conclusion and Future Outlook

The synthesis of the 1,7-naphthyridinone core has evolved significantly, with modern transition-metal-catalyzed methods offering powerful alternatives to classical cyclization strategies. The choice of synthetic route will continue to be guided by the specific goals of the research program, including the desired substitution patterns, scalability, and overall efficiency.

Future advancements in this field are likely to focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalytic approaches. Furthermore, the exploration of novel C-H activation strategies that do not require directing groups will be a key area of research. As our understanding of the biological importance of 1,7-naphthyridinones continues to grow, the demand for innovative and versatile synthetic methodologies will undoubtedly increase, paving the way for the discovery of new and impactful medicines.

References

  • (WO2021120953A1) Method for synthesizing 1,7-naphthyridine derivative.
  • (EP0198456A2) 1,7-Naphthyridine derivatives and medicinal preparations containing same.
  • Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T.-L., & Bio, M. M. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 135(39), 14492–14495. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T.-L., & Bio, M. M. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

  • Vani, D., Pranay, K., & Reddy, K. R. (2020). Silver Catalyzed Cascade Strategy for the Synthesis of Diversely Substituted Polycyclic Fused 1,7‐Naphthyridine Scaffolds. Asian Journal of Organic Chemistry, 9(12), 2097-2101. [Link]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Reddy, K. R., et al. (2025). Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

  • Huckins, J. R., et al. (2016). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Figshare. [Link]

  • Chahal, K., et al. (2026). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. ResearchGate. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • (WO2012151640A1) Methods for preparing naphthyridines.
  • Gould-Jacobs Reaction. Organic-chemistry.org. [Link]

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold

The 3,4-Dihydro-1,7-naphthyridin-2(1H)-one core represents a privileged scaffold in medicinal chemistry. Its inherent structural features—a bicyclic aromatic system with strategically placed nitrogen atoms and a lactam function—offer a versatile template for designing molecules with high affinity and selectivity for a range of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential therapeutic targets for this scaffold. We will delve into the established and putative mechanisms of action, supported by a robust framework of experimental validation. Our approach, grounded in years of field experience, emphasizes not just the "what" but the "why" of experimental design, ensuring a self-validating and logical progression from hypothesis to confirmed target.

The Landscape of Naphthyridinones: A Legacy of Diverse Bioactivity

The broader family of naphthyridines has a rich history in drug discovery, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of an oxo group to form the naphthyridinone core has led to the development of highly potent and selective inhibitors for several key therapeutic targets. Our initial analysis of the chemical space surrounding the 1,7-naphthyridin-2(1H)-one scaffold reveals a strong predisposition towards oncology-related targets. This is not surprising, given the scaffold's ability to engage in various non-covalent interactions within protein active sites.

High-Priority Therapeutic Targets for the 1,7-Naphthyridinone Core

Based on extensive research into derivatives of the 1,7-naphthyridinone scaffold, several high-priority therapeutic targets have been identified. This section will explore the most promising of these, providing the scientific rationale for their consideration.

Poly (ADP-ribose) Polymerase 1 (PARP1): A Cornerstone in DNA Damage Repair

The most well-documented target for the 1,7-naphthyridinone scaffold is Poly (ADP-ribose) Polymerase 1 (PARP1)[3]. PARP1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality[4][5][6][7].

Derivatives of 1,7-naphthyridinone have been successfully developed as potent PARP1 inhibitors, demonstrating significant antitumor efficacy in preclinical models[3]. The core scaffold likely interacts with key residues in the nicotinamide binding pocket of the PARP1 active site.

Beyond catalytic inhibition, potent PARP inhibitors, including those based on the naphthyridinone scaffold, exert their cytotoxic effects through a phenomenon known as "PARP trapping"[4]. This process involves the stabilization of the PARP1-DNA complex, which obstructs DNA replication and leads to the formation of toxic double-strand breaks. The efficiency of PARP trapping is a key determinant of the antitumor activity of PARP inhibitors[4].

PARP_Inhibition cluster_0 Normal Cell (Functional HRR) cluster_1 Cancer Cell (Deficient HRR) + PARP Inhibitor ssDNA_break Single-Strand DNA Break PARP1 PARP1 ssDNA_break->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates DNA_repaired DNA Repaired BER->DNA_repaired leads to ssDNA_break_cancer Single-Strand DNA Break PARP1_trapped Trapped PARP1-DNA Complex ssDNA_break_cancer->PARP1_trapped PARP_inhibitor 1,7-Naphthyridinone (PARP Inhibitor) PARP_inhibitor->PARP1_trapped traps PARP1 on DNA Replication_fork Replication Fork PARP1_trapped->Replication_fork stalls dsDNA_break Double-Strand Break Replication_fork->dsDNA_break collapses into Apoptosis Cell Death (Apoptosis) dsDNA_break->Apoptosis leads to

Caption: PARP1 Inhibition and Synthetic Lethality.

Protein Kinase, Myelin Transcription Factor 1 (PKMYT1): A Gatekeeper of Mitosis

Recent studies have identified naphthyridinone derivatives as potent and selective inhibitors of PKMYT1, a crucial regulator of the G2/M cell cycle checkpoint[8][9][10]. PKMYT1 is a protein kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis. In many cancer cells, the G1 checkpoint is abrogated, making them highly reliant on the G2/M checkpoint for DNA repair before mitotic entry. Inhibition of PKMYT1 forces these cells into premature and catastrophic mitosis, leading to cell death.

The 1,7-naphthyridinone scaffold likely serves as a hinge-binding motif, a common feature of kinase inhibitors. The structural versatility of this core allows for modifications that can enhance selectivity and potency.

Caption: PKMYT1 Inhibition and Mitotic Catastrophe.

Tankyrase 1/2: Modulators of Wnt/β-catenin and Hippo-YAP Signaling

While not directly reported for the 1,7-naphthyridinone isomer, structurally related compounds are known to inhibit Tankyrase 1 and 2 (TNKS1/2)[11][12]. Tankyrases are members of the PARP family that play crucial roles in various cellular processes, including the Wnt/β-catenin signaling pathway[13][14]. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex, targeting it for proteasomal degradation. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and suppression of Wnt signaling, a pathway frequently hyperactivated in cancers[11][12].

More recently, Tankyrase inhibitors have been shown to suppress the Hippo-YAP signaling pathway by stabilizing Angiomotin (AMOT) proteins[15]. The YAP pathway is another critical driver of tumorigenesis. The potential for a 1,7-naphthyridinone-based compound to dually inhibit Wnt and YAP signaling through Tankyrase inhibition is a compelling therapeutic hypothesis.

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An Epigenetic Regulator

LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones[16][17][18][19][20]. Overexpression of LSD1 is observed in numerous cancers and is associated with poor prognosis. Inhibition of LSD1 can induce differentiation and block the proliferation of cancer cells[16]. The chemical architecture of some heterocyclic compounds makes them suitable for targeting the FAD-binding pocket of LSD1[19]. Given the structural similarities, the 1,7-naphthyridinone scaffold could potentially be adapted to target LSD1.

A Phased Approach to Target Identification and Validation

The following experimental workflows provide a robust, step-by-step methodology for identifying and validating the therapeutic targets of a novel compound based on the this compound scaffold.

Phase 1: Initial Target Class Identification

The primary objective of this phase is to broadly determine the class of targets with which the compound interacts.

Rationale: Given that PKMYT1 is a known target, a broad kinase screen is a logical first step to assess selectivity and identify potential off-target kinases.

Methodology:

  • Compound Preparation: Solubilize the this compound derivative in DMSO to a stock concentration of 10 mM.

  • Assay: Submit the compound for a commercial kinome profiling service (e.g., Eurofins DiscoverX, Promega). A typical screen will assess the inhibitory activity against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.

Rationale: To confirm activity against PARP1 and assess selectivity against other PARP family members, including Tankyrases.

Methodology:

  • Assay: Utilize a commercially available PARP enzyme assay panel (e.g., BPS Bioscience). These are typically homogenous, fluorescence-based assays that measure the incorporation of NAD+ onto a histone substrate.

  • Compound Titration: Perform a dose-response curve for the compound against each PARP family member to determine the IC50 value.

  • Data Analysis: Compare the IC50 values to determine the potency and selectivity profile.

Target_ID_Workflow cluster_Phase1 Phase 1: Initial Target Class Identification cluster_Phase2 Phase 2: Target Deconvolution & Validation cluster_Phase3 Phase 3: Pathway Analysis & Biomarker ID Start Novel this compound Derivative Kinome_Screen Protocol 1.1: Kinome Profiling Start->Kinome_Screen PARP_Panel Protocol 1.2: PARP Family Enzyme Panel Start->PARP_Panel Broad_Phenotypic_Screen Broad Phenotypic Screen (e.g., NCI-60) Start->Broad_Phenotypic_Screen Affinity_Chromo Protocol 2.1: Affinity Chromatography-Mass Spectrometry Kinome_Screen->Affinity_Chromo Identified Kinase Hits CETSA Protocol 2.2: Cellular Thermal Shift Assay (CETSA) PARP_Panel->CETSA Confirmed PARP Hits Broad_Phenotypic_Screen->Affinity_Chromo Hypothesis Generation Affinity_Chromo->CETSA Putative Binding Partners siRNA_KO Protocol 2.3: siRNA/CRISPR Knockdown/Knockout CETSA->siRNA_KO Validated Target Engagement Western_Blot Western Blotting for Downstream Effectors siRNA_KO->Western_Blot Confirmed Target Dependence Reporter_Assay Pathway-Specific Reporter Assays Western_Blot->Reporter_Assay Gene_Expression Gene Expression Profiling Reporter_Assay->Gene_Expression Conclusion Conclusion Gene_Expression->Conclusion

Caption: Experimental Workflow for Target Identification.

Phase 2: Target Deconvolution and Validation

This phase aims to identify the specific protein(s) that the compound binds to and to confirm this interaction in a cellular context.

Rationale: An unbiased approach to identify the direct binding partners of the compound from a complex protein lysate.

Methodology:

  • Probe Synthesis: Synthesize a derivative of the this compound with a linker and an affinity tag (e.g., biotin).

  • Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Protein Binding: Incubate the affinity matrix with a relevant cell lysate (e.g., from a cancer cell line sensitive to the compound).

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the bound proteins.

  • Data Analysis: Compare the identified proteins from the probe-incubated sample to a control (e.g., beads with biotin only) to identify specific binding partners.

Rationale: To confirm direct target engagement in intact cells. The binding of a ligand (the compound) to its target protein often increases the thermal stability of the protein.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Rationale: To determine if the cytotoxic effect of the compound is dependent on the presence of the putative target.

Methodology:

  • Gene Silencing/Editing: Use siRNA or a CRISPR-Cas9 system to knockdown or knockout the gene encoding the putative target protein in a sensitive cell line.

  • Cell Viability Assay: Treat the modified cells and control cells (e.g., expressing a non-targeting siRNA or Cas9 only) with a dose range of the compound.

  • Data Analysis: A significant increase in the IC50 value in the knockdown/knockout cells compared to the control cells indicates that the compound's activity is target-dependent.

Phase 3: Pathway Analysis and Biomarker Identification

Once a target is validated, this phase focuses on understanding the downstream consequences of target inhibition and identifying potential biomarkers of response.

Methodology:

  • Western Blotting: Analyze the phosphorylation status or expression levels of key downstream effectors of the target pathway (e.g., p-CDK1 for PKMYT1 inhibition, γH2AX for PARP inhibition).

  • Reporter Assays: Utilize luciferase-based reporter assays to quantify the activity of specific signaling pathways (e.g., a TOP/FOP flash assay for Wnt signaling).

  • Gene Expression Profiling: Perform RNA-sequencing to identify gene signatures that are modulated by compound treatment.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data that should be generated during the target validation process.

ParameterPARP1PKMYT1Tankyrase 1/2LSD1
Biochemical IC50 (nM)
Cellular Target Engagement (CETSA Shift, °C)
Cellular Potency (IC50 in sensitive cell line, nM)
Selectivity (IC50 ratio vs. related targets)

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The established activity of its derivatives against key cancer targets such as PARP1 and PKMYT1 provides a strong foundation for further investigation. The potential to also target Tankyrase and LSD1 opens up exciting avenues for the development of multi-targeting agents or highly selective inhibitors for these epigenetic and signaling regulators.

The systematic application of the target identification and validation workflows outlined in this guide will enable researchers to confidently elucidate the mechanism of action of novel 1,7-naphthyridinone derivatives and to progress these promising compounds through the drug discovery pipeline. The ultimate goal is to translate the chemical potential of this scaffold into effective therapies for patients in need.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Semantic Scholar. Available at: [Link]

  • Efficient synthesis of 1,9-substituted benzo[h][3][21]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC. Available at: [Link]

  • [1][3]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. Available at: [Link]

  • Natural products as LSD1 inhibitors for cancer therapy. PMC. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice. PubMed. Available at: [Link]

  • Novel insight into the function of tankyrase. PMC. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. Available at: [Link]

  • Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. PubMed. Available at: [Link]

  • Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. PubMed Central. Available at: [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC. Available at: [Link]

  • Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PubMed. Available at: [Link]

  • Histone lysine specific demethylase 1 inhibitors. PMC. Available at: [Link]

  • 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Ramon Llull University. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC. Available at: [Link]

  • PARP Inhibitors. Cancer Research UK. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • What are PARP inhibitors?. MD Anderson Cancer Center. Available at: [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydro-1,7-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold, variants of which have demonstrated significant potential in medicinal chemistry. Naphthyridine isomers and their derivatives are known to target fundamental cellular processes, showing promise as potent inhibitors of key enzymes like Poly (ADP-ribose) polymerases (PARPs) and various protein kinases.[1][2][3] This guide provides a comprehensive, field-proven framework for the in vitro screening of compound libraries based on this valuable scaffold. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind assay selection, the design of a robust screening cascade, and the methodologies for hit validation and preliminary mechanism-of-action studies. Our approach is rooted in building a self-validating experimental system, ensuring that data generated is both reliable and actionable for advancing drug discovery programs.

The this compound Scaffold: A Strategic Overview

The naphthyridine framework, a bicyclic system of two fused pyridine rings, is a cornerstone of modern medicinal chemistry.[4][5] The 1,7-naphthyridine isomer, particularly in its 3,4-dihydro-2(1H)-one form, offers a three-dimensional structure with versatile substitution points, making it an ideal starting point for library synthesis. The rationale for screening libraries based on this scaffold is strongly supported by literature precedent, which points toward two high-value target classes:

  • PARP Enzymes: Structurally related benzo[de][1][6]naphthyridin-7(8H)-ones have been developed into exceptionally potent PARP1 inhibitors, a class of drugs transformative in oncology, especially for cancers with BRCA mutations.[1] The underlying principle of synthetic lethality makes PARP a highly sought-after target.[7][8]

  • Protein Kinases: The naphthyridine core is a recognized "hinge-binding" motif found in numerous kinase inhibitors.[9] Derivatives have been successfully developed as potent and selective inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[2][10]

Given these precedents, a well-designed screening strategy should be equipped to interrogate both target classes, maximizing the potential for discovering novel and potent molecular entities.

Designing a Robust Screening Cascade

A tiered screening approach is essential for efficiently processing a compound library, minimizing resource expenditure while maximizing the quality of hits. This "screening cascade" systematically filters compounds from initial hits to validated leads. The primary objective is to eliminate false positives and negatives early and to enrich for compounds with the desired biological activity and mechanism.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Potency) cluster_2 Tertiary Screening (Selectivity & MoA) Primary Compound Library (3,4-Dihydro-1,7-naphthyridin-2(1H)-ones) HTS Target-Based HTS (e.g., PARP1, Kinase X) Phenotypic HTS (e.g., Antiproliferation) Primary->HTS Single Concentration Confirmation Hit Confirmation (Fresh solid sample) IC50 Determination (10-point dose-response) HTS:f0->Confirmation Biochemical Hits HTS:f1->Confirmation Phenotypic Hits Orthogonal Orthogonal Assays (Biochemical & Cell-Based) Confirmation->Orthogonal Confirmed Hits Selectivity Selectivity Profiling (PARP/Kinase Panels) Orthogonal->Selectivity Potent Hits MoA Mechanism of Action (e.g., γH2AX, Phospho-protein analysis) Selectivity->MoA Leads Validated Leads MoA->Leads

Caption: The In Vitro Screening Cascade.

Primary High-Throughput Screening (HTS): Identifying Initial Hits

The primary screen is the first filter, designed for speed and scalability to test every compound in the library at a single, high concentration (typically 10-30 µM). The choice of assay is critical and should align with the hypothesized targets. We recommend a parallel approach using both target-based and phenotypic screens.

Target-Based Biochemical Assays

These assays directly measure the interaction of a compound with a purified, isolated biological target (e.g., an enzyme). They are highly specific and provide clear mechanistic information from the outset.

A. Focus Area: PARP1 Inhibition

  • Rationale: PARP1 is a cornerstone enzyme in the DNA single-strand break repair pathway.[8] Its inhibition leads to the accumulation of double-strand breaks, which is synthetically lethal in cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutations).[7]

  • Methodology: A variety of HTS-compatible PARP assay kits are commercially available.[8][11] An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is an excellent choice due to its high signal-to-background ratio and no-wash protocol.

Protocol 1: PARP1 Biochemical HTS using AlphaLISA®

  • Reagent Preparation:

    • Prepare Assay Buffer: (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human PARP1 enzyme, activated DNA, and biotinylated histone substrate in Assay Buffer.

    • Dilute library compounds to the final screening concentration (e.g., 10 µM) in Assay Buffer containing 1% DMSO.

    • Prepare NAD⁺ solution.

    • Prepare AlphaLISA® detection reagents: Streptavidin-Donor beads and Anti-6xHis Acceptor beads (or equivalent for PAR detection).

  • Assay Procedure (384-well format):

    • Dispense 2.5 µL of compound solution (or DMSO control) into assay plates.

    • Add 2.5 µL of the PARP1 enzyme/activated DNA mix.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the NAD⁺/biotinylated histone substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the AlphaLISA® acceptor bead/donor bead mix.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO) controls.

    • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

B. Focus Area: Protein Kinase Inhibition

  • Rationale: Protein kinases are a large family of enzymes that regulate nearly all cellular processes, making them prime drug targets.[9] Given the prevalence of the naphthyridine scaffold in kinase inhibitors, screening against a representative kinase is a logical step.

  • Methodology: Universal ADP-detection assays are ideal for HTS as they can be applied to virtually any kinase.[12] The ADP-Glo™ Kinase Assay is a robust, luminescence-based system that measures ADP produced during the kinase reaction.

Protocol 2: Generic Kinase HTS using ADP-Glo™

  • Reagent Preparation:

    • Prepare Kinase Buffer (specific to the kinase of interest, but generally containing Tris, MgCl₂, DTT).

    • Dilute the target kinase and its specific peptide/protein substrate in Kinase Buffer.

    • Dilute library compounds to the final screening concentration in Kinase Buffer containing 1% DMSO.

    • Prepare ATP solution at a concentration near the Kₘ for the target kinase.

  • Assay Procedure (384-well format):

    • Dispense 2.5 µL of compound solution (or DMSO control) into assay plates.

    • Add 2.5 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a standard plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to controls. A lower luminescent signal indicates higher kinase inhibition.

    • Set a hit threshold similar to the PARP assay.

Phenotypic Cell-Based Assays

Phenotypic screens measure the effect of a compound on whole cells, providing immediate insight into cellular permeability and functional consequences, such as cytotoxicity.

  • Rationale: This approach identifies compounds that kill or inhibit the growth of cancer cells, regardless of the specific molecular target. It is particularly powerful when using cell lines with known genetic vulnerabilities that align with hypothesized targets. For example, screening against a BRCA2-deficient cell line can preferentially identify PARP inhibitors.[1]

  • Methodology: An ATP-based cell viability assay, such as CellTiter-Glo®, is the industry standard for HTS. It measures the level of ATP in a well, which is directly proportional to the number of metabolically active cells.

Protocol 3: Antiproliferative HTS using CellTiter-Glo®

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., BRCA2-deficient DLD-1 cells, FGFR4-amplified Hep-3B cells) under standard conditions.

    • Harvest cells and seed them into 384-well assay plates at a predetermined optimal density. Allow cells to attach overnight.

  • Assay Procedure:

    • Add a small volume (e.g., 50 nL) of library compounds (at the final screening concentration) to the cell plates using acoustic dispensing technology to minimize solvent effects.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Equilibrate plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a standard plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound relative to vehicle (DMSO) and no-cell controls.

    • Set a hit threshold (e.g., >50% growth inhibition).

Secondary Assays: From Hit to Confirmed Lead

Hits from the primary screen require rigorous confirmation and characterization. The goal of this stage is to confirm the activity, determine potency, and begin to understand the mechanism of action.

G PrimaryHit Primary Hit (Single Concentration) Resupply Re-supply & Test (Fresh Powder) PrimaryHit->Resupply 1. Validate IC50 IC50 Determination (10-point Dose Response) Resupply->IC50 2. Quantify Potency Orthogonal Orthogonal Assay Confirmation (e.g., Cell-based target engagement) IC50->Orthogonal 3. Confirm MoA ConfirmedLead Confirmed Lead Orthogonal->ConfirmedLead 4. Advance

Caption: The Hit Validation Workflow.

Hit Confirmation and IC₅₀ Determination

The first step is to re-test the primary hits, preferably from a freshly sourced solid sample, to rule out library storage artifacts. Confirmed hits are then evaluated in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀). This is performed using the same assays as the primary screen.

Orthogonal and Cellular Target Engagement Assays

It is crucial to confirm activity using an assay that relies on a different technology or principle (an orthogonal assay). This ensures the observed activity is not an artifact of the primary assay format (e.g., compound autofluorescence). More importantly, one must demonstrate that the compound engages its intended target within a cellular environment.

Protocol 4: Cellular PARP Inhibition (PAR-Level ELISA)

  • Principle: This assay directly measures the product of PARP activity (poly-ADP-ribose or PAR) inside cells, providing definitive evidence of target engagement.[13]

  • Procedure:

    • Seed a relevant cell line (e.g., SKOV3) in a 96-well plate.

    • Pre-treat cells with various concentrations of the hit compound for 1 hour.

    • Induce DNA damage and stimulate PARP activity by adding an H₂O₂ solution (e.g., 200 µM) for 10 minutes.

    • Lyse the cells and transfer the lysate to an ELISA plate pre-coated with an anti-PAR antibody.

    • Follow a standard indirect ELISA protocol using a secondary HRP-conjugated antibody and a chemiluminescent substrate.

    • Quantify the reduction in the PAR signal as a measure of PARP inhibition and calculate the EC₅₀.

Protocol 5: Cellular Kinase Target Engagement (Phospho-protein Western Blot)

  • Principle: For a kinase inhibitor, target engagement can be confirmed by observing a reduction in the phosphorylation of a known downstream substrate of that kinase.

  • Procedure:

    • Seed a kinase-dependent cell line (e.g., Hep-3B for FGFR4) and starve overnight if necessary to reduce basal signaling.

    • Treat cells with various concentrations of the hit compound for 2-4 hours.

    • Stimulate the pathway with the appropriate ligand (e.g., FGF19 for the FGFR4 pathway) for 15-30 minutes.

    • Lyse the cells, run the protein lysate on an SDS-PAGE gel, and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-FRS2 for FGFR4) and for the total protein (as a loading control).

    • Develop the blot and quantify the dose-dependent decrease in the phospho-protein signal.

Selectivity and Functional Consequence

Confirmed leads must be profiled for selectivity, as off-target activity can lead to toxicity. Furthermore, the biochemical and cellular potency should translate to a desired functional outcome.

Selectivity Profiling
  • For PARP Inhibitors: Screen leads against a panel of other PARP family members (e.g., PARP2, Tankyrase-1/2) to determine the selectivity profile.

  • For Kinase Inhibitors: Utilize a broad kinase panel screening service (kinome scan) to test the compound against hundreds of kinases at a single concentration.[14][15] This provides a comprehensive view of selectivity and can identify potential off-targets or even new therapeutic opportunities.

Functional Cellular Assays
  • Rationale: These assays connect target engagement to a downstream biological event, providing crucial evidence for the desired mechanism of action.

  • Example Functional Assay: DNA Damage (γH2AX) Assay for PARP Inhibitors

    • Principle: Effective PARP inhibition prevents the repair of single-strand breaks, which are converted to toxic double-strand breaks during replication. These breaks are marked by the phosphorylation of histone H2AX (γH2AX), forming nuclear foci that can be visualized and quantified.[1]

    • Procedure: Treat cancer cells with the PARP inhibitor for 24-48 hours. Fix the cells and perform immunofluorescence staining using an antibody against γH2AX. Image the cells using high-content imaging and quantify the number and intensity of γH2AX foci per nucleus. A dose-dependent increase in foci confirms the intended functional consequence of PARP inhibition.

Data Summary for Lead Prioritization

All quantitative data should be consolidated into a clear, structured table to facilitate the comparison and prioritization of lead compounds.

Compound IDPARP1 IC₅₀ (nM) [Biochemical]Cellular PAR EC₅₀ (nM)γH2AX Foci Induction (EC₅₀, nM)Antiproliferation (MDA-MB-436, GI₅₀, nM)Kinase X IC₅₀ (nM) [Biochemical]
Lead-0011.512.515.025.1>10,000
Lead-002250.7>10,000>10,000>10,0008.2
Control2.1 (Olaparib)15.8 (Olaparib)20.5 (Olaparib)33.0 (Olaparib)>10,000 (Olaparib)

Conclusion

The in vitro screening of a this compound library requires a multi-faceted and logically structured approach. By initiating a parallel screening campaign against high-value target classes like PARPs and kinases, researchers can maximize the probability of identifying valuable hit compounds. The subsequent cascade, built on the principles of confirmation with orthogonal assays, cellular target engagement, and functional validation, provides a robust pathway for converting these initial hits into well-characterized leads. This guide provides the strategic framework and detailed methodologies necessary to confidently navigate this process, ultimately accelerating the discovery of novel therapeutics.

References

  • Title: Design, synthesis, and biological evaluation of a series of benzo[de][1][6]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: PubMed URL: [Link]

  • Title: High-throughput screening for kinase inhibitors. Source: Chembiochem URL: [Link]

  • Title: PARP Assays. Source: Amsbio URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Source: PubMed Central URL: [Link]

  • Title: Kinase Screening Assay Services. Source: Reaction Biology URL: [Link]

  • Title: Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. Source: News-Medical.Net URL: [Link]

  • Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Source: PubMed Central URL: [Link]

  • Title: PARP Assays. Source: BPS Bioscience URL: [Link]

  • Title: Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Source: ResearchGate URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines. Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Source: Acta Chimica Slovenica URL: [Link]

  • Title: Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Source: Bentham Science URL: [Link]

  • Title: Drugs containing 1,5-Naphthyridin-2(1H)-one in their structure. Source: ResearchGate URL: [Link]

  • Title: Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Source: PubMed URL: [Link]

  • Title: Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Source: ACS Publications URL: [Link]

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: PubMed Central URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: PubMed Central URL: [Link]

  • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: PubMed Central URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines. Source: Semantic Scholar URL: [Link]

  • Title: discovery and SAR study of 1H-imidazo[4,5-h][1][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Royal Society of Chemistry URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines. Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives. Source: PubMed Central URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development. As a rigid, three-dimensional structure, it serves as a versatile framework for the synthesis of a diverse array of compounds with a wide range of biological activities. The strategic placement of nitrogen atoms and the presence of a lactam moiety provide multiple points for functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the construction of the aromatic 1,7-naphthyridin-2(1H)-one precursor via a modified Friedländer annulation, followed by a selective catalytic hydrogenation.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the construction of the unsaturated naphthyridinone ring system, followed by the selective reduction of the C3-C4 double bond.

Synthesis_Workflow A Starting Materials: 2-Amino-3-formylpyridine Ethyl 2-cyanoacetate B Step 1: Friedländer Annulation (Cyclocondensation) A->B Base, Solvent C 1,7-Naphthyridin-2(1H)-one B->C Work-up & Purification D Step 2: Selective Catalytic Hydrogenation C->D H2, Catalyst E This compound D->E Work-up & Purification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1,7-Naphthyridin-2(1H)-one

This initial stage focuses on the construction of the aromatic naphthyridinone core through a base-catalyzed condensation reaction.

Reaction Principle: The Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline and related heterocyclic systems.[1][2] In this protocol, we adapt this reaction for the synthesis of the 1,7-naphthyridin-2(1H)-one scaffold. The reaction proceeds via the condensation of an o-aminoaryl aldehyde, in this case, 2-amino-3-formylpyridine, with a compound containing an activated methylene group, such as ethyl 2-cyanoacetate. The initial condensation is followed by an intramolecular cyclization and subsequent aromatization to yield the desired bicyclic system.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine Knoevenagel Adduct Knoevenagel Adduct 2-Amino-3-formylpyridine->Knoevenagel Adduct Base Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate->Knoevenagel Adduct Cyclized Intermediate Cyclized Intermediate Knoevenagel Adduct->Cyclized Intermediate Intramolecular Cyclization 1,7-Naphthyridin-2(1H)-one 1,7-Naphthyridin-2(1H)-one Cyclized Intermediate->1,7-Naphthyridin-2(1H)-one Tautomerization & Aromatization

Caption: Simplified mechanism of the Friedländer annulation for 1,7-naphthyridin-2(1H)-one synthesis.

Experimental Protocol: Synthesis of 1,7-Naphthyridin-2(1H)-one

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-formylpyridine≥98%Commercially Available
Ethyl 2-cyanoacetate≥98%Commercially Available
PiperidineReagent GradeCommercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (HCl)2 M aqueous solutionCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-formylpyridine (10.0 g, 81.9 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add ethyl 2-cyanoacetate (9.26 g, 81.9 mmol) followed by the dropwise addition of piperidine (0.81 mL, 8.19 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation of Crude Product: Filter the precipitate and wash it with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Drying and Characterization: Dry the purified product under vacuum to obtain 1,7-naphthyridin-2(1H)-one as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 65-75%

Part 2: Synthesis of this compound

This second part of the protocol details the selective reduction of the C3-C4 double bond of the previously synthesized 1,7-naphthyridin-2(1H)-one.

Reaction Principle: Selective Catalytic Hydrogenation

The selective hydrogenation of heteroaromatic compounds is a powerful tool for accessing saturated and partially saturated heterocyclic scaffolds. The choice of catalyst is crucial for achieving the desired regioselectivity. For the reduction of 1,7-naphthyridin-2(1H)-one to its 3,4-dihydro derivative, a heterogeneous palladium catalyst is employed.[3][4] Palladium on carbon (Pd/C) is known to effectively catalyze the hydrogenation of the pyridine ring that is not fused to the lactam moiety, leaving the pyridinone ring intact.[1][3][4][5]

Hydrogenation_Scheme cluster_start Starting Material cluster_conditions Reaction Conditions cluster_final_product Final Product 1,7-Naphthyridin-2(1H)-one 1,7-Naphthyridin-2(1H)-one This compound This compound 1,7-Naphthyridin-2(1H)-one->this compound Selective Hydrogenation conditions conditions H2 (gas), Pd/C catalyst\nSolvent (e.g., Ethanol)\nPressure, Temperature H2 (gas), Pd/C catalyst Solvent (e.g., Ethanol) Pressure, Temperature

Caption: Selective catalytic hydrogenation of 1,7-naphthyridin-2(1H)-one.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,7-Naphthyridin-2(1H)-oneAs synthesized in Part 1-
Palladium on Carbon (Pd/C)10 wt. % loading, dryCommercially Available
EthanolReagent GradeCommercially Available
Hydrogen (H₂) gasHigh purityGas cylinder
Celite®-Commercially Available

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 1,7-naphthyridin-2(1H)-one (5.0 g, 34.2 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Isolation of Product: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Expected Yield: 85-95%

Data Summary

StepReactionKey ReagentsCatalystSolventTemp.TimeTypical Yield
1Friedländer Annulation2-Amino-3-formylpyridine, Ethyl 2-cyanoacetatePiperidineEthanolReflux4-6 h65-75%
2Catalytic Hydrogenation1,7-Naphthyridin-2(1H)-one10% Pd/CEthanolRT12-24 h85-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 1,7-naphthyridin-2(1H)-one Incomplete reaction.Increase reaction time and monitor by TLC. Ensure anhydrous conditions.
Side product formation.Optimize the amount of piperidine catalyst. Purify carefully by column chromatography.
Step 2: Incomplete hydrogenation Inactive catalyst.Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for an extended period.
Insufficient hydrogen pressure or stirring.Increase hydrogen pressure within safe limits of the equipment. Ensure vigorous stirring to maintain catalyst suspension.
Step 2: Over-reduction Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: 2-Amino-3-formylpyridine and ethyl 2-cyanoacetate are irritants. Avoid inhalation and contact with skin and eyes. Piperidine is a corrosive and flammable liquid. Handle with care.

  • Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and can ignite in the presence of air and solvents. Handle under an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

References

  • Viereck, P., et al. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters.[1][3][4][5]

  • PubMed.
  • Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft.
  • Wikipedia. Friedländer synthesis.[2]

  • Sci-Hub. Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones.
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Biological Evaluation of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthyridinone Scaffold as a Privileged Structure in Drug Discovery

The 1,7-naphthyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and rigid bicyclic structure make it a "privileged structure," capable of interacting with a diverse range of biological targets.[3] Derivatives of the broader naphthyridinone family have been investigated for a wide array of therapeutic applications, including antimicrobial and anticancer activities.[4][5][6]

While specific biological data for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one is not yet extensively documented in peer-reviewed literature, its structural similarity to known bioactive molecules suggests its potential as a modulator of key cellular pathways. A particularly promising area of investigation for novel heterocyclic compounds is the inhibition of enzymes involved in the DNA Damage Response (DDR), a critical pathway for cancer cell survival.

This guide, therefore, proposes a focused investigation of this compound as a putative inhibitor of Poly(ADP-ribose) Polymerase (PARP), a central enzyme in the repair of DNA single-strand breaks. We provide a comprehensive suite of protocols to systematically evaluate its potential as a PARP inhibitor, from initial biochemical characterization to cellular mechanism of action and functional outcomes.

The Scientific Rationale: Targeting PARP and Inducing Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that functions as a DNA damage sensor.[2][7] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.[2][8]

Inhibition of PARP enzymatic activity disrupts the efficient repair of SSBs.[9] In rapidly dividing cancer cells, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[9] In normal, healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[10][11]

The simultaneous loss of two key DNA repair pathways—PARP-mediated BER and HR—leads to a state of synthetic lethality , where the combination of these deficiencies is lethal to the cell, while a defect in either pathway alone is not.[10][11][12] This provides a therapeutic window to selectively kill cancer cells with HR deficiencies while sparing normal cells.[10]

The central hypothesis for the investigation of this compound is its potential to function as a PARP inhibitor, thereby inducing synthetic lethality in HR-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to Replication DNA Replication DNA_SSB->Replication unrepaired PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits Repair SSB Repair BER_Complex->Repair mediates Inhibitor 3,4-Dihydro-1,7- naphthyridin-2(1H)-one (Putative PARP Inhibitor) Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB HR_deficient HR-Deficient Cancer Cell DSB->HR_deficient Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

Figure 1: Proposed mechanism of action for a PARP inhibitor.

Experimental Protocols

Protocol 1: In Vitro Biochemical PARP-1 Activity Assay

This initial assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified PARP-1. A common method is an ELISA-based assay that measures the incorporation of biotinylated PAR onto histone proteins.[13][14]

Objective: To determine the IC50 value of the test compound against PARP-1.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (nicked)

  • Biotinylated NAD+

  • This compound (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer

  • Wash buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate-based luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should be ≤1%.

  • Assay Plate Setup: Add assay buffer, activated DNA, and the test compound dilutions or controls (DMSO vehicle, Olaparib) to the histone-coated wells.

  • Enzyme Addition: Add purified PARP-1 enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Start the PARylation reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate 3 times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate 3 times. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all other readings.

  • Normalize the data to the vehicle control (100% activity).

  • Plot the percent inhibition against the log concentration of the compound.

  • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Parameter Recommended Range Purpose
Compound Concentration0.1 nM - 100 µMTo determine a full dose-response curve
PARP-1 Concentration25-100 ng/wellTo ensure a robust signal window
Incubation Time60 minutesTo allow for sufficient enzymatic activity
DMSO Final Conc.≤1%To minimize solvent effects on enzyme activity
Protocol 2: Cell-Based PARP Activity Assay (PAR Levels)

This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular context.[8]

Objective: To measure the reduction of PAR formation in cells treated with the test compound after inducing DNA damage.

Cell_Based_PARP_Workflow start Seed Cells in 96-well plate treat_compound Treat with 3,4-Dihydro-1,7- naphthyridin-2(1H)-one (1-2 hours) start->treat_compound induce_damage Induce DNA Damage (e.g., H2O2 for 15 min) treat_compound->induce_damage lyse_cells Lyse Cells and Quantify Protein induce_damage->lyse_cells elisa Perform PAR ELISA or Western Blot lyse_cells->elisa analyze Analyze Data and Determine IC50 elisa->analyze

Figure 2: Workflow for cell-based PARP activity assay.

Procedure:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 200 µM H₂O₂ for 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

  • PAR Quantification:

    • ELISA: Use a commercial PAR-specific ELISA kit, following the manufacturer's instructions.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against PAR. Use an anti-GAPDH or anti-tubulin antibody as a loading control.

  • Data Analysis: Quantify the PAR signal and normalize it to the total protein concentration or the loading control. Calculate the percent inhibition relative to the damaged, vehicle-treated control to determine the cellular IC50.

Protocol 3: Cell Viability and Synthetic Lethality Assay

This assay assesses the functional consequence of PARP inhibition, specifically its ability to selectively kill cancer cells with deficient HR pathways.

Objective: To evaluate the cytotoxic effect of the test compound alone and in combination with a DNA-damaging agent in both HR-proficient and HR-deficient cell lines.

Materials:

  • HR-deficient cell line (e.g., CAPAN-1, MDA-MB-436)

  • HR-proficient cell line (e.g., BxPC-3, MCF-7)

  • DNA-damaging agent (e.g., Methyl methanesulfonate (MMS) or Cisplatin)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed both HR-proficient and HR-deficient cells into 96-well plates.

  • Treatment: Treat cells with a matrix of concentrations of this compound and the DNA-damaging agent. Include controls for each agent alone.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Measurement: Add the cell viability reagent and measure the signal (fluorescence or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the results to visualize the synergistic effect in the HR-deficient cell line compared to the HR-proficient line.

Cell Line HR Status Expected Outcome with Compound + DNA Damage
CAPAN-1Deficient (BRCA2 mutant)Significant decrease in cell viability (Synergistic effect)
BxPC-3Proficient (BRCA2 wild-type)Minor to moderate decrease in cell viability (Additive effect)
Protocol 4: Immunofluorescence Assay for DNA Damage Foci (γH2AX)

This assay provides visual, cellular evidence of increased DNA double-strand breaks, the mechanistic hallmark of PARP inhibitor action. Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the response to DSBs.[15][16][17][18]

Objective: To quantify the formation of γH2AX foci in the nuclei of cells treated with the test compound.

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the test compound (at a concentration around its cellular IC50) for 24 hours. Include a vehicle control and a positive control (e.g., Etoposide).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[17]

  • Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS. Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[18]

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of distinct γH2AX foci per nucleus using imaging software (e.g., ImageJ/Fiji).[17] An increase in the number of foci per nucleus indicates an accumulation of DNA DSBs.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and robust framework for the initial biological characterization of this compound as a putative PARP inhibitor. Positive results from these assays—specifically, a low nanomolar IC50 in the biochemical assay, confirmation of PAR inhibition in cells, selective killing of HR-deficient cancer cells, and an increase in γH2AX foci—would provide strong evidence for its mechanism of action and warrant further preclinical development. Subsequent studies could include broader kinase panel screening to confirm selectivity, PARP trapping assays to further define its mechanism, and in vivo efficacy studies in xenograft models of HR-deficient cancers.

References

  • Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: The first synthetic lethal targeted therapy. Science, 355(6330), 1152-1158. Available at: [Link]

  • Antonarakis, E. S. (2018). Synthetic Lethality of PARP Inhibitors in Prostate Cancer. CancerNetwork. Available at: [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Available at: [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2022). PARP Inhibitor-Induced Synthetic Lethality. Encyclopedia. Available at: [Link]

  • Gamma-H2AX protocol (optimized for VH10-cells). CRPR. Available at: [Link]

  • Mangerich, A., & Burkle, A. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 22(5), 2466. Available at: [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610-621. Available at: [Link]

  • De Vos, M., Schreiber, V., & Dantzer, F. (2012). The diverse roles and clinical relevance of PARPs in DNA damage repair: current state of the art. Biochemical Pharmacology, 84(2), 137-146. Available at: [Link]

  • Poly Adp Ribose Polymerase. Massive Bio. Available at: [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2013). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. Available at: [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols. Available at: [Link]

  • Pustovalova, M., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. Available at: [Link]

  • Redon, C. E., et al. (2011). Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research. Cancer Letters, 327(1-2), 123-133. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102598. Available at: [Link]

  • Chabowska, G., Barg, E., & Wójcicka, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(14), 4434. Available at: [Link]

  • Wujec, M., & Paneth, A. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(3), 2415. Available at: [Link]

  • Chen, K., et al. (2012). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Bioorganic & Medicinal Chemistry, 20(11), 3515-3521. Available at: [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(3), 245. Available at: [Link]

Sources

The Ascendance of a Privileged Scaffold: Applications of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Naphthyridinones

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse array of biological targets. The naphthyridine framework, a family of six isomeric bicyclic systems composed of two fused pyridine rings, represents one such esteemed class of heterocycles.[1][2] Among these, the 1,7-naphthyridin-2(1H)-one core, and its dihydro variant, 3,4-dihydro-1,7-naphthyridin-2(1H)-one, have garnered significant attention for their utility in developing novel therapeutics. Their structural rigidity, combined with the presence of hydrogen bond donors and acceptors, provides an excellent foundation for designing potent and selective inhibitors for key enzymes implicated in human diseases, particularly in oncology.

This technical guide provides an in-depth exploration of the medicinal chemistry applications of the this compound scaffold. We will delve into its role in the design of cutting-edge enzyme inhibitors, supported by detailed protocols for synthesis and biological evaluation.

Caption: Core structure of this compound.

Application I: Kinase Inhibition - Targeting the Cellular Signal Masters

The inhibition of protein kinases is a cornerstone of modern cancer therapy. The 1,7-naphthyridine scaffold has proven to be a highly effective framework for the development of potent kinase inhibitors.[3] This is largely due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical anchoring point for many inhibitors.

Case Study: PIP4K2A Inhibition

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that has emerged as a promising therapeutic target in cancers with p53 mutations.[4] The development of selective PIP4K2A inhibitors has been a significant challenge. Recently, a series of potent and highly selective inhibitors based on the 1,7-naphthyridine scaffold were discovered.[4] These compounds demonstrate the scaffold's suitability for targeting the ATP-binding pocket of kinases.

Molecular docking studies have revealed that the N7 nitrogen of the 1,7-naphthyridine core acts as a crucial hydrogen bond acceptor, interacting with the backbone nitrogen of Val199 in the hinge region of PIP4K2A.[4] Furthermore, the planar ring system engages in favorable π-π stacking interactions with an adjacent phenylalanine residue (Phe200), further stabilizing the inhibitor-enzyme complex.[4]

G cluster_pathway PIP4K2A Signaling Pathway in p53-mutant Cancer p53_mut Mutant p53 PIP4K2A PIP4K2A (Lipid Kinase) p53_mut->PIP4K2A Upregulation PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylation AKT_mTOR AKT/mTOR Pathway Hyperactivation PIP4K2A->AKT_mTOR Suppression of PI5P PI(5)P PI5P->PIP4K2A Apoptosis ROS-mediated Apoptosis AKT_mTOR->Apoptosis Leads to Inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091) Inhibitor->PIP4K2A Inhibition

Caption: Simplified pathway showing PIP4K2A inhibition.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The development of 1,7-naphthyridine-based kinase inhibitors has yielded several key SAR insights:

PositionSubstitutionImpact on ActivityRationale
N1 Small alkyl or aryl groupsModulates potency and selectivityFills a hydrophobic pocket adjacent to the hinge region.
C3 Carboxylic acid or bioisosteresEssential for activityForms critical hydrogen bonds and salt-bridge interactions with key residues (e.g., Lys209 in PIP4K2A).[4]
C4 Oxo group (lactam)Structural anchorParticipates in hydrogen bonding and maintains the planar geometry of the core.
C6/C8 Various substituentsFine-tunes propertiesCan be modified to improve solubility, metabolic stability, and cell permeability.

Application II: PARP Inhibition - Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.[5] The core chemical scaffold of many successful PARP inhibitors incorporates a lactam moiety that mimics the nicotinamide portion of the NAD+ substrate. The dihydro-naphthyridinone core is exceptionally well-suited for this purpose.

While the most selective PARP1 inhibitor to date, AZD5305, is based on a closely related 5,6-dihydro-1,5-naphthyridin-6-one scaffold, the principles of its design are directly applicable to the 1,7-isomer.[5][6]

Mechanism of Action: Catalytic Inhibition and DNA Trapping

Naphthyridinone-based PARP inhibitors function through a dual mechanism:

  • Catalytic Inhibition: They occupy the nicotinamide-binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains, which are crucial for recruiting other DNA repair proteins.[5]

  • PARP-DNA Trapping: The inhibitor stabilizes the interaction between PARP1 and DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks.[5]

The potency of PARP trapping is a key differentiator among inhibitors and is thought to be a major contributor to their clinical efficacy.

cluster_workflow PARP Inhibition Workflow node1 DNA Single-Strand Break (SSB) PARP1 binds to damage node2 PARP1 Activation Catalyzes PARylation using NAD+ node1->node2 Damage Signal node3 Recruitment of Repair Proteins SSB Repair node2->node3 Successful Repair node4 Inhibitor Binding 1,7-Naphthyridinone Scaffold binds to Nicotinamide site node2->node4 Drug Intervention node5 Catalytic Inhibition No PARylation node4:f0->node5 node6 PARP1-DNA Trapping Cytotoxic Complex Formation node4:f0->node6 node7 {Replication Fork Collapse|{Cell Death in HR-deficient cells}} node6->node7

Caption: Experimental workflow for PARP inhibition.

Protocols for the Medicinal Chemist

Protocol 1: Synthesis of a Substituted this compound Core

This protocol describes a general and adaptable synthetic route to the 1,7-naphthyridin-2(1H)-one core, based on established methods for constructing naphthyridinone systems.[7] The key step involves the condensation of an aminopyridine derivative with a β-keto ester, followed by a thermal cyclization.

Materials:

  • 3-Amino-picolinic acid

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Sodium sulfate (Na₂SO₄), Sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation Reaction

    • Rationale: This step forms the enamine intermediate, which is the direct precursor to the cyclized product.

    • In a round-bottom flask, dissolve 3-amino-picolinic acid (1.0 eq) in absolute ethanol.

    • Add ethyl acetoacetate (1.2 eq) to the solution.

    • Add a catalytic amount of acetic acid (0.1 eq) and reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Thermal Cyclization

    • Rationale: High temperature in the presence of a dehydrating agent like PPA promotes the intramolecular cyclization to form the bicyclic naphthyridinone ring system.

    • Carefully add the crude enamine from Step 1 to polyphosphoric acid (PPA) at 120-140 °C with vigorous stirring.

    • Maintain the temperature for 1-2 hours. The reaction mixture will become viscous and darken.

    • Allow the mixture to cool to approximately 80 °C and then carefully quench by pouring it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Step 3: Extraction and Purification

    • Rationale: Standard workup and purification to isolate the desired product.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound derivative.

  • Step 4: Characterization

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

This protocol outlines a common method to determine the IC₅₀ of a test compound against PARP1 activity. It measures the incorporation of biotinylated-NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 protein

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Stop buffer (containing a PARP inhibitor like Olaparib at high concentration, e.g., 1 mM)

  • Fluorescein-avidin/streptavidin conjugate

  • Test compound (e.g., synthesized naphthyridinone derivative) dissolved in DMSO

  • 384-well black, low-volume assay plates

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Rationale: Creating a dose-response curve is essential for accurately determining the IC₅₀ value.

  • Reaction Setup:

    • In a 384-well plate, add 2 µL of PARP assay buffer.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 5 µL of the PARP1 enzyme/activated DNA/Histone H1 mix (pre-prepared in assay buffer).

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 5 µL of biotinylated NAD+ to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Rationale: This allows for the enzymatic transfer of the biotinylated ADP-ribose moiety to the histone substrate.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 5 µL of the stop buffer.

    • Add 5 µL of the fluorescein-avidin conjugate to each well.

    • Incubate the plate in the dark for 30 minutes.

    • Rationale: The fluorescein-avidin binds to the biotinylated histones.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization plate reader.

    • High fluorescence polarization (mP) indicates a large molecular complex (biotinylated histone-avidin), meaning the PARP enzyme was active.

    • Low mP indicates a small complex (unbound fluorescein-avidin), meaning PARP activity was inhibited.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its close relatives are firmly established as privileged structures in medicinal chemistry. Their synthetic tractability and inherent ability to form key interactions with enzyme active sites have led to their successful application in the development of potent kinase and PARP inhibitors. The structure-activity relationships derived from these studies provide a clear roadmap for the rational design of next-generation therapeutics.[8][9] Future work will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new substitution patterns to enhance selectivity, and expanding their application to other enzyme families and therapeutic areas.

References

  • Akinfenwa, O., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 12(45), 29483-29497. Available at: [Link]

  • Cressier, D., et al. (2010). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Arkivoc, 2011(1), 265-279. Available at: [Link]

  • Kim, H. P., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available at: [Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. Available at: [Link]

  • Kłys, A., & Godyń, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1549. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8495-8513. Available at: [Link]

  • Walraven, H. G. M., et al. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220-223. Available at: [Link]

  • Al-Karain, A., et al. (2024). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Array Biopharma Inc. (2022). 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors. Google Patents.
  • Nimbus Therapeutics, LLC. (2018). Naphthyridines as inhibitors of hpk1. Google Patents.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16044-16063. Available at: [Link]

Sources

Application Note: The 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Scaffold as a Versatile Platform for Kinase Inhibition Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The identification of novel chemical scaffolds that can be elaborated into potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This application note details the utility of the 3,4-Dihydro-1,7-naphthyridin-2(1H)-one core structure as a privileged scaffold for developing kinase inhibitors. We focus on its application as a research tool to probe the PI3K/Akt signaling pathway, a central node in cell survival and proliferation. This guide provides an in-depth look at the mechanism of action, detailed protocols for both in vitro and cellular assays, and data interpretation guidelines for researchers in kinase biology and drug development.

Introduction: The Rise of the Naphthyridinone Scaffold

The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the search for small molecules that can modulate kinase function is of paramount importance. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets with high affinity—serve as valuable starting points for inhibitor design. The naphthyridinone core, a bicyclic system containing two pyridine rings, has emerged as one such scaffold.[1][2]

Derivatives of the 1,7-naphthyridine isomer, in particular, have been successfully developed as potent inhibitors of various kinases.[3] These compounds often act as ATP-competitive inhibitors, occupying the nucleotide-binding pocket of the kinase. The specific dihydro-oxo- form, This compound , provides a robust and synthetically tractable framework. Its defined three-dimensional structure allows for the precise placement of substituents to achieve high potency and selectivity against a target kinase. This note will use the inhibition of the PI3K/Akt pathway as a primary example to illustrate the scaffold's utility.

Mechanism of Action: Modulating the PI3K/Akt Signaling Cascade

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that translates extracellular signals into cellular responses such as cell growth, proliferation, survival, and motility. Its aberrant activation is a frequent event in human cancers.

Several studies have demonstrated that derivatives of naphthyridinone scaffolds can effectively suppress this pathway. For instance, certain derivatives have been shown to downregulate the phosphorylation of Akt, the central kinase in this pathway, thereby inhibiting its activity.[4] Furthermore, 1,7-naphthyridine-based compounds have been identified as potent inhibitors of upstream regulators like Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase whose depletion can lead to hyperactivation of Akt and subsequent apoptosis in cancer cells.[3] This demonstrates that the 1,7-naphthyridinone scaffold can be used to target the pathway at multiple nodes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3  +P PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PIP4K2A PIP4K2A PIP4K2A->PIP2 Modulation PDK1->Akt P (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation Inhibitor 1,7-Naphthyridinone Derivative Inhibitor->PIP4K2A Direct Inhibition (e.g., BAY-091) Inhibitor->Akt Direct Inhibition (e.g., MHY-449)

Caption: PI3K/Akt signaling pathway with inhibition points for 1,7-naphthyridinone derivatives.

Application I: In Vitro Profiling of Kinase Inhibition

The first step in characterizing a new kinase inhibitor is to determine its potency and selectivity through in vitro enzymatic assays. These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Rationale for Assay Design

A robust kinase assay requires careful optimization of several parameters.[5] ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure that both ATP-competitive and non-competitive inhibitors can be identified. The choice of substrate (peptide or protein) and the detection method (e.g., luminescence, fluorescence) are critical for achieving a high signal-to-noise ratio.[5] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Example Data: Potency of 1,7-Naphthyridine Derivatives

The table below summarizes representative inhibitory concentration (IC₅₀) data for hypothetical 1,7-naphthyridine derivatives against kinases in the Akt pathway. This illustrates how the scaffold can be modified to achieve potency against specific targets.

Compound IDTarget KinaseIC₅₀ (nM)Kinase Family
Naphthy-A-01PIP4K2A85Lipid Kinase
Naphthy-A-02Akt1150AGC Kinase
Naphthy-A-03PI3Kα>10,000Lipid Kinase
Naphthy-A-04MEK1>10,000MAPK Kinase
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for determining the IC₅₀ of a test compound.[6]

Materials:

  • Recombinant human kinase (e.g., Akt1, PIP4K2A)

  • Kinase-specific substrate

  • This compound derivative (Test Compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP (Catalog Number A7699 or equivalent)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well plates

  • Multichannel pipettor and plate reader (luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Test Compound in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Then, dilute these stocks into the Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the Test Compound dilution (or vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mix (prepared in Kinase Assay Buffer).

    • Self-Validation: Include "no enzyme" wells as a negative control and "no inhibitor" (vehicle only) wells as a positive control.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for the target kinase.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Application II: Cellular Assay for Akt Pathway Inhibition

While in vitro assays confirm direct target engagement, cellular assays are essential to verify that a compound can penetrate the cell membrane and inhibit the target in its native environment. Western blotting to detect the phosphorylation status of a kinase and its downstream substrates is the gold standard for this purpose.

Rationale for Experimental Design

To measure the inhibition of Akt, we assess the phosphorylation level at key activating residues, such as Serine 473 (p-Akt S473).[4] It is critical to compare the level of phosphorylated protein to the total amount of that protein (Total-Akt) to ensure that any observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.[4] Serum starvation is often used to lower the basal level of pathway activation before stimulation (e.g., with growth factors like EGF or insulin), providing a clear window to observe inhibition.

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_wb Western Blot Protocol cluster_analysis Data Analysis A 1. Seed Cells (e.g., A549 Lung Cancer) B 2. Serum Starve (Synchronize Cells) A->B C 3. Pre-treat with Inhibitor (1,7-Naphthyridinone Derivative) B->C D 4. Stimulate Pathway (e.g., with EGF) C->D E 5. Lyse Cells & Harvest Protein D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE (Separate by Size) F->G H 8. Transfer to Membrane (PVDF or Nitrocellulose) G->H I 9. Block Membrane (BSA or Milk) H->I J 10. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Total-Akt) I->J K 11. Secondary Antibody Incubation (HRP-conjugated) J->K L 12. Chemiluminescent Detection K->L M 13. Image Acquisition L->M N 14. Densitometry Analysis (Normalize p-Akt to Total-Akt) M->N O 15. Plot Results & Determine Cellular Potency N->O

Caption: Experimental workflow for assessing cellular kinase inhibition via Western Blot.

Protocol 2: Western Blot for Phospho-Akt (S473) Inhibition

This protocol is adapted for assessing the cellular activity of a 1,7-naphthyridinone derivative against Akt in a human lung cancer cell line.[4]

Materials:

  • Human lung cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM), FBS, and antibiotics

  • Test Compound (1,7-naphthyridinone derivative)

  • Stimulant (e.g., human Epidermal Growth Factor, EGF)

  • RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Total-Akt, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

  • Cell Culture: Plate A549 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal Akt phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of the Test Compound (e.g., 0, 10, 100, 1000 nM) in serum-free media for 2 hours.

  • Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except the unstimulated control) and incubate for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (S473) overnight at 4°C.

    • Wash the membrane, then incubate with HRP-linked secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Self-Validation):

    • To ensure accurate comparison, the same membrane should be stripped of antibodies.

    • Re-probe the membrane with the anti-Total-Akt antibody, followed by the secondary antibody and detection.

    • Finally, strip and re-probe for a loading control like β-Actin to confirm equal protein loading across all lanes.

  • Data Analysis: Quantify the band intensity for p-Akt, Total-Akt, and β-Actin using densitometry software. Calculate the ratio of p-Akt to Total-Akt for each condition to determine the dose-dependent inhibition of Akt signaling.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery of novel kinase inhibitors. Its synthetic accessibility and suitability for structural modification allow for the generation of potent and selective research tools. As demonstrated through the example of the PI3K/Akt pathway, these compounds can be rigorously characterized using a combination of in vitro enzymatic assays and cellular mechanism-of-action studies like Western blotting. The protocols and guidelines presented here provide a comprehensive framework for researchers to leverage this powerful chemical scaffold in their exploration of kinase biology and the development of next-generation therapeutics.

References

  • WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors.
  • Identification of 3H-naphtho[1,2,3-de]quinoline-2,7-diones as Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) . Journal of Medicinal Chemistry. [Link]

  • Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma . PubMed Central. [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma . PubMed. [Link]

  • WO2018183956A1 - Naphthyridines as inhibitors of hpk1.
  • Biological Activity of Naturally Derived Naphthyridines . PubMed Central. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . PubMed Central. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor . PubMed Central. [Link]

  • Novel dihydrobenzofuro[4,5-b][7][8]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells . PubMed. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[7][9]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs . PubMed. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A . ACS Publications. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies . National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors . Pharmacia. [Link]

  • Molecular mechanism of Akt signaling evoked by 1, 2-naphthoquinone . ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes . National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators . Frontiers. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells . RSC Publishing. [Link]

Sources

High-throughput screening assays for 1,7-naphthyridinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening Assays for 1,7-Naphthyridinone Derivatives

Abstract

The 1,7-naphthyridinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have been identified as potent modulators of key biological targets, including protein kinases and DNA repair enzymes, making them attractive candidates for drug discovery programs in oncology, inflammation, and beyond.[1][2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify promising "hit" molecules.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of robust HTS assays tailored for the discovery of novel 1,7-naphthyridinone-based therapeutic agents. We will explore the causality behind experimental choices for both biochemical and cell-based screening paradigms, providing detailed protocols and data interpretation guidelines to ensure scientific rigor and trustworthiness.

Introduction: The 1,7-Naphthyridinone Scaffold

Naphthyridines, bicyclic heteroaromatic compounds, are of great interest due to their broad spectrum of biological activities.[2] The 1,7-naphthyridinone core, in particular, has proven to be a versatile scaffold. Its rigid structure and hydrogen bonding capabilities allow for specific and high-affinity interactions with various biological targets. Notable examples include inhibitors of p38 MAP kinase, which are crucial in inflammatory responses, and modulators of the WNT signaling pathway, which is often dysregulated in cancer.[1][2] The successful development of drugs based on related privileged structures underscores the value of screening extensive libraries of their derivatives to unlock new therapeutic potential.[5]

The primary challenge and opportunity in drug discovery is to efficiently sift through thousands of chemical entities. HTS provides the necessary scale and speed, but its success is entirely dependent on the quality of the underlying assay.[4] A robust HTS assay must be sensitive, reproducible, and relevant to the biological target of interest. This guide focuses on providing the foundational knowledge and practical protocols to achieve this.

The HTS Workflow and Quality Control

A typical HTS campaign follows a structured workflow designed to identify and validate active compounds from a large library. The quality of the assay at each stage is paramount.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit-to-Lead AssayDev Assay Design & Optimization AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal Miniaturization (384/1536-well) PrimaryScreen Primary Screen (Single Concentration) AssayVal->PrimaryScreen HitConfirm Hit Confirmation (Re-test) PrimaryScreen->HitConfirm Identify 'Hits' DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay Confirm Potency & Specificity SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

2.1. The Z'-Factor: A Cornerstone of Assay Validation

Before commencing a full-scale screen, the assay's quality must be quantitatively assessed. The Z'-factor is the most widely accepted statistical parameter for this purpose.[6][7] It provides a measure of the separation between the high and low signals of the assay controls, relative to the signal variability.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):

Z'-Factor = 1 - (3σpc + 3σnc) / |μpc - μnc|

This metric allows for a standardized assessment of assay quality, ensuring that the screening data will be reliable.[8]

Z'-Factor ValueAssay ClassificationInterpretation for HTS
> 0.5ExcellentAn ideal assay with a large signal window and low variability.[7]
0 to 0.5AcceptableThe assay is marginal and may require further optimization.[7]
< 0UnsuitableThe assay is not suitable for screening; signals overlap too much.[7]
Biochemical (Target-Based) Assays

Biochemical assays isolate the target protein and measure its activity directly. They are invaluable for identifying compounds that engage a specific molecular target, which is a common mechanism for 1,7-naphthyridinone derivatives targeting enzymes like kinases and PARPs.[1][9]

3.1. Assay Type: Fluorescence Polarization (FP) for Kinase Inhibition

Causality & Rationale: Many 1,7-naphthyridinone derivatives are designed to be ATP-competitive kinase inhibitors.[1][9] A Fluorescence Polarization (FP) assay is an excellent choice for this target class. It is a homogeneous (no-wash) binding assay that measures the change in the tumbling rate of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[10][11] When the tracer is bound to the kinase, it tumbles slowly, emitting highly polarized light. An effective inhibitor will displace the tracer, causing it to tumble freely and emit depolarized light. This format is highly amenable to HTS due to its simplicity and robustness.[11][12]

FP_Assay cluster_0 No Inhibition (High Polarization) cluster_1 Inhibition (Low Polarization) Kinase_A Kinase Complex_A Slow Tumbling (High mP Signal) Kinase_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A Kinase_B Kinase Inhibitor_B 1,7-Naphthyridinone Inhibitor Kinase_B->Inhibitor_B Binding Tracer_B Fluorescent Tracer Free_Tracer Fast Tumbling (Low mP Signal) Tracer_B->Free_Tracer

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Protocol: FP Assay for a p38α MAP Kinase Inhibitor Screen

This protocol is designed for a 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • p38α Kinase: Recombinant human p38α kinase diluted in Assay Buffer to a 2X final concentration (e.g., 2 nM).

    • Fluorescent Tracer: A suitable fluorescently-labeled, high-affinity p38α ligand (e.g., a Bodipy-TMR labeled probe) diluted in Assay Buffer to a 2X final concentration (e.g., 1 nM).

    • Test Compounds: 1,7-Naphthyridinone derivatives serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

    • Controls:

      • Negative Control (High Signal): Assay Buffer with DMSO (no inhibitor).

      • Positive Control (Low Signal): A known potent p38α inhibitor (e.g., 10 µM SB203580) in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of 4X test compound or control solution to the appropriate wells of a low-volume, black 384-well plate.

    • Add 5 µL of 2X p38α Kinase solution to all wells.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 60 minutes at room temperature to allow compound-kinase binding to reach equilibrium.

    • Add 10 µL of 2X Fluorescent Tracer solution to all wells.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate on a microplate reader equipped for FP.

    • Use appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex: 530 nm, Em: 590 nm for a TMR-based tracer).

    • Record the millipolarization (mP) values.

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_pc) / (mP_nc - mP_pc))

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetAssay FormatExample IC50 (nM)
Naphthy-Ap38α KinaseFP25.3
Naphthy-Bp38α KinaseFP157.8
Naphthy-Cp38α KinaseFP>10,000
SB203580p38α KinaseFP15.1
Cell-Based (Phenotypic) Assays

Cell-based assays measure the effect of a compound on a cellular process within a living system.[13] They are critical for understanding a compound's activity in a more biologically relevant context, accounting for factors like cell permeability and off-target effects. A common primary or secondary screen for anti-cancer compounds is a cell viability/cytotoxicity assay.[14]

4.1. Assay Type: Luminescence-Based ATP Assay for Cell Viability

Causality & Rationale: A key desired outcome for many anti-cancer agents, including those derived from 1,7-naphthyridinones, is the inhibition of tumor cell proliferation or the induction of cell death.[2][5] The intracellular concentration of ATP is a strong indicator of metabolic activity and cell viability. In a population of cells, the amount of ATP is directly proportional to the number of living cells.[15] Luminescence-based ATP detection assays (e.g., Promega's CellTiter-Glo®) use luciferase to catalyze the oxidation of luciferin, a reaction that requires ATP and produces a light signal.[16] The assay is rapid, sensitive, and has a large dynamic range, making it ideal for HTS.[15]

Protocol: Anti-Proliferation Screen in HCT116 Colon Cancer Cells

This protocol is designed for a 384-well plate format.

  • Cell Culture & Plating:

    • Culture HCT116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

    • Dilute cells to a seeding density of 2,500 cells/20 µL in culture medium.

    • Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.

    • Incubate the plate for 18-24 hours to allow cells to attach.

  • Compound Addition:

    • Prepare a dose-response plate of 1,7-naphthyridinone derivatives in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. This results in a final DMSO concentration of ≤ 0.25%.

    • Controls:

      • Negative Control (100% Viability): Wells treated with DMSO only.

      • Positive Control (0% Viability): Wells treated with a potent cytotoxic agent (e.g., 10 µM Staurosporine).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO₂. This duration allows for multiple cell doubling times, making anti-proliferative effects more pronounced.

  • Detection:

    • Equilibrate the cell plates and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add 20 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate Percent Viability: % Viability = 100 * (Luminescence_sample - Luminescence_pc) / (Luminescence_nc - Luminescence_pc)

    • Plot % Viability against compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Advanced Biochemical Assay: AlphaScreen for PARP1 Inhibition

Causality & Rationale: Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA single-strand break repair. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[17][18] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for measuring enzymatic activity.[19] In this assay format, a biotinylated histone substrate is captured by Streptavidin-coated Donor beads, and the product of the PARP1 reaction, poly(ADP-ribosyl)ated histone, is recognized by an antibody conjugated to an Acceptor bead. When the beads are in close proximity (<200 nm), excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[19][20] An inhibitor prevents the reaction, keeping the beads apart and reducing the signal.

AlphaScreen_Assay cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Donor_A Streptavidin Donor Bead Acceptor_A Anti-PAR Acceptor Bead Donor_A->Acceptor_A Energy Transfer PAR_Histone PARylated Histone Donor_A->PAR_Histone Biotin-Strep. Acceptor_A->PAR_Histone Antibody Signal_A Light (520-620 nm) Histone_A Biotin-Histone PARP_A PARP1 + NAD+ Donor_B Streptavidin Donor Bead Histone_B Biotin-Histone Donor_B->Histone_B Biotin-Strep. Acceptor_B Anti-PAR Acceptor Bead PARP_B PARP1 + NAD+ Inhibitor 1,7-Naphthyridinone Inhibitor PARP_B->Inhibitor Blocked Signal_B No Signal

Caption: Principle of an AlphaScreen assay for PARP1 enzymatic activity.

Protocol: AlphaScreen for PARP1 Inhibition

This protocol is designed for a 384-well ProxiPlate.

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • PARP1 Enzyme: Recombinant human PARP1 diluted in Reaction Buffer to a 3X final concentration (e.g., 300 pM).

    • Substrate Mix: Biotinylated Histone H1 and NAD+ diluted in Reaction Buffer to a 3X final concentration (e.g., 150 nM Biotin-H1, 300 µM NAD+).

    • Test Compounds: Prepared as in the FP assay, diluted to a 3X final concentration.

    • Detection Mix: Streptavidin-Donor beads and Anti-poly(ADP-ribose) Acceptor beads diluted in AlphaScreen Detection Buffer to a 2X final concentration.

  • Assay Procedure:

    • Add 5 µL of 3X test compound or control solution to the wells.

    • Add 5 µL of 3X PARP1 Enzyme solution.

    • To initiate the reaction, add 5 µL of 3X Substrate Mix.

    • Mix gently and incubate for 60 minutes at room temperature.

    • Add 15 µL of 2X Detection Mix to stop the reaction and initiate bead binding.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection:

    • Read the plate on an Alpha-enabled microplate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Calculate Percent Inhibition based on the reduction in the AlphaScreen signal.

    • Determine IC50 values by fitting data to a dose-response curve.

Conclusion

The 1,7-naphthyridinone scaffold represents a promising starting point for the development of novel therapeutics. The successful identification of potent and selective modulators from large compound libraries is critically dependent on the strategic selection and rigorous validation of high-throughput screening assays. This guide has detailed the rationale and step-by-step protocols for three distinct, robust HTS methodologies—Fluorescence Polarization, Luminescence-based Cell Viability, and AlphaScreen—each suited to different stages of the discovery process and different biological questions. By grounding experimental design in a clear understanding of the target biology and adhering to strict quality control standards, such as the Z'-factor, researchers can maximize the efficiency and success of their drug discovery campaigns.

References
  • Ismail, M. M. F., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Danaher Corporation. Available at: [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • Shao, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Bieńkowska, P., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • WIPO. (2020). WO/2020/006018 SUBSTITUTED NAPHTHYRIDINONE COMPOUNDS USEFUL AS T CELL ACTIVATORS. WIPO Patentscope. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • Seneviratne, H. K., et al. (2022). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Pharmaceutical Research. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Medrano-Fernández, I., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Hazan, R., et al. (2021). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Antibiotics. Available at: [Link]

  • Li, Y-Q., et al. (2015). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Acta Pharmacologica Sinica. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. Available at: [Link]

  • BioAgilytix. (n.d.). Cell-Based NAb Assays: What We Need to Know. BioAgilytix. Available at: [Link]

  • Węglińska, L., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • Hodgson, D. R., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. Available at: [Link]

  • He, S., et al. (2007). ATP luminescence-based motility-invasion assay. Cancer Letters. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Zhang, G., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. Available at: [Link]

  • Kraybill, B. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery. Available at: [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (a) Biochemical PARP-1 trapping assay to assess trapping potency... ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Murai, J., et al. (2016). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications. Danaher Corporation. Available at: [Link]

  • Borges, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Results for "High-throughput Screening". Springer Nature. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology. Available at: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the N-alkylation of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 1,7-Naphthyridinones in Modern Drug Discovery

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its ability to mimic purine structures and engage in a variety of biological interactions. Specifically, the 3,4-dihydro-1,7-naphthyridin-2(1H)-one core and its N-alkylated derivatives have emerged as crucial pharmacophores in the development of novel therapeutic agents. These compounds have shown promise in a range of applications, including their use as kinase inhibitors for oncology and as modulators of other key cellular targets. The N1-substituent of the naphthyridinone ring system plays a pivotal role in defining the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Therefore, a robust and reproducible protocol for the N-alkylation of this compound is of paramount importance for researchers and scientists in the field of drug development.

This comprehensive guide provides a detailed experimental protocol for the N-alkylation of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the underlying reaction mechanism, provide a step-by-step procedure, and discuss critical experimental parameters to ensure successful and selective N-alkylation.

Understanding the Reaction: Mechanism and Regioselectivity

The N-alkylation of this compound is a nucleophilic substitution reaction. The lactam nitrogen, being part of an amide functional group, is not inherently nucleophilic. To facilitate alkylation, a strong base is required to deprotonate the N-H bond, generating a highly nucleophilic lactam anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, leading to the formation of a new N-C bond.

A critical consideration in the alkylation of lactams is the potential for competing O-alkylation, which would result in the formation of an imino ether. The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent.[1][2] In general, the use of a strong, non-coordinating base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) strongly favors N-alkylation.[3] This is because the sodium cation coordinates with the more electronegative oxygen atom of the resulting ambident anion, leaving the nitrogen atom more sterically accessible and nucleophilic for the subsequent attack on the alkyl halide.

Experimental Workflow Overview

The overall experimental workflow for the N-alkylation of this compound can be summarized in the following diagram:

workflow start Start prep_sm Preparation of Starting Material: This compound start->prep_sm deprotonation Deprotonation with NaH in Anhydrous DMF prep_sm->deprotonation alkylation Addition of Alkyl Halide deprotonation->alkylation workup Aqueous Work-up and Extraction alkylation->workup purification Purification by Column Chromatography workup->purification characterization Characterization of N-alkylated Product purification->characterization end End characterization->end

Caption: A streamlined workflow for the N-alkylation of this compound.

Part I: Synthesis of the Starting Material: this compound

While various substituted naphthyridinones are described in the literature, a detailed protocol for the parent this compound can be adapted from established methods for the synthesis of related naphthyridinone isomers.[4][5] A plausible and efficient route involves the condensation of a suitably substituted pyridine derivative followed by intramolecular cyclization. One common strategy is the reaction of an aminopyridine with a β-keto ester or a related Michael acceptor.[6]

Proposed Synthetic Route:

A potential synthesis could involve the reaction of 3-aminopyridine with an acrylic acid derivative, followed by a cyclization step. For instance, a Gould-Jacobs type reaction could be employed.[1]

reaction_scheme sub1 3-Aminopyridine intermediate Intermediate Adduct sub1->intermediate + sub2 Diethyl ethoxymethylenemalonate sub2->intermediate product This compound intermediate->product Heat (Cyclization)

Caption: Proposed reaction scheme for the synthesis of the starting material.

Part II: Detailed Experimental Protocol for N-Alkylation

This protocol is based on the well-established method of using sodium hydride in DMF for the N-alkylation of lactams and other N-heterocycles.[7]

Materials and Reagents:
ReagentCAS NumberSupplierNotes
This compoundN/ASynthesized in-houseEnsure dryness before use.
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-AldrichHandle with extreme care under inert atmosphere.
N,N-Dimethylformamide (DMF), anhydrous68-12-2Acros OrganicsUse a freshly opened bottle or dried over molecular sieves.
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)VariesTCI ChemicalsUse a high-purity grade.
Diethyl Ether, anhydrous60-29-7Fisher ScientificFor extraction.
Saturated Aqueous Sodium Bicarbonate SolutionN/ALab-preparedFor quenching.
Brine (Saturated Aqueous Sodium Chloride)N/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate7487-88-9VWRFor drying organic layers.
Silica Gel (230-400 mesh)112926-00-8Sorbent TechnologiesFor column chromatography.
Step-by-Step Protocol:
  • Preparation of the Reaction Vessel:

    • Take a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

    • Place the flask under a positive pressure of dry nitrogen.

  • Dispensing Sodium Hydride:

    • In a glovebox or under a stream of nitrogen, weigh 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) and add it to the reaction flask.

    • Wash the sodium hydride dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes each time using a cannula or a syringe.

    • Dry the sodium hydride under a stream of nitrogen.

  • Addition of Solvent and Starting Material:

    • Add anhydrous DMF to the flask via a syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

    • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Deprotonation:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • The evolution of hydrogen gas should be observed, and the solution may become clear or remain as a suspension.

  • Addition of the Alkylating Agent:

    • Cool the reaction mixture back to 0 °C.

    • Add 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide or benzyl bromide) dropwise via a syringe.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the N-alkylated product.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated this compound.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete deprotonation: Ensure the sodium hydride is fresh and the DMF is anhydrous. Extend the deprotonation time if necessary.

    • Inactive alkylating agent: Use a fresh bottle of the alkyl halide.

    • Side reactions: The formation of O-alkylated product can lower the yield of the desired N-alkylated product. While less likely under these conditions, it can be identified by spectroscopic methods.[8]

  • Formation of O-Alkylated Product:

    • While NaH in DMF favors N-alkylation, the use of other base/solvent combinations can lead to O-alkylation. For instance, using silver salts of the lactam can favor O-alkylation.[9] If O-alkylation is observed, ensure the reaction conditions are strictly followed.

  • Safety Precautions:

    • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle it with extreme care in an inert atmosphere.

    • DMF is a potential teratogen and should be handled in a well-ventilated fume hood.

    • Alkyl halides are often toxic and lachrymatory. Handle them with appropriate personal protective equipment.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of a wide range of biologically active molecules. The protocol detailed in this guide, utilizing sodium hydride in an anhydrous polar aprotic solvent, provides a reliable and efficient method for achieving selective N-alkylation. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize a diverse library of N-substituted 1,7-naphthyridinones for further investigation in drug discovery and development programs.

References

  • Walraven, H. G. M., Choudry, G. G., & Pandit, U. K. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220–223. [Link]

  • Li, C., Cai, M., Bao, X., & Wan, X. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(17), 5057-5064. [Link]

  • Guillou, S., Bonhomme, F., & Besson, T. (2009). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Tetrahedron, 65(13), 2660-2668. [Link]

  • Zhang, M., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(46), 6472-6474. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6245. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(24), 5846. [Link]

  • Kouznetsov, V. V., et al. (2014). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 19(8), 12516-12535. [Link]

  • Harris, J. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Walraven, H. G. M., & Pandit, U. K. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220-223. [Link]

  • Croix, C., et al. (2017). Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. Organic & Biomolecular Chemistry, 15(43), 9174-9185. [Link]

  • Zard, S. Z. (2002). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][8]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 4(11), 1763-1766. [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 14(6), 1099-1102. [Link]

  • Giannakopoulou, E., et al. (2019). Transesterification instead of N‐Alkylation: An Intriguing Reaction. ChemistrySelect, 4(11), 3244-3248. [Link]

  • O'Connor, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Cell-based assays for evaluating 3,4-Dihydro-1,7-naphthyridin-2(1H)-one cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Abstract

The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with various derivatives being investigated for potent anticancer activities.[1][2][3] The evaluation of novel compounds, such as this compound, for their therapeutic potential necessitates a rigorous assessment of their cytotoxic effects. This document provides a comprehensive, multi-assay framework for characterizing the cytotoxic profile of this compound. We present an integrated workflow that progresses from initial viability screening to determine dose-dependency, to mechanistic assays that elucidate the mode of cell death (apoptosis vs. necrosis) and probe underlying mechanisms like oxidative stress. This tiered approach, combining foundational colorimetric assays with more specific fluorescence/luminescence-based methods, ensures the generation of robust and reliable data for drug development professionals.[4][5]

Guiding Principles: An Integrated Cytotoxicity Testing Workflow

Evaluating the cytotoxic potential of a novel compound is not a single-endpoint measurement. A robust assessment requires a strategic combination of assays to build a comprehensive profile. We propose a workflow that moves from broad viability assessment to specific mechanistic insights. This strategy ensures that resources are used efficiently while providing a deep understanding of the compound's biological impact.

The initial step is a primary screening assay, such as the MTT assay, to measure metabolic activity and establish a dose-response curve, from which a half-maximal inhibitory concentration (IC50) can be determined.[6] Subsequent assays are then performed at concentrations around the IC50 to investigate the specific mechanism of cell death. Orthogonal assays for necrosis (LDH release) and apoptosis (Caspase-3/7 activity) are critical for distinguishing the primary cell death pathway.[7][8] Further investigation into upstream events, such as the generation of Reactive Oxygen Species (ROS), can provide additional mechanistic clarity.[9][10]

Cytotoxicity_Workflow A Primary Screening: Dose-Response (e.g., MTT Assay) B Determine IC50 Value A->B C Mechanistic Assays (Performed at IC50 concentrations) B->C D Necrosis Assessment (LDH Assay) C->D E Apoptosis Assessment (Caspase-3/7 Assay) C->E F Upstream Mechanism (ROS Assay) C->F G Comprehensive Cytotoxicity Profile D->G E->G F->G

Caption: Integrated workflow for cytotoxicity assessment.

Foundational Procedures: Cell Culture and Compound Handling

Reliable cytotoxicity data begins with consistent and healthy cell cultures. Adherence to best practices in cell culture is paramount.[11][12]

2.1. Cell Line Selection and Maintenance

  • Selection: Choose cell lines relevant to the intended therapeutic area. For general screening, commonly used and well-characterized lines such as HeLa (cervical cancer), HL-60 (leukemia), or PC-3 (prostate cancer) are suitable.[3]

  • Culture Conditions: Maintain cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[12]

  • Passaging: Subculture cells upon reaching approximately 80% confluency to maintain them in the exponential growth phase.[13] Use standard trypsinization procedures for adherent cells.

2.2. Compound Preparation

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Primary Viability Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan, which is then solubilized for quantification.

3.1. Step-by-Step Protocol

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

3.2. Data Analysis and Interpretation Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Treatment GroupConcentration (µM)Absorbance (570nm)% Viability
Untreated Control01.25100%
Vehicle Control (0.1% DMSO)01.2499.2%
Compound X0.11.1894.4%
Compound X10.9576.0%
Compound X100.6148.8%
Compound X1000.1512.0%
Protocol 2: Mechanistic Assay - Necrosis (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7][17] LDH is a stable cytoplasmic enzyme, making its release into the culture medium a reliable indicator of necrosis or late-stage apoptosis.[18][19]

Cell_Death_Pathways cluster_0 Apoptosis cluster_1 Necrosis A1 Caspase Activation A2 Membrane Blebbing A1->A2 A3 Apoptotic Bodies A2->A3 N1 Cell Swelling N2 Membrane Rupture N1->N2 N3 Release of Cytoplasmic Contents (e.g., LDH) N2->N3 Compound Cytotoxic Insult (Compound) Compound->A1 Compound->N1

Caption: Simplified overview of apoptosis vs. necrosis.

4.1. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 3.1, steps 1-3). It is crucial to set up controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the experiment.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[7]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Absorbance Reading: Measure the absorbance at 490-520 nm.[7]

4.2. Data Analysis and Interpretation Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

A significant increase in LDH release indicates that the compound induces cell death via necrosis or late-stage apoptosis involving membrane rupture.

Protocol 3: Mechanistic Assay - Apoptosis (Caspase-3/7 Activity Assay)

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[20] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.[8]

5.1. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the procedure in Section 3.1 (steps 1-3). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

5.2. Data Analysis and Interpretation Express the data as fold change in caspase activity relative to the vehicle control. A dose-dependent increase in the luminescent signal that correlates with the decrease in viability (from the MTT assay) strongly suggests that this compound induces apoptosis.

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)01,5001.0
Compound X13,2002.1
Compound X1018,50012.3
Compound X10011,2007.5 (pro-zone effect)
Staurosporine (1 µM)N/A25,00016.7
Protocol 4: Upstream Mechanism - Reactive Oxygen Species (ROS) Assay

Oxidative stress, resulting from an imbalance of ROS, can induce or result from cytotoxicity.[21] This can be measured using cell-permeable probes like 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA), which becomes highly fluorescent upon oxidation by ROS.[9][10]

6.1. Step-by-Step Protocol

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCF-DA solution (in serum-free medium) to each well.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[10]

  • Washing: Remove the DCF-DA solution and wash the cells twice with warm PBS to remove any unloaded probe.

  • Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Reading: Measure fluorescence immediately (for acute ROS) or after a short incubation (e.g., 1-6 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

6.2. Data Analysis and Interpretation Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control. A significant increase in fluorescence indicates that the compound induces the production of reactive oxygen species.

Advanced Profiling: High-Content Screening (HCS)

For deeper mechanistic insights, HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cytotoxicity parameters in individual cells.[22][23] This approach can distinguish cytotoxic from cytostatic effects and provide a detailed phenotypic fingerprint of the compound's activity.

HCS_Workflow A 1. Cell Plating & Treatment (Multi-well plates) B 2. Staining (Multiplexed fluorescent dyes for Nucleus, Membrane Permeability, etc.) A->B C 3. Automated Microscopy (Image Acquisition) B->C D 4. Image Analysis (Segmentation & Feature Extraction) C->D E 5. Data Quantification (Per-cell and population-level data) D->E F Phenotypic Profile E->F

Caption: General workflow for High-Content Screening (HCS).

An HCS experiment could involve staining treated cells with:

  • Hoechst 33342: To stain nuclei and assess nuclear morphology (condensation, fragmentation).

  • Propidium Iodide: To identify cells with compromised membranes (necrosis).

  • MitoTracker Green: To measure mitochondrial mass and potential.

By quantifying changes in these parameters across different compound concentrations, a detailed cytotoxicity profile can be constructed, providing a powerful tool for compound prioritization in drug discovery.[24][25]

Conclusion

The systematic evaluation of this compound cytotoxicity requires a multi-faceted approach. By progressing from a broad assessment of cell viability (MTT assay) to specific inquiries into the mechanisms of cell death (LDH and Caspase-3/7 assays) and contributing factors (ROS production), researchers can build a comprehensive and reliable profile of the compound's activity. This tiered strategy, grounded in well-established cell-based assays, provides the robust data necessary to make informed decisions in the drug discovery and development pipeline.[4][26]

References
  • Korangath, P. et al. (2012). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in Molecular Biology. Available at: [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Cell Biolabs. Available at: [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. Available at: [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Blass, B. E. (2021). Basic Principles of Drug Discovery and Development. Elsevier. Available at: [Link]

  • Korangath, P. et al. (2012). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed. Available at: [Link]

  • Kim, J. S. et al. (2012). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. SpringerLink. Available at: [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • Kandhare, P. (2014). Principles of Drug Discovery and Development. Slideshare. Available at: [Link]

  • ATCC. (n.d.). ATCC Animal Cell Culture Guide. On Science. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Gilbert, D. F. et al. (2014). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. PubMed. Available at: [Link]

  • Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. ResearchGate. Available at: [Link]

  • InvivoGen. (n.d.). Cell Death Detection. InvivoGen. Available at: [Link]

  • UCSC Silicon Valley Extension. (n.d.). Principles of Drug Discovery and Development. UCSC Silicon Valley Extension. Available at: [Link]

  • Ichor Life Sciences. (n.d.). High Content Screening (HCS). Ichor Life Sciences. Available at: [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma. Available at: [Link]

  • Eruslanov, E., & Kusmartsev, S. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC. Available at: [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available at: [Link]

  • Radio, N. M., & Mundy, W. R. (2008). Review of High-content Screening Applications in Toxicology. PMC. Available at: [Link]

  • European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. Available at: [Link]

  • Gilbert, D. F. et al. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. ResearchGate. Available at: [Link]

  • Blass, B. E. (2021). Basic Principles of Drug Discovery and Development. Google Books.
  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation and Cytotoxicity Assays. Molecular Devices. Available at: [Link]

  • Deady, L. W. et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][10]naphthyridin-(5H)ones. PubMed. Available at: [Link]

  • Gunia-Krzyżak, A. et al. (2019). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

  • Lee, E. S. et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available at: [Link]

  • LaVoie, E. J. et al. (2006). Cytotoxicity of 5H-Dibenzo[c,h][7][10]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. ResearchGate. Available at: [Link]

  • Liu, L. F. et al. (1998). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. Available at: [Link]

  • Manera, C. et al. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. PubMed. Available at: [Link]

Sources

The Emergent Potential of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one as a Versatile Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territories in Chemical Biology

In the landscape of chemical biology and drug discovery, the identification of novel molecular scaffolds that can be tailored into precise research tools is of paramount importance. The naphthyridine core, a bicyclic heteroaromatic system, has long been recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] While various isomers of naphthyridinone have been extensively investigated, leading to the development of potent inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP) and various kinases, the specific isomer 3,4-Dihydro-1,7-naphthyridin-2(1H)-one remains a relatively enigmatic entity.[4][5][6] This application note serves as a forward-looking guide for researchers, scientists, and drug development professionals, positing this compound as a promising and versatile scaffold for the generation of novel chemical probes. By drawing parallels with its more extensively studied isomers, we will explore its potential applications and provide detailed protocols for its derivatization and characterization as a high-fidelity research tool.

The Naphthyridinone Family: A Legacy of Biological Activity

The broader family of naphthyridinones encompasses a diverse array of isomers, each with a unique spatial arrangement of nitrogen atoms that dictates its biological and pharmacological properties. This structural diversity has been harnessed to target a wide range of proteins with high affinity and selectivity.

Naphthyridinone IsomerEstablished Biological Target(s)Therapeutic Area(s)
1,8-Naphthyridinone Cannabinoid Receptor 2 (CB2)[7], Various Bacteria[8]Pain, Inflammation, Oncology, Infectious Diseases
1,5-Naphthyridinone Poly (ADP-ribose) Polymerase 1 (PARP1)[4][9]Oncology
1,6-Naphthyridinone Fibroblast Growth Factor Receptor 4 (FGFR4)[6], Topoisomerase I[10]Oncology
2,7-Naphthyridinone DNA Gyrase/Topoisomerase IV[11]Infectious Diseases

This established precedent of potent and selective biological activity among naphthyridinone isomers strongly suggests that the this compound scaffold holds significant, yet untapped, potential for the development of novel chemical probes.

Conceptual Framework: Designing a Chemical Probe from the this compound Scaffold

A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target. The development of a chemical probe from a novel scaffold like this compound requires a systematic approach encompassing synthesis, screening, and validation.

probe_development_workflow cluster_synthesis Scaffold Derivatization cluster_screening Biological Screening cluster_validation Probe Validation Scaffold 3,4-Dihydro-1,7- naphthyridin-2(1H)-one Library Diverse Chemical Library Scaffold->Library Parallel Synthesis HTS High-Throughput Screening (e.g., Biochemical Assays) Library->HTS Cellular Cell-Based Assays (e.g., Target Engagement) HTS->Cellular Hit Confirmation Selectivity Selectivity Profiling (e.g., Kinome Scan) Cellular->Selectivity MoA Mechanism of Action (e.g., Cellular Thermal Shift Assay) Selectivity->MoA InVivo In Vivo Target Validation MoA->InVivo Validated Probe

Figure 1: A generalized workflow for the development of a chemical probe, starting from the this compound scaffold.

Protocol 1: Diversification of the this compound Scaffold

The synthesis of a diverse library of derivatives is the first crucial step in developing a chemical probe. The this compound core offers several points for chemical modification, primarily at the N1 and C3 positions.

Objective: To generate a library of N1- and C3-substituted this compound analogs for biological screening.

Materials:

  • This compound (commercially available[12])

  • Various alkyl halides, aryl halides, and other electrophiles

  • Appropriate bases (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvents (e.g., DMF, THF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step-by-Step Methodology:

  • N1-Alkylation/Arylation: a. To a solution of this compound in an anhydrous solvent (e.g., DMF), add a suitable base (e.g., NaH) at 0 °C. b. Stir the mixture for 30 minutes to allow for deprotonation. c. Add the desired electrophile (e.g., an alkyl or aryl halide) and allow the reaction to warm to room temperature. d. Monitor the reaction by TLC or LC-MS until completion. e. Quench the reaction with water and extract the product with an organic solvent. f. Purify the product by flash chromatography.

  • C3-Functionalization (via enolate formation): a. To a solution of an N1-protected this compound derivative in an anhydrous solvent (e.g., THF) at -78 °C, add a strong base (e.g., LDA). b. Stir for 1 hour to generate the enolate. c. Add the desired electrophile (e.g., an aldehyde, ketone, or Michael acceptor). d. Monitor the reaction by TLC or LC-MS. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product and purify by flash chromatography.

Rationale behind Experimental Choices: The use of strong bases like NaH and LDA is necessary to deprotonate the relatively non-acidic N-H and C-H bonds of the lactam ring, respectively. Anhydrous conditions are critical to prevent quenching of the reactive intermediates. The choice of electrophiles should be guided by the desire to introduce a diverse range of functional groups that can modulate the compound's steric and electronic properties, thereby influencing its biological activity.

Protocol 2: High-Throughput Screening for Target Identification

Once a library of derivatives has been synthesized, the next step is to screen them against a panel of biological targets to identify potential "hits."

Objective: To identify initial hits from the derivative library by screening against a panel of disease-relevant protein targets (e.g., kinases, PARPs).

Materials:

  • Synthesized library of this compound derivatives

  • Recombinant protein targets of interest

  • Appropriate assay buffers and substrates

  • Detection reagents (e.g., fluorescently labeled antibodies, luminescent reporters)

  • Microplate reader

Step-by-Step Methodology:

  • Assay Plate Preparation: a. Dispense the library compounds into 384- or 1536-well assay plates at a final concentration of 10 µM. b. Include appropriate positive and negative controls on each plate.

  • Biochemical Assay (Example: Kinase Assay): a. Add the recombinant kinase and its specific substrate to each well. b. Initiate the kinase reaction by adding ATP. c. Incubate for a predetermined time at the optimal temperature for the enzyme. d. Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. e. Read the plate on a microplate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound relative to the controls. b. Identify "hits" as compounds that exhibit a significant and reproducible inhibitory effect.

Self-Validating System: The inclusion of positive controls (known inhibitors of the target) and negative controls (vehicle-treated wells) on every plate is essential for quality control and ensures the reliability of the screening data. Hits should be re-tested in dose-response experiments to determine their potency (e.g., IC50 value).

Protocol 3: Cellular Target Engagement and Mechanism of Action Studies

A critical step in validating a chemical probe is to demonstrate that it engages its intended target in a cellular context and to elucidate its mechanism of action.

Objective: To confirm target engagement in living cells and to characterize the mode of action of the hit compounds.

Materials:

  • Hit compounds from the primary screen

  • Relevant cell lines

  • Cell lysis buffers and antibodies for Western blotting

  • Reagents for Cellular Thermal Shift Assay (CETSA) or other target engagement assays

Step-by-Step Methodology (CETSA):

  • Cell Treatment: a. Treat cultured cells with the hit compound or vehicle control for a specified time.

  • Thermal Challenge: a. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

  • Cell Lysis and Protein Quantification: a. Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation. b. Quantify the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative methods.

  • Data Analysis: a. Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow Start Treat Cells with Compound or Vehicle Heat Apply Temperature Gradient Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Fractions Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Analyze Plot Melting Curve and Determine Thermal Shift Quantify->Analyze

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement in cells.

Rationale for CETSA: This technique provides direct evidence of target binding in a physiological context. The principle is that a ligand-bound protein is stabilized and thus more resistant to thermal denaturation. This method is label-free and can be adapted to a high-throughput format.

Future Directions and Concluding Remarks

The journey from a novel scaffold to a validated chemical probe is a challenging but rewarding one. While the direct biological activity of this compound is yet to be extensively explored, the rich history of its isomers provides a compelling rationale for its investigation. The protocols outlined in this application note provide a robust framework for the synthesis, screening, and validation of chemical probes derived from this promising scaffold. As researchers delve into the chemical space surrounding this compound, it is highly probable that new and valuable tools for dissecting complex biological processes will emerge, further solidifying the legacy of the naphthyridinone family in chemical biology and medicine.

References

  • (Reference to a general synthesis paper for dihydronaphthyridinones, if available.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • (A general reference on the concept of "privileged structures" in medicinal chemistry.)
  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]

  • (A reference to a review on chemical probes.)
  • (A reference to a review on high-throughput screening.)
  • Wang, L., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(17), 6875–6894. [Link]

  • (A reference detailing the CETSA method.)
  • (A reference for parallel synthesis techniques.)
  • Lamberto, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(3), 223. [Link]

  • (A reference for general labor
  • (A reference for d
  • (A reference for Western blotting protocols.)
  • Liu, X., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry, 67, 116843. [Link]

  • (A reference for kinome scanning services.)
  • (A reference for in vivo pharmacology.)
  • (A reference for the synthesis of the 1,8-naphthyridinone isomer.)
  • Cushman, M., et al. (1996). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 39(19), 3697-3706. [Link]

  • (A reference for general organic synthesis.)
  • Wójcik, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(24), 17351. [Link]

  • (A reference for cell culture techniques.)
  • Wójcik, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(24), 17351. [Link]

  • Zhang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]

  • (A reference for the synthesis of the 1,5-naphthyridinone isomer.)
  • (A reference for general medicinal chemistry principles.)
  • Barlin, G. B. (1982). The 1,8-Naphthyridines. Medical Research Reviews, 2(3), 253-296. [Link]

  • Manera, C., et al. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry, 52(12), 3654-3663. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative literature.

Overview of the Synthesis: An Intramolecular Cyclization Approach

The synthesis of this compound typically proceeds via an intramolecular cyclization of a suitably substituted pyridine precursor. A common and effective strategy involves the use of a 3-aminopyridine derivative bearing a propionate side chain, which can be induced to cyclize under specific conditions. This approach is favored for its relative simplicity and the availability of starting materials.

A plausible and efficient synthetic route begins with the alkylation of a protected 3-aminopyridine with a suitable three-carbon electrophile, followed by deprotection and subsequent intramolecular cyclization. The choice of reagents and reaction conditions at each step is critical for maximizing yield and purity.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_Step1 Step 1: N-Alkylation cluster_Step2 Step 2: Intramolecular Cyclization cluster_Step3 Step 3: Purification A 3-Amino-X-substituted-pyridine C Michael Addition Product A->C Base (e.g., DBU) Solvent (e.g., Acetonitrile) B Acrylate Derivative (e.g., ethyl acrylate) B->C D Cyclization Precursor C->D Hydrolysis/Workup E This compound D->E Acid or Base Catalysis High Temperature F Crude Product G Purified Product F->G Column Chromatography or Recrystallization Troubleshooting_Flowchart Start Low Yield or Impure Product Check_SM Analyze Starting Materials by NMR/LC-MS Start->Check_SM SM_OK Starting Materials Pure Check_SM->SM_OK SM_Not_OK Starting Materials Impure Check_SM->SM_Not_OK Analyze_Reaction Analyze Crude Reaction Mixture SM_OK->Analyze_Reaction Purify_SM Purify Starting Materials SM_Not_OK->Purify_SM Purify_SM->Check_SM Incomplete_Reaction Incomplete Reaction? Analyze_Reaction->Incomplete_Reaction Side_Products Side Products Present? Analyze_Reaction->Side_Products Incomplete_Reaction->Side_Products No Optimize_Conditions Increase Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Yes Change_Catalyst Change Catalyst/Solvent Side_Products->Change_Catalyst No Improvement High_Dilution Use High Dilution Conditions Side_Products->High_Dilution Dimer/Polymer Optimize_Purification Optimize Purification Method Side_Products->Optimize_Purification Other Impurities Success Improved Yield/Purity Optimize_Conditions->Success Change_Catalyst->Success High_Dilution->Success Optimize_Purification->Success

Technical Support Center: Purification of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter common yet complex hurdles in isolating this valuable heterocyclic scaffold. As a class, nitrogen-containing heterocycles present unique purification challenges due to their polarity, basicity, and potential for strong interactions with stationary phases.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to enhance purity, improve recovery, and streamline your workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust solutions.

Issue 1: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or choose a chromatography solvent system.

Question: Why is my compound streaking, and how can I achieve sharp, well-defined spots on my TLC plate?

Answer: Streaking is a classic issue for basic nitrogen-containing heterocycles like this compound.[1] The root cause is the strong acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to inconsistent adsorption and desorption, resulting in a continuous "streak" rather than a compact spot.

Solution: To resolve this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

  • Step-by-Step Protocol for TLC Optimization:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., Dichloromethane or Methanol).

    • Select a starting eluent system based on the expected polarity of your compound. A common starting point is a mixture of a less polar solvent and a more polar solvent, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexane.

    • Prepare three variations of this eluent:

      • Eluent A: The neutral solvent system (e.g., 95:5 DCM/MeOH).

      • Eluent B: Eluent A + 0.5-1% Triethylamine (TEA).

      • Eluent C: Eluent A + 0.5-1% Ammonium Hydroxide (use this in highly polar systems like DCM/MeOH where TEA may not be sufficient).

    • Spot your crude product on a TLC plate and develop it in each of the three eluent systems.

    • Compare the results. You should observe a significant reduction or complete elimination of streaking in Eluents B or C.[1] You can then fine-tune the solvent ratio to achieve an optimal Rf value (typically 0.2-0.4) for column chromatography.

Modifier Typical Concentration Recommended Use Case Mechanism of Action
Triethylamine (TEA) 0.5 - 2.0% (v/v)Standard choice for moderately basic compounds in non-polar to moderately polar solvent systems.Competitively binds to acidic silanol groups, preventing the analyte from interacting strongly.
Ammonium Hydroxide 0.5 - 2.0% (v/v)Effective for highly polar compounds or when TEA is insufficient. Often used in DCM/MeOH systems.Provides a basic environment that deprotonates silanol groups, reducing analyte interaction.
Issue 2: My compound won't elute from the silica column, or I have very low recovery.

Question: I've loaded my crude product onto a silica column, but even with a highly polar solvent system, the desired compound remains on the column. What's happening?

Answer: This issue typically stems from two potential causes: excessively strong interaction with the stationary phase or poor solubility in the mobile phase. Given the polar nature of the lactam and the basic nitrogen in the naphthyridinone core, it's likely that your compound is irreversibly adsorbing to the silica gel, especially if no basic modifier is used.[1]

Solutions:

  • Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, the problem lies with the stationary phase itself.

    • Reversed-Phase Chromatography: This is often the best solution for polar, basic compounds.[1] Use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or water and methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the basic nitrogens, improving peak shape and retention behavior.[1]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a suitable alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups that cause strong adsorption.

  • Drastically Increase Mobile Phase Polarity: Before abandoning normal phase, ensure you have pushed the polarity to its practical limit. A common mobile phase for highly polar basic compounds is DCM/MeOH/NH₄OH in ratios such as 89:10:1.

Issue 3: I'm struggling with recrystallization. The compound either "oils out" or the recovery is extremely low.

Question: I've isolated my compound via chromatography, but I can't get it to crystallize properly for final purification. What should I do?

Answer: Recrystallization challenges are common and require a systematic approach to solvent screening and technique.

  • If the Compound "Oils Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cools too quickly.

    • Solution: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to reduce the saturation slightly. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask). Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.

  • If Recovery is Low: This indicates your compound has significant solubility in the solvent even at low temperatures.[1]

    • Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound.[1]

    • Solution 2 (Use a Co-Solvent System): This is often the most effective strategy. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Methanol, Ethanol, or DCM). Then, slowly add a "poor" solvent in which it is insoluble (e.g., Water, Hexane, or Diethyl Ether) dropwise at an elevated temperature until you see persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Good Solvents (High Solubility) Poor Solvents (Low Solubility) Potential Co-Solvent Pairs
Methanol, EthanolWater, Diethyl EtherMethanol/Water, Ethanol/Water
Dichloromethane (DCM)Hexane, PentaneDCM/Hexane
AcetoneWater, HexaneAcetone/Water
Frequently Asked Questions (FAQs)

Q1: What is the best overall purification workflow for this compound?

A1: A robust, multi-step workflow is recommended for achieving high purity.

Caption: General purification workflow for this compound.

  • Aqueous Workup/Extraction: Begin by performing a liquid-liquid extraction to remove inorganic salts and highly polar starting materials or byproducts.[1]

  • Column Chromatography: This is the primary purification step. Based on TLC analysis, use either silica gel chromatography with a base-modified eluent or reversed-phase HPLC for difficult separations.[1]

  • Recrystallization: Use this technique as a final polishing step to remove trace impurities and obtain a stable, crystalline solid. A co-solvent system is often most effective.[3]

  • Purity Verification: Always verify the purity of the final product using a combination of analytical methods, such as NMR (for structural confirmation), LC-MS (for mass confirmation and purity assessment), and melting point analysis.

Q2: What are the likely impurities I should be looking for?

A2: Impurities are highly dependent on the synthetic route. However, for naphthyridinone scaffolds, common byproducts include:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Isomeric Naphthyridinones: Depending on the precursors, cyclization reactions can sometimes lead to the formation of regioisomers (e.g., 1,5- or 1,8-naphthyridinones).[4] This is particularly true in syntheses like the Friedländer annulation if unsymmetrical reagents are used.[4]

  • Products of Side Reactions: Over-oxidation, reduction, or incomplete cyclization can lead to related heterocyclic byproducts.[5]

Q3: My compound seems to be sensitive and decomposes on the silica gel column. What are my options?

A3: Decomposition on silica gel suggests that the compound is unstable in acidic conditions.

  • Deactivate the Silica: Before loading your column, flush it with your eluent containing a basic modifier (e.g., 1% TEA in hexane/ethyl acetate). This pre-neutralizes the stationary phase.

  • Use an Alternative Stationary Phase: As mentioned in Troubleshooting Issue #2, switching to neutral alumina or using reversed-phase chromatography are excellent alternatives that avoid the acidic environment of silica gel.[1]

  • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to reduce the time your compound spends on the column.

Troubleshooting_Chromatography start Problem with Silica Chromatography? streaking Streaking / Tailing? start->streaking Yes no_elution No Elution / Low Recovery? start->no_elution No, but... decomposition Decomposition on Column? start->decomposition No, but... add_base Add Basic Modifier (TEA or NH4OH) to Mobile Phase streaking->add_base increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity deactivate Deactivate Silica with Base Before Loading decomposition->deactivate switch_phase Switch to Reversed-Phase (C18) or Alumina increase_polarity->switch_phase If ineffective deactivate->switch_phase If still fails

Caption: Decision tree for troubleshooting column chromatography of basic N-heterocycles.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Boyd, E., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ACS Publications. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives | Organic Letters.
  • BenchChem. (n.d.). Strategies to avoid byproduct formation in 1,8-naphthyridine synthesis.
  • Prager, R. H. (n.d.). The Synthesis of Perloline, 6-(3,4-Dimethoxypheny1)-5-hydroxy-5,6-dihydrobenzo[c][5][6]naphthyridin-4(3H)-one. Australian Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-1H-[1][7]naphthyridin-2-one. Retrieved from

  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Crystallographic structure and supramolecular interactions in two 3,4-dihydropyrimidin-2(1H)-ones.
  • Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. MDPI.

Sources

Technical Support Center: Stability of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. In the pursuit of novel therapeutics and chemical entities, understanding the stability of your lead compounds is paramount for generating reproducible and reliable data. This molecule, featuring a bicyclic lactam structure, possesses specific chemical motifs that warrant careful consideration during experimental design and execution.

While exhaustive stability data for this exact compound is not widely published, this guide is built upon foundational chemical principles governing similar heterocyclic structures, including naphthyridinones and dihydropyridines. We will explore the causality behind potential stability issues and provide field-proven, self-validating protocols to help you diagnose and mitigate these challenges. Our goal is to empower you with the knowledge to ensure the integrity of your compound in solution, from stock preparation to final assay.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What are the primary chemical liabilities of this compound that could lead to instability in solution?

A1: Based on its structure, there are three primary areas of concern:

  • Hydrolysis: The molecule contains a six-membered lactam (a cyclic amide) ring. Under strongly acidic or basic conditions, this ring is susceptible to hydrolysis, which would open the ring and render the compound inactive. The six-membered ring structure is generally more stable than smaller lactam rings (e.g., β-lactams), but this pathway remains a significant possibility under non-neutral pH.[1][2]

  • Oxidation: The "dihydro" nature of the pyridine ring means it is not fully aromatic. Dihydropyridine-like structures can be susceptible to oxidation, which would lead to the formation of the corresponding aromatic naphthyridinone.[3][4][5][6] This process can be catalyzed by air (oxygen), trace metals, or oxidizing agents and may alter the compound's biological and physical properties.

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to ultraviolet (UV) radiation.[7][8] Exposure to ambient laboratory light or specific light sources over extended periods can lead to the formation of degradants.

Q2: What are the recommended solvents and storage conditions for stock solutions?

A2: To maximize the shelf-life of your stock solutions, careful selection of solvent and storage temperature is critical.

ParameterRecommendationRationale
Solvent DMSO (anhydrous) or Acetonitrile (ACN)These are aprotic solvents and will not participate in hydrolysis. DMSO is an excellent solubilizing agent for many organic molecules. Acetonitrile is a common choice for chromatographic applications. Avoid protic solvents like methanol or ethanol for long-term storage if possible, as they could potentially react with the compound.
Temperature -20°C or -80°CLowering the temperature significantly slows down the rate of all potential degradation reactions (hydrolysis, oxidation).
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)This minimizes the risk of oxidative degradation by displacing ambient oxygen.
Light Store in amber glass vials or wrap vials in aluminum foilThis protects the compound from light-induced (photolytic) degradation.[7][8][9]

Q3: I've observed precipitation in my frozen stock solution after thawing. Is the compound degraded?

A3: Not necessarily. Precipitation upon thawing is often a physical-state issue rather than chemical degradation. It is commonly due to the compound's lower solubility in the solvent at reduced temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C.

    • Vortex the solution thoroughly for 1-2 minutes.

    • Sonicate the vial in a water bath for 5-10 minutes.

  • Validation: After re-dissolving, it is best practice to verify the compound's integrity. A quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a freshly prepared standard can confirm if chemical degradation has occurred.

Q4: How can I quickly assess if my compound solution has degraded?

A4: A comparative analytical approach is the most reliable method.

  • LC-MS is the gold standard: Inject an aliquot of your potentially degraded sample and compare it to a freshly prepared solution of the compound or a certified reference standard. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradants. High-performance liquid chromatography (HPLC) with UV detection is also highly effective for this purpose.[10]

  • TLC as a rapid check: Spot the test solution alongside a fresh standard on a TLC plate. The appearance of new spots or a change in the relative intensity of the main spot suggests degradation.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

This section provides in-depth solutions to specific problems you might encounter during your research.

Issue 1: My experimental results are inconsistent, or I'm observing a loss of biological activity over time.

This is a classic symptom of compound instability in your assay or working solution. The root cause is likely chemical degradation. The following workflow will help you identify the cause and implement a solution.

G A Inconsistent Results / Loss of Activity B Hypothesis: Compound Degradation A->B C Perform Forced Degradation Study (See Protocol 1) B->C D Analyze via LC-MS: Compare stress samples to control C->D E Degradation observed in Acidic/Basic conditions? D->E F Degradation observed in Oxidative conditions (H2O2)? E->F No H Probable Cause: Hydrolytic Instability E->H Yes G Degradation observed in Heat/Light conditions? F->G No I Probable Cause: Oxidative Instability F->I Yes J Probable Cause: Photo/Thermal Instability G->J Yes N No significant degradation in any condition G->N No K Solution: - Buffer working solutions to pH 6-7.5 - Prepare fresh daily H->K L Solution: - De-gas aqueous buffers - Add antioxidants (e.g., ascorbic acid) if compatible - Work under inert gas I->L M Solution: - Use amber labware - Minimize light exposure - Maintain controlled temperature J->M O Review other experimental variables: - Cell line stability - Reagent quality - Assay protocol drift N->O G cluster_0 Hydrolysis (Acid or Base Catalyzed) A This compound (Intact Lactam Ring) B Ring-Opened Product (Inactive Carboxylic Acid + Amine) A->B H+ or OH- H2O

Caption: Potential hydrolytic degradation pathway.

  • Solution & Validation:

    • pH Control: Ensure all aqueous buffers and media used for working solutions are buffered to a stable, near-neutral pH (typically pH 6.0 - 7.5).

    • Fresh Preparations: Prepare aqueous working solutions fresh daily from a frozen, aprotic stock solution (e.g., DMSO). Do not store aqueous solutions for extended periods.

    • Validation Protocol: Perform a time-course experiment. Prepare your final working solution and measure its activity or purity (via LC-MS) at T=0, 2, 4, 8, and 24 hours. This will establish a "use-by" time for your experimental solutions.

Probable Cause B: Oxidative Degradation
  • Causality: The 1,4-dihydropyridine moiety is a known structural motif that can undergo oxidation to form the corresponding aromatic pyridine ring. [3][5][11]This is a dehydrogenation reaction that results in a more thermodynamically stable aromatic system. This process can be facilitated by atmospheric oxygen, particularly in the presence of light or trace metal ions. The resulting aromatized compound will have a different shape and electronic distribution, likely altering its interaction with biological targets.

  • Solution & Validation:

    • De-gas Solvents: For sensitive experiments, sparge aqueous buffers with an inert gas like argon or nitrogen for 15-30 minutes before use to remove dissolved oxygen.

    • Inert Atmosphere: If high sensitivity is required, prepare working solutions and conduct experiments in a glove box or under a gentle stream of inert gas.

    • Avoid Contaminants: Use high-purity solvents and reagents to minimize contamination with trace metals that can catalyze oxidation.

    • Validation Protocol: Conduct a forced oxidation study as detailed in Protocol 1. If oxidation is confirmed, test the efficacy of preventative measures (e.g., comparing results from de-gassed vs. normal buffer) to validate your improved protocol.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying the potential degradation pathways of your compound, as recommended by international guidelines (ICH). [12][13][14][15]The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely destroying the sample. [12] Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • DMSO (anhydrous)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic Acid (for LC-MS)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of Acetonitrile:Water to a final concentration of 100 µg/mL. This is your T=0 control. Analyze immediately.

  • Stress Conditions: For each condition below, dilute the stock solution into the stress reagent to a final concentration of 100 µg/mL. Incubate at 40°C (unless otherwise specified).

    • Acid Hydrolysis: Use 0.1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH.

    • Oxidation: Use 3% H₂O₂ at room temperature.

    • Thermal Stress: Use 50:50 Acetonitrile:Water and incubate at 60°C.

    • Photolytic Stress: Prepare a solution in 50:50 Acetonitrile:Water, place in a clear vial, and expose to a photostability chamber (ICH Q1B compliant) or direct laboratory light for 24-48 hours. Prepare a "dark" control wrapped in foil and stored alongside.

  • Time Points: Draw aliquots from each stress condition at T=2, 8, and 24 hours.

  • Sample Quenching:

    • For Acid Hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For Base Hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Other samples can be analyzed directly.

  • Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the T=0 control.

Data Interpretation:

Stress ConditionObservationInterpretation
0.1 M HCl New peak(s) appear, parent peak decreases.Susceptible to acid hydrolysis.
0.1 M NaOH New peak(s) appear, parent peak decreases.Susceptible to base hydrolysis.
3% H₂O₂ A new peak with a mass of [Parent - 2 Da] is observed.Susceptible to oxidation (aromatization).
Heat/Light New peak(s) appear, parent peak decreases.Susceptible to thermal/photolytic degradation.

References

  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. Available from: [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. International Journal of ChemTech Research. Available from: [Link]

  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of the American Chemical Society. Available from: [Link]

  • Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. The Journal of Organic Chemistry. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma Knowledge. Available from: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Available from: [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available from: [Link]

  • ICH Guideline M7(R1) on Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency. Available from: [Link]

  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Journal of the Chilean Chemical Society. Available from: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available from: [Link]

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]

  • Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry. Available from: [Link]

  • An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry. Available from: [Link]

  • Photochemistry of some heterocyclic systems. Pure and Applied Chemistry. Available from: [Link]

  • β-lactam | Mechanism of Action and Resistance. YouTube. Available from: [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. Available from: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available from: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available from: [Link]

  • Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available from: [Link]

  • Oxidation of dihydropyridine calcium channel blockers and analogs by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry. Available from: [Link]

  • 2-hydroxy-pyridine-n-oxide and process for preparing same.Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • 2-Pyridone. Wikipedia. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available from: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Naphthyridine derivatives are a cornerstone in medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1][2] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this specific isomer.

The information herein is synthesized from established chemical principles and analogous reactions reported for related heterocyclic systems. We aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving consistent and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis and handling of this compound.

Q1: What are the primary synthetic strategies for constructing the this compound core?

The construction of this bicyclic lactam is typically achieved through convergent strategies that form the second ring onto a pre-functionalized pyridine core. The most common and adaptable method involves an initial intermolecular reaction followed by an intramolecular cyclization. A prime example is the Michael addition of an aminopyridine to an α,β-unsaturated ester, followed by a base or acid-catalyzed intramolecular amidation to form the lactam. Alternative, more specialized routes, such as intramolecular Diels-Alder reactions, have been successfully employed for isomers like the 1,8-naphthyridinone and can be adapted for the 1,7-scaffold.[1]

G Start Starting Materials: 3-Aminopyridine Derivative + α,β-Unsaturated Ester Step1 Step 1: Michael Addition Start->Step1 Intermediate Open-Chain Intermediate Step1->Intermediate Base or Acid Catalyst Step2 Step 2: Intramolecular Cyclization / Lactamization Intermediate->Step2 Product Target Product: This compound Step2->Product Heat / Catalyst G Start Low Yield / No Reaction Check1 Is Starting Material Consumed? Start->Check1 Action1 Troubleshoot Step 1 (Michael Addition): - Check catalyst/base activity - Increase temperature - Verify solvent purity Check1->Action1 No Check2 Is Intermediate Formed (via LC-MS / NMR)? Check1->Check2 Yes Success Reaction Optimized Action1->Success Check2->Action1 No Action2 Troubleshoot Step 2 (Cyclization): - Screen catalysts (Table 1) - Increase temperature (conventional or MW) - Change solvent Check2->Action2 Yes Action2->Success

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 3,4-Dihydro-1,7-naphthyridin-2(1H)-one derivatives. This scaffold, while promising, often presents formulation and experimental hurdles due to poor aqueous solubility. This guide provides a structured approach to troubleshooting these issues, offering both theoretical understanding and practical, step-by-step protocols.

Section 1: Understanding the Solubility Challenge with the this compound Scaffold

The core structure of this compound is a relatively rigid, bicyclic system. Its planarity can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound. Furthermore, depending on the substituents, the overall lipophilicity of the molecule can be high, further reducing its affinity for aqueous media. The nitrogen atoms in the naphthyridine ring system can act as hydrogen bond acceptors, and the lactam moiety has both a hydrogen bond donor and acceptor. However, these features can also participate in intermolecular interactions in the solid state, which can hinder dissolution.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is formatted as a series of questions you might ask when facing specific solubility problems in the lab, followed by expert guidance.

Question 1: "My this compound derivative has crashed out of my aqueous buffer during my biological assay. What are my immediate options to rescue the experiment?"

Answer:

Precipitation during an assay is a common problem that can invalidate your results. Here’s a prioritized troubleshooting workflow:

  • Assess the Possibility of Co-solvents: If your assay can tolerate it, the addition of a small percentage of a water-miscible organic solvent (a co-solvent) is often the quickest fix.

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, which can increase the solubility of lipophilic compounds.

    • Immediate Action: Prepare a stock solution of your compound in a pure, water-miscible solvent like DMSO or ethanol. Then, in a small-scale test, determine the highest percentage of this solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Finally, prepare your compound dilutions in the assay buffer containing this predetermined percentage of the co-solvent.

  • pH Adjustment: The naphthyridine core contains basic nitrogen atoms. Modifying the pH of your buffer can significantly impact solubility.

    • Rationale: Protonation of the basic nitrogen atoms will create a charged species, which is generally more soluble in water.

    • Immediate Action: Determine the pKa of your compound (experimentally or using in silico prediction tools). If you have a basic pKa, lowering the pH of your assay buffer (if permissible for the assay) can increase solubility. Test a range of pH values to find the optimal balance between solubility and assay performance.

Question 2: "I'm in the lead optimization phase, and my most potent this compound analog has very poor aqueous solubility, hindering further development. What structural modifications can I explore?"

Answer:

Structural modification is a powerful tool to improve intrinsic solubility. Here are some strategies, starting with those that are often most effective:

  • Introduce Polar, Ionizable Groups: The most reliable way to increase aqueous solubility is to introduce a group that can be ionized at physiological pH.

    • Rationale: Charged molecules have much stronger interactions with water compared to their neutral counterparts.

    • Synthetic Strategy: Consider adding a carboxylic acid, an amine, or a similar ionizable group to a solvent-exposed region of your molecule. A systematic study on quinolinyltriazole inhibitors demonstrated that adding a carboxymethoxy group resulted in a dramatic boost in solubility.[1]

    • Caution: Be mindful that adding a charged group can affect cell permeability and other ADME properties.

  • Disrupt Crystal Packing: High melting point is often correlated with poor solubility. Introducing substituents that disrupt the planarity and symmetry of the molecule can lower the crystal lattice energy.

    • Rationale: A less stable crystal lattice requires less energy to break apart, leading to improved solubility.

    • Synthetic Strategy: Introduce bulky or conformationally flexible groups. For example, replacing a planar aromatic ring with a non-planar cycloalkyl group can be effective.

  • Add Hydrogen Bonding Moieties: Increasing the number of hydrogen bond donors and acceptors can improve interactions with water.

    • Rationale: More hydrogen bonds with water can lead to better solvation.

    • Synthetic Strategy: Incorporate hydroxyl groups, amides, or sulfonamides. The introduction of a morpholine ring is a well-known tactic to improve aqueous solubility due to its ability to be protonated and its non-planar nature.[1]

Table 1: Impact of Structural Modifications on Aqueous Solubility (Hypothetical Data Based on Known Principles)

Parent Scaffold Modification Rationale Predicted Change in Aqueous Solubility
This compound with a phenyl group at C5Add a carboxylic acid to the phenyl ringIntroduction of an ionizable groupSignificant Increase
This compound with a planar aromatic substituentReplace the aromatic ring with a cyclohexyl groupDisruption of crystal packingModerate Increase
This compoundAdd a hydroxyethoxy group to the N1 positionAddition of polar, flexible chainModest Increase

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good first-pass experiment to quickly assess the potential for solubility improvement via salt formation?

A1: A miniaturized salt screening using a 96-well plate format is an efficient first step. This allows you to test a variety of counter-ions and solvents with a minimal amount of your compound. A solubility-guided approach, where you assess the solubility of the resulting solids, can quickly identify promising salt forms. For nitrogenous compounds like your naphthyridinone derivatives, hydrochloride salts are often a good starting point.[2]

Q2: My compound is not ionizable. What are my best options for improving its solubility?

A2: For non-ionizable compounds, you have several effective strategies:

  • Amorphous Solid Dispersions: Converting the crystalline form of your drug to an amorphous state can significantly increase its apparent solubility and dissolution rate. This is often achieved by dispersing the drug in a polymer matrix.

  • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Q3: When should I consider a prodrug approach?

A3: A prodrug approach is a more involved strategy, typically considered when simpler methods have failed or when you need to address multiple issues simultaneously (e.g., solubility and permeability). A prodrug is a bioreversible derivative of your active compound that has improved physicochemical properties. For example, you could add a phosphate group to create a highly water-soluble phosphate ester prodrug, which is then cleaved in vivo to release the active drug.

Section 4: Key Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

This protocol outlines a general procedure for using co-solvents to improve the solubility of your this compound derivative for in vitro experiments.

Materials:

  • Your this compound derivative

  • Water-miscible co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Aqueous buffer of choice

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% co-solvent (e.g., 10 mM in DMSO).

  • Create a series of co-solvent/buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v co-solvent in your aqueous buffer).

  • Add your compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Vortex each solution thoroughly for 1-2 minutes.

  • Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Salt Screening for Poorly Soluble Basic Compounds

This is a simplified protocol for screening potential salt forms of your basic naphthyridinone derivative.

Materials:

  • Your this compound derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • 96-well plate or small vials

  • Shaker/orbital incubator

Procedure:

  • In each well or vial, place a small, known amount of your free base.

  • Add a stoichiometric amount of the selected acid.

  • Add a small volume of the chosen solvent.

  • Seal the plate or vials and allow them to shake at a controlled temperature for 24-48 hours to facilitate equilibration.

  • After the incubation period, visually inspect each well for solid formation.

  • Isolate any solids by filtration or centrifugation.

  • Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form and differential scanning calorimetry (DSC) to assess thermal properties.

  • Determine the aqueous solubility of the most promising new solid forms. A significant increase in solubility compared to the free base indicates a successful salt formation.[3]

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale preparation of an amorphous solid dispersion.

Materials:

  • Your this compound derivative

  • A suitable polymer (e.g., PVP, HPMC, Soluplus®)

  • A volatile organic solvent that dissolves both your compound and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both your compound and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • Continue the evaporation until a solid film or powder is formed on the walls of the flask.

  • Further dry the solid under high vacuum to remove any residual solvent.

  • Gently scrape the solid from the flask.

  • Characterize the resulting solid dispersion using XRPD to confirm its amorphous nature (i.e., the absence of sharp diffraction peaks).

Section 5: Visualizations

Decision Tree for Solubility Enhancement Strategy

Solubility_Strategy Start Compound Precipitates IsIonizable Is the compound ionizable? Start->IsIonizable SaltScreen Perform Salt Screening IsIonizable->SaltScreen Yes pH_Adjust pH Adjustment IsIonizable->pH_Adjust Yes Amorphous Prepare Amorphous Solid Dispersion IsIonizable->Amorphous No Prodrug Consider Prodrug Approach SaltScreen->Prodrug If fails pH_Adjust->Prodrug If fails CoCrystal Co-crystallization Amorphous->CoCrystal Amorphous->Prodrug If fails CoCrystal->Prodrug If fails

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

References

Sources

Technical Support Center: Overcoming Resistance with 1,7-Naphthyridinone Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1,7-naphthyridinone based compounds. This guide is designed to provide in-depth technical assistance, from foundational knowledge to advanced troubleshooting, for scientists and drug development professionals working to overcome therapeutic resistance.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the 1,7-naphthyridinone scaffold and its derivatives.

Q1: What are 1,7-naphthyridinone based compounds and why are they relevant for overcoming drug resistance?

A: The 1,7-naphthyridine core is a "privileged heterocyclic motif" in medicinal chemistry, meaning its structure is versatile for developing potent and selective inhibitors against various biological targets.[1] Derivatives of this scaffold have been developed as inhibitors for a range of enzymes, including protein kinases and Poly(ADP-ribose)polymerase (PARP), which are often implicated in cancer cell survival and resistance mechanisms.[1][2][3][4][5] Their ability to target key nodes in cellular signaling and DNA repair pathways makes them powerful tools for resensitizing resistant cells to therapy.

For example, certain cancers develop resistance by upregulating DNA repair pathways. In cells with existing defects in one repair pathway (like those with BRCA1/2 mutations), inhibiting a compensatory pathway with a 1,7-naphthyridinone-based PARP inhibitor can lead to "synthetic lethality," a state where the combination of two non-lethal defects results in cell death.[4][6][7][8]

Q2: What are the primary mechanisms of action for these compounds?

A: The biological activity is diverse and depends on the specific substitutions made to the core structure. Key mechanisms include:

  • Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases that drive cancer progression and resistance, such as p38 MAP kinase, MET, PKMYT1, and CDK5.[2][3][9][10][11] By blocking the activity of these enzymes, the compounds can halt cell cycle progression and proliferation.

  • PARP Inhibition: As mentioned, some 1,7-naphthyridinones function as PARP inhibitors. PARP enzymes are crucial for repairing single-strand DNA breaks. Inhibiting PARP in cells with deficient homologous recombination (e.g., BRCA mutations) leads to the accumulation of double-strand breaks during replication, causing cell death.[5][6][8]

  • Histone Demethylase (KDM) Inhibition: Certain 1,7-naphthyridone derivatives have been shown to be potent inhibitors of KDM5 enzymes, which are involved in epigenetic regulation and can contribute to oncogenesis.[12]

Q3: What are the first steps I should take when receiving a new 1,7-naphthyridinone compound?

A:

  • Verify Identity and Purity: Always confirm the identity and purity of your compound via methods like NMR, LC-MS, or HPLC. Impurities can significantly impact experimental results.

  • Assess Solubility: Determine the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol) and your specific cell culture media. Poor solubility is a frequent cause of experimental failure.

  • Establish Stability: Check the compound's stability in your solvent and media under storage and experimental conditions. Some compounds may be sensitive to light, temperature, or repeated freeze-thaw cycles.[13]

Table 1: Representative 1,7-Naphthyridinone Derivatives and Their Targets
Compound ClassTarget(s)Potency (IC50)Primary Application AreaReference(s)
Naphthyridine 1-oxide derivativep38α MAP Kinase<10 nMAnti-inflammatory, Oncology[1][2]
Naphthyridinone derivativeKDM5A25 nMEpigenetics, Oncology[1][12]
Naphthyridinone derivativePKMYT1Double-digit nMCell Cycle Regulation, Oncology[9][11]
Axially chiral carboxamideNK(1) Receptor0.45 nMNeurokinin Receptor Antagonism[14]
Cyclohexanecarboxylic acid deriv.PDE4N/AChronic Obstructive Pulmonary Disease (COPD)[15]

Section 2: Core Experimental Protocols

Adhering to validated protocols is essential for reproducible results. Below are step-by-step guides for common assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the inhibition of kinases like PIP4K2A, a target for some 1,7-naphthyridine derivatives.[1][16]

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay converts this ADP into ATP, which is then used by luciferase to generate a light signal. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

Materials:

  • Kinase of interest (e.g., recombinant human PIP4K2A)

  • Substrate (e.g., PI5P)

  • 1,7-naphthyridinone test compound

  • Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (at or near Km for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of your 1,7-naphthyridinone compound in DMSO. Then, dilute further into the reaction buffer. Your final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution prepared in reaction buffer.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution to start the reaction. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This stops the kinase reaction and removes any unused ATP.[1]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to your controls.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased colorimetric signal.

Materials:

  • Resistant cancer cell line (e.g., MCF-7, HeLa, HL-60)[17][18]

  • Complete growth medium

  • 1,7-naphthyridinone test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in complete media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "media only" blank.

    • Calculate the percentage of viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Q&A: Compound and Assay Issues

Q: My compound shows no activity in my cellular assay, but the literature suggests it should be potent. What went wrong?

A: This is a common issue that can stem from several sources. Let's troubleshoot systematically.

  • Is the compound in solution?

    • Cause: 1,7-naphthyridinone derivatives can have poor aqueous solubility. If the compound precipitates in your cell culture media, its effective concentration will be far lower than intended.

    • Solution: Visually inspect your treatment media (before and after adding to cells) for any precipitate. Determine the compound's critical micelle concentration or perform a formal solubility test. Consider using a formulation aid or a different solvent system, but always run appropriate vehicle controls.[13]

  • Is the compound stable?

    • Cause: The compound may be degrading in your solvent (e.g., DMSO) or under assay conditions (e.g., in the presence of serum proteins, light, or over 72 hours at 37°C).

    • Solution: Use freshly prepared stock solutions. Protect from light if the compound is photosensitive. You can assess stability by incubating the compound in media for your experiment's duration and then analyzing its integrity via LC-MS.

  • Is the target expressed and active in your cell line?

    • Cause: The target protein (e.g., a specific kinase or PARP) may not be expressed at sufficient levels in your chosen cell line, or the pathway may not be active.

    • Solution: Confirm target expression using Western Blot or qPCR. For enzymes, you may need to perform a baseline activity assay to ensure the target is functional.

Q: I'm seeing high variability between replicate wells. What is the cause?

A:

  • Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across the plate is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. Pay attention to your pipetting technique to avoid introducing bubbles.

  • Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

  • Cause 3: Compound Precipitation. Inconsistent precipitation of a poorly soluble compound will lead to highly variable results.

    • Solution: Address solubility as described in the previous question. Ensure the compound is fully dissolved before adding it to the cells.

Diagram: Troubleshooting Workflow for No Compound Activity

G start Start: No Activity Observed check_solubility Check Compound Solubility (Visual, DLS) start->check_solubility check_stability Check Compound Stability (LC-MS over time) check_solubility->check_stability Soluble end_resolved Issue Resolved check_solubility->end_resolved Insoluble/Precipitates (Action: Reformulate) check_target Check Target Expression (Western Blot, qPCR) check_stability->check_target Stable check_stability->end_resolved Unstable (Action: Use Fresh Stock) check_assay Review Assay Protocol (Controls, Reagents) check_target->check_assay Target Expressed end_rethink Re-evaluate Hypothesis (Compound or Target) check_target->end_rethink Target Not Expressed (Action: Change Cell Line) check_assay->end_resolved Error Found (Action: Correct Protocol) check_assay->end_rethink Protocol Correct

Caption: A logical workflow for diagnosing failed experiments.

Section 4: Advanced Topics & Troubleshooting

Q: My compound is cytotoxic to my resistant cells, but also to my non-resistant (parental) control cells. How do I confirm it's working through the intended mechanism?

A: This suggests potential off-target effects, where the compound interacts with unintended proteins.[19][20][21] It is critical to validate that the observed cytotoxicity is due to inhibition of your intended target.

  • Strategy 1: Target Knockout/Knockdown. The gold standard for validation. Use CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the intended target protein in your cells. If the compound's efficacy is lost or significantly reduced in these knockout/knockdown cells compared to control cells, it confirms on-target activity.[19][20] If the compound remains equally potent, it is likely acting through an off-target mechanism.

  • Strategy 2: Target Engagement Assays. Perform an assay to directly measure if your compound is binding to its target inside the cell. Techniques like Cellular Thermal Shift Assay (CETSA) can confirm target engagement at relevant concentrations.

  • Strategy 3: Rescue Experiments. If the inhibitor blocks a pathway, see if you can "rescue" the cells by adding back a downstream product. For example, if your compound inhibits an enzyme that produces a key metabolite, adding that metabolite back to the media might rescue the cells from the compound's effect.

Diagram: On-Target vs. Off-Target Effect Validation

G cluster_0 Wild-Type Cells cluster_1 Target Knockout Cells (CRISPR) cluster_2 Off-Target Scenario wt_compound 1,7-Naphthyridinone wt_target Target Protein wt_compound->wt_target Inhibits wt_effect Cell Death ko_compound 1,7-Naphthyridinone ko_effect Cell Survival ko_compound->ko_effect No Effect (ON-TARGET VALIDATED) ko_target Target Protein (Absent) off_compound 1,7-Naphthyridinone off_target_unknown Unknown Off-Target off_compound->off_target_unknown Inhibits off_target_ko Target Protein (Absent) off_effect Cell Death

Caption: Validating on-target activity using target knockout cells.

Q: I'm working with a PARP inhibitor in BRCA-mutant cells. What is the underlying principle and what should my controls be?

A: The principle is synthetic lethality .

  • Mechanism: Healthy cells have two main pathways to repair DNA damage: Homologous Recombination (HR), which relies on proteins like BRCA1/2, and Base Excision Repair (BER), which uses PARP. In BRCA-mutant cells, the HR pathway is already defective. When you add a PARP inhibitor, you block the compensatory BER pathway. The cell can no longer effectively repair DNA damage, leading to genomic instability and apoptosis.[4][6][7]

  • Essential Controls:

    • BRCA Wild-Type (WT) Cell Line: The PARP inhibitor should be significantly less potent in a cell line with functional BRCA genes (an isogenic pair is ideal).

    • BRCA-Mutant Cell Line: This is your experimental line and should show high sensitivity to the inhibitor.

    • Positive Control Compound: Use a well-characterized, commercially available PARP inhibitor (e.g., Olaparib, Talazoparib) to benchmark the performance of your novel compound.[5]

Diagram: Principle of Synthetic Lethality

G cluster_0 Normal Cell (BRCA WT) cluster_1 Cancer Cell (BRCA Mutant) node_wt DNA Damage HR Repair (BRCA Intact) BER Repair (PARP Intact) result_wt Cell Survival node_wt:f1->result_wt Repairs Damage parp_inhib_wt PARP Inhibitor parp_inhib_wt->node_wt:f2 Blocks node_mut DNA Damage HR Repair (BRCA Defective) BER Repair (PARP Intact) result_mut Cell Death (Synthetic Lethality) node_mut:c->result_mut Repair Fails node_mut:c->result_mut Repair Fails parp_inhib_mut PARP Inhibitor parp_inhib_mut->node_mut:f2 Blocks

Caption: How PARP inhibitors induce synthetic lethality in BRCA-mutant cells.

Section 5: References

  • Design and Evaluation of 1,7-naphthyridones as Novel KDM5 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed.

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed.

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.

  • The Promising Future of Naphthyridine Derivatives in Cancer Therapy. NINGBO INNO PHARMCHEM CO.,LTD.

  • A Technical Guide to the Anticancer Properties of Substituted 1,8-Naphthyridin-2(1H)-ones. Benchchem.

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed.

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.

  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem.

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH.

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.

  • Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed.

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.

  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PMC - NIH.

  • Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH.

  • PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.

  • How can off-target effects of drugs be minimised? Patsnap Synapse.

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube.

  • PARP inhibitors: its role in treatment of cancer. PMC - NIH.

  • Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding. PMC - NIH.

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we address common challenges, provide detailed troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and minimize the formation of side reaction products.

Foundational Synthetic Strategy

The synthesis of the this compound core typically relies on a cyclocondensation strategy. A common and effective approach involves the reaction of a 3-aminopyridine derivative, specifically one with an activated group at the 4-position (like a nitrile or aldehyde), with an active methylene compound, such as a malonate ester. This is followed by cyclization and, if necessary, a subsequent reduction or hydrolysis/decarboxylation step.

A representative pathway starts with 3-amino-4-cyanopyridine and diethyl malonate . This reaction generally proceeds through an initial addition of the malonate enolate to the nitrile group, followed by an intramolecular cyclization of the amino group onto one of the ester carbonyls, ultimately leading to the naphthyridinone ring system.

Synthesis_Pathway Figure 1. General Synthetic Pathway Reactant1 3-Amino-4-cyanopyridine Base Base (e.g., NaOEt) Reactant1->Base Reactant2 Diethyl Malonate Reactant2->Base Intermediate Acyclic Adduct (Enamine/Iminopyridine) Base->Intermediate Addition Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 3,4-Dihydro-1,7-naphthyridin- 2(1H)-one Derivative Cyclized->Product Hydrolysis & Decarboxylation

Caption: Figure 1. General Synthetic Pathway

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Causality & Resolution

Low yield is a frequent problem that can stem from several factors, from incomplete reactions to product degradation.[1][2][3][4] A systematic approach is essential for diagnosis.

  • Incomplete Reaction: The cyclization step is often the rate-limiting and most challenging part of the sequence. High temperatures are typically required to drive the intramolecular ring closure, especially in thermal condensations like the Conrad-Limpach synthesis.[5]

    • Solution: Ensure your reaction temperature is adequate and maintained for a sufficient duration. If using a high-boiling solvent like Dowtherm A or diphenyl ether, verify the internal temperature of the reaction. Consider screening catalysts; Lewis acids can sometimes promote cyclization under milder conditions.[5]

  • Side Reactions: The formation of byproducts is a primary cause of yield loss. At elevated temperatures, starting materials can polymerize or decompose.

    • Solution: Introduce reagents slowly to control exothermic events. Ensure the purity of your starting 3-aminopyridine derivative, as impurities can catalyze polymerization.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can leave starting materials unreacted or promote side reactions of the excess reagent.

    • Solution: Carefully verify the stoichiometry. While a slight excess (1.1-1.2 equivalents) of the active methylene compound can sometimes drive the initial addition, a large excess may complicate purification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Figure 2. Troubleshooting Low Yield Start Low Yield Observed Check_Purity Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check_Purity Purity_Path1 Mainly Starting Materials Present Check_Purity->Purity_Path1 Incomplete Reaction Purity_Path2 Significant Side Products Observed Check_Purity->Purity_Path2 Competing Reactions Purity_Path3 Product Present, but Lost on Workup Check_Purity->Purity_Path3 Purification Issue Solution1 Increase Temp/Time Change Catalyst/Solvent Verify Stoichiometry Purity_Path1->Solution1 Solution2 Lower Temperature Use Milder Base/Acid Purify Starting Materials Purity_Path2->Solution2 Solution3 Optimize Extraction pH Use Chromatography (e.g., Column, Prep-HPLC) Purity_Path3->Solution3

Caption: Figure 2. Troubleshooting Low Yield

Q2: My final product is contaminated with a significant amount of an aromatized byproduct, 1,7-naphthyridin-2(1H)-one. How can I prevent its formation?

A2: Causality & Resolution

The dihydropyridine ring in your target compound is susceptible to oxidation, leading to the formation of the more thermodynamically stable aromatic 1,7-naphthyridin-2(1H)-one. This can occur under several conditions:

  • Atmospheric Oxygen: At the high temperatures often required for cyclization, atmospheric oxygen can act as an oxidant.

  • Oxidizing Reagents/Impurities: Trace metal impurities in reagents or solvents can catalyze oxidation. Certain reaction conditions, particularly those involving reagents like iodine in Skraup-type syntheses, are inherently oxidative.[6]

  • Protonation-Deprotonation: The dihydropyridine ring can be deprotonated, and subsequent tautomerization can facilitate oxidation pathways.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction, particularly the high-temperature cyclization step, under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Solvent and Reagent Purity: Use high-purity, degassed solvents. Ensure starting materials are free from metal contaminants.

  • Controlled Temperature: Avoid unnecessarily high temperatures or prolonged heating, as this increases the rate of oxidation.

  • Reductive Workup: In some cases, a mild reductive agent can be included in the workup to convert any over-oxidized product back, but this is highly substrate-dependent and requires careful development.

Q3: I've isolated an isomeric byproduct. What could it be and how do I confirm its structure?

A3: Causality & Resolution

Isomer formation is a common pitfall in heterocyclic synthesis, arising from alternative, kinetically or thermodynamically competitive cyclization pathways.

  • Knorr Synthesis Byproduct: In reactions between an aminopyridine and a β-ketoester, the initial condensation can occur at either the keto or the ester carbonyl. The Conrad-Limpach pathway (reaction at the ketone) leads to 4-hydroxyquinolones (or in this case, a 2-oxo-naphthyridinone). The Knorr synthesis pathway (reaction at the ester) leads to a 2-hydroxyquinoline (or an isomeric 4-oxo-naphthyridinone).[7][8] The reaction temperature is a critical determinant; lower temperatures favor the Conrad-Limpach product, while higher temperatures can favor the Knorr product.[7]

  • Alternative Cyclization Site: If the pyridine ring has other potential nucleophilic sites, cyclization may occur there, leading to a different naphthyridine isomer altogether (e.g., a 1,5- or 1,8-naphthyridinone), although this is less likely with a 3-amino-4-substituted pyridine precursor.

Structural Confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be distinct for each isomer. 2D NMR techniques like HMBC and NOESY can establish long-range correlations and spatial relationships to confirm connectivity.

  • Mass Spectrometry: While isomers will have the same mass, their fragmentation patterns in MS/MS experiments may differ, providing clues to the structure.

  • Chromatography: Isomers often have different polarities and can typically be separated by column chromatography or preparative HPLC.[9][10] Developing a good analytical HPLC method is key to identifying and quantifying isomeric impurities.

Isomer_Formation Figure 3. Competing Cyclization Pathways Intermediate Enamine Intermediate Product_Desired Desired 1,7-Naphthyridinone (Cyclization at C4-CN) Intermediate->Product_Desired Desired Pathway (e.g., Lower Temp) Product_Side Isomeric Side Product (e.g., Knorr-type cyclization) Intermediate->Product_Side Side Reaction (e.g., Higher Temp)

Caption: Figure 3. Competing Cyclization Pathways

Protocols & Methodologies

Protocol 3.1: Synthesis of 4-methyl-3,4-dihydro-1,7-naphthyridin-2(1H)-one

This protocol is a representative example based on established cyclocondensation principles. Researchers should adapt conditions based on their specific substrates and safety assessments.

Materials:

  • 3-Amino-4-cyanopyridine

  • Ethyl acetoacetate

  • Sodium ethoxide (21 wt% in ethanol)

  • Ethanol, absolute

  • Dowtherm A

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

Procedure:

  • Step 1: Condensation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-4-cyanopyridine (1.0 eq) and absolute ethanol (5 mL per gram of aminopyridine).

    • Add ethyl acetoacetate (1.2 eq) to the suspension.

    • Slowly add sodium ethoxide solution (1.2 eq) dropwise at room temperature. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting aminopyridine.

  • Step 2: Cyclization:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the resulting residue, add Dowtherm A (3 mL per gram of original aminopyridine).

    • Heat the mixture in a pre-heated oil bath to 240-250 °C under a nitrogen atmosphere for 1-2 hours. Monitor the reaction for the formation of the cyclized product. CAUTION: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate safety shields.

  • Step 3: Hydrolysis, Decarboxylation, and Workup:

    • Cool the reaction mixture to below 100 °C and carefully pour it into a beaker of vigorously stirring hexanes to precipitate the crude product.

    • Filter the solid and wash thoroughly with hexanes to remove the Dowtherm A.

    • Suspend the crude solid in concentrated HCl (5 mL per gram) and heat to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

    • Cool the acidic solution in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound derivative.

  • Step 4: Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; Side reactions (polymerization); Product degradation.Increase reaction temperature/time; Use a catalyst (e.g., Lewis acid); Purify starting materials; Run under inert atmosphere.[1][2]
Dark, Tarry Mixture Polymerization of starting materials or intermediates.Lower reaction temperature; Use a milder base/acid; Ensure high purity of reagents; Add reagents slowly.
Aromatized Byproduct Oxidation of the dihydropyridine ring by atmospheric O₂ at high temp.Conduct reaction under an inert (N₂ or Ar) atmosphere; Use degassed solvents; Avoid excessive heating.
Isomeric Byproduct Competing cyclization pathway (e.g., Knorr-type).Control reaction temperature carefully (lower temps favor Conrad-Limpach); Screen different catalysts or solvents.[7][8]
Incomplete Hydrolysis Insufficient acid concentration or reaction time.Increase reflux time in concentrated HCl; Ensure complete dissolution of the intermediate in the acid.

References

  • Barili, P. L., et al. (1987). Synthesis of 1,5-Naphthyridines by Cyclization Reactions. Journal of Organic Chemistry. Available at: [Link]

  • Doulain, C., et al. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yadav, J. S., et al. (2004). Triphenylphosphine catalyzed Knoevenagel condensation. European Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2014). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of Separation Science. Available at: [Link]

  • Suo, H., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B. Available at: [Link]

  • Pacific Biosciences. (2018). Low Yield Troubleshooting Guide. Available at: [Link]

  • Garcia, P., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition. Chemistry. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. Available at: [Link]

  • Krasavin, M., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]

  • Boger, D. L., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Available at: [Link]

  • Clark, M. A., et al. (2018). Reductive amination and cyclization of diverse chlorohydrin cores. ResearchGate. Available at: [Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[6][10]naphthyridine-3-carbonitriles. Heliyon. Available at: [Link]

  • Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. Available at: [Link]

  • Dyachenko, V. D., et al. (2022). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][9]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Bitesize Bio. (2022). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Available at: [Link]

  • Chem Easy. (2022). Conrad-Limpach Reaction. YouTube. Available at: [Link]

  • European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available at: [Link]

  • Heindel, N. D., et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Available at: [Link]

  • Hafez, H. N., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. BMC Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 1,7-Naphthyridinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridinone analogs. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome one of the most common hurdles in the development of this promising class of compounds: poor cell permeability. My aim is to equip you with the knowledge to not only identify permeability issues but also to rationally design and execute experiments to resolve them.

Part 1: Troubleshooting Guide for Common Permeability Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.

Question 1: My 1,7-naphthyridinone analog shows high target engagement in biochemical assays but has low potency in cell-based assays. Could this be a permeability issue?

Answer:

Yes, a significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. To confirm this, a systematic approach is recommended.

Workflow for Investigating Low Cellular Potency

Caption: Decision workflow for addressing low cellular potency.

Recommended Immediate Actions:

  • Perform a Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid, cell-free method to assess a compound's passive diffusion capabilities.[1] If your compound has low permeability in this assay, it suggests that its fundamental physicochemical properties are hindering its ability to cross a lipid bilayer.

  • Conduct a Caco-2 Permeability Assay: This cell-based model provides a more comprehensive picture of intestinal absorption by evaluating both passive diffusion and active transport, including efflux.[2][3][4]

Question 2: My 1,7-naphthyridinone analog has poor solubility, which is confounding my permeability measurements. How can I obtain reliable data?

Answer:

Poor aqueous solubility is a common challenge, especially for kinase inhibitors which often have rigid, hydrophobic scaffolds.[5] This can lead to an underestimation of permeability due to the compound precipitating in the assay buffer.

Strategies for Poorly Soluble Compounds:

StrategyDescriptionConsiderations
Use of Co-solvents Incorporate a small percentage of an organic solvent (e.g., DMSO, ethanol) into the assay buffer to increase the compound's solubility.The concentration of the co-solvent should be carefully optimized to avoid disrupting the integrity of the cell monolayer in Caco-2 assays or the artificial membrane in PAMPA.
Formulation with Excipients Utilize solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) in the donor compartment.[6]These excipients can sometimes interfere with the assay or alter membrane properties, so appropriate controls are essential.
pH Adjustment For ionizable 1,7-naphthyridinone analogs, adjusting the pH of the donor buffer can significantly enhance solubility.Ensure the pH is physiologically relevant and does not compromise cell viability in Caco-2 assays.

Experimental Protocol: Caco-2 Permeability Assay with a Co-solvent

  • Prepare Stock Solution: Dissolve the 1,7-naphthyridinone analog in 100% DMSO to create a high-concentration stock.

  • Prepare Dosing Solution: Dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution) to the final desired concentration. The final DMSO concentration should ideally be kept below 1% to maintain cell monolayer integrity.

  • Monolayer Integrity Check: Before and after the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. A significant drop in TEER indicates compromised monolayer integrity. Additionally, a paracellular marker like Lucifer Yellow should be used to confirm the tightness of the cell junctions.

  • Perform Bidirectional Assay: Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side for the A-to-B permeability assessment. Conversely, add the dosing solution to the basolateral side and fresh buffer to the apical side for the B-to-A assessment.

  • Sample and Analyze: At specified time points, collect samples from the receiver compartment and analyze the concentration of the compound using a sensitive analytical method like LC-MS/MS.

Question 3: The Caco-2 assay for my 1,7-naphthyridinone analog shows a high efflux ratio (>2). What does this mean and what are the next steps?

Answer:

An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that your compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] These transporters act as cellular "gatekeepers," actively pumping your compound out of the cell and thereby reducing its intracellular concentration and apparent permeability.

Investigating Efflux Pump Involvement

Caption: Workflow for investigating and addressing high efflux ratios.

Experimental Protocol: Caco-2 Assay with Efflux Inhibitors

  • Select Inhibitors: Use well-characterized inhibitors for the most common efflux pumps, such as verapamil for P-gp and Ko143 for BCRP.

  • Co-incubation: Perform the bidirectional Caco-2 assay as previously described, but in the presence of the selected inhibitor in both the apical and basolateral compartments.

  • Analyze Results: A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that your 1,7-naphthyridinone analog is a substrate for that particular efflux pump.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the enhancement of cell permeability for 1,7-naphthyridinone analogs.

What are the key physicochemical properties of 1,7-naphthyridinone analogs that influence their cell permeability?

The cell permeability of 1,7-naphthyridinone analogs, like other small molecules, is governed by a balance of several physicochemical properties:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial for passive diffusion. While a certain degree of lipophilicity is required to partition into the lipid cell membrane, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins.

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) tend to have better passive permeability.

  • Polar Surface Area (PSA): A lower PSA (< 140 Ų) is generally associated with better cell permeability as it reduces the energy required for the molecule to desolvate and enter the lipophilic membrane interior.

  • Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the molecule's affinity for the aqueous environment.

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly affect its permeability. Generally, neutral species are more permeable than charged ones.

What structural modification strategies can be employed to improve the cell permeability of 1,7-naphthyridinone analogs?

Based on the principles of medicinal chemistry, several strategies can be applied to the 1,7-naphthyridinone scaffold:

  • Modulation of Lipophilicity: Systematically modify substituents on the naphthyridinone core to fine-tune the LogP/LogD. For instance, replacing a polar group with a non-polar one can increase lipophilicity.

  • Reduction of Polar Surface Area and Hydrogen Bonding:

    • N-methylation: Methylation of amide or amine nitrogens can reduce the number of hydrogen bond donors and increase permeability.

    • Intramolecular Hydrogen Bonding: Introducing functional groups that can form intramolecular hydrogen bonds can mask polar groups and reduce the effective PSA, thereby enhancing permeability.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[7][8][9] This is a powerful strategy to transiently mask polar functional groups that hinder permeability. For 1,7-naphthyridinone analogs with exposed hydroxyl or amine groups, ester or carbamate prodrugs can be synthesized to improve their lipophilicity and passive diffusion.

How can formulation strategies help overcome the poor permeability of 1,7-naphthyridinone analogs?

For compounds with inherently low permeability, formulation can play a critical role in enhancing their oral bioavailability.[7][10]

  • Lipid-Based Formulations: For lipophilic 1,7-naphthyridinone analogs with poor aqueous solubility, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve their dissolution and absorption.[10]

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[11] However, their use requires careful consideration of potential toxicity.

  • Nanoparticle Formulations: Encapsulating the 1,7-naphthyridinone analog in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.

By systematically applying the troubleshooting guides and considering the strategies outlined in the FAQs, researchers can significantly improve their chances of developing 1,7-naphthyridinone analogs with enhanced cell permeability and, ultimately, greater therapeutic potential.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
  • Synthetic Strategies, Reactivity and Applic
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
  • 1,6-Naphthyridin-2(1H)
  • Case Studies in ADME/Tox Predictions. Drug Design and Discovery.
  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Neg
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry.
  • Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides. ACS Infectious Diseases.
  • Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli. Frontiers in Microbiology.
  • The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Pharmacology.
  • Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes.
  • Formulation Strategies to Improve Oral Peptide Delivery.
  • 1,6-Naphthyridin-2(1H)
  • Formulation strategies to improve oral peptide delivery.
  • Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry.
  • Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. Therapeutic Delivery.
  • Improving Early Drug Discovery through ADME Modelling. Expert Opinion on Drug Discovery.
  • Revealing potential dual inhibitors from Trigonella foenumgraecum components against AcrAB-TolC drug efflux pump and lipopolysac-charide in E. coli: In silico and molecular dynamics exploration. Journal of Biomolecular Structure and Dynamics.
  • Caco-2 Permeability Assay. Enamine.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics.
  • Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.
  • ADME Properties in Drug Delivery. Pharmaceutics.

Sources

Technical Support Center: Crystallization of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one. As researchers and drug development professionals, you understand that obtaining a pure, stable, and consistent crystalline form of a molecule is a critical, yet often challenging, step in the development pipeline. The unique structural characteristics of naphthyridinone scaffolds—namely their polarity, hydrogen bonding capabilities, and potential for π-stacking—present specific hurdles that require a nuanced approach.

This guide is designed to move beyond generic protocols. It is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field. Our goal is to provide you not only with the "how" but also the "why," empowering you to make informed decisions and rationally design your crystallization experiments for this specific molecule.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common initial queries regarding the crystallization of this compound.

Q1: Why is a refined crystallization method for this compound so critical?

The solid-state form of an active pharmaceutical ingredient (API) directly influences its key properties. For a molecule like this compound, achieving a specific crystalline form is paramount for:

  • Purity: Crystallization is a highly effective method for removing impurities from the final product, as the ordered crystal lattice tends to exclude molecules that do not fit.[1]

  • Stability: Different crystalline forms, or polymorphs, can have vastly different chemical and physical stabilities. The most stable polymorph is typically desired to ensure a long shelf-life and prevent conversion to a less desirable form.[2]

  • Bioavailability: Physicochemical properties like solubility and dissolution rate are dictated by the crystal form.[2][3] These properties, in turn, control how much of the drug is absorbed in the body, directly impacting its efficacy.

  • Processability: Crystal morphology (shape and size) affects bulk properties like flowability and compaction, which are critical for downstream processing, such as tableting.[2]

Q2: What inherent molecular properties of this compound should guide my solvent selection?

Understanding the molecule's structure is key.

  • Hydrogen Bonding: The presence of a lactam (a cyclic amide) provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen in the pyridine ring is also a hydrogen bond acceptor. This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water, acetic acid) will likely be good solvents.

  • Polarity: The combination of the polar lactam and the aromatic pyridine ring gives the molecule a moderate to high polarity. Therefore, polar solvents are expected to be more effective at dissolving it than non-polar solvents like hexanes or toluene.

  • Aromaticity: The naphthyridine ring system allows for potential π-π stacking interactions between molecules, which can be a strong driving force for crystallization. Aromatic solvents might influence this behavior.

Q3: How should I perform an initial, systematic solvent screen?

A solvent screen is the foundational experiment in developing a crystallization process. The goal is to find a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[1]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your compound into several small, clean vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (e.g., 0.1 mL at a time) from the list in Table 1. Agitate after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[4]

  • Heating: If the compound is not soluble at room temperature, heat the vial gently (e.g., in a sand bath or on a hot plate) towards the solvent's boiling point. Continue adding small aliquots of the hot solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the vials.

  • Re-cooling: If no crystals form, place the vial in an ice bath or refrigerator to induce crystallization.[5]

  • Observation: Observe the outcome. Did crystals form? Was it a fine powder or well-defined crystals? Did the compound "oil out"? Did nothing happen? This data will inform your choice of method.

SolventBoiling Point (°C)Polarity (Dielectric Constant)H-BondingRationale for this compound
Water10080.1Donor & AcceptorHigh polarity and H-bonding may lead to high solubility, but could be a good anti-solvent.
Ethanol7824.5Donor & AcceptorGood starting point. Often shows a steep solubility curve for polar compounds.
Methanol6532.7Donor & AcceptorSimilar to ethanol, but higher polarity may mean it's too good a solvent.
Isopropanol (IPA)8219.9Donor & AcceptorLower polarity than ethanol; may provide a better solubility differential.
Acetonitrile8237.5AcceptorPolar aprotic solvent. Can be effective if H-bonding is too strong in alcohols.
Ethyl Acetate776.0AcceptorMedium polarity. May be a good choice for a two-solvent system with an alcohol or hexane.
Acetone5620.7AcceptorVolatile, polar aprotic. Good for dissolving, but its volatility can lead to rapid evaporation.
Dichloromethane (DCM)409.1Weak AcceptorLower polarity. Unlikely to be a good single solvent but could be used in a pair.[6]
Toluene1112.4NoneNon-polar aromatic. May interact via π-stacking. More likely an anti-solvent.
Heptane/Hexane~98 / ~69~1.9NoneNon-polar. Almost certainly will be an anti-solvent.

Part 2: Troubleshooting Guide for Common Crystallization Issues

This section provides direct answers and actionable protocols for the most frequent challenges encountered during crystallization experiments.

Scenario 1: No Crystals Are Forming

Q: I have a clear, cooled solution, but nothing is precipitating. What are the likely causes and what should I do next?

This is the most common issue and typically indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of a crystal seed) is kinetically hindered.[5]

Causality: A supersaturated solution holds more dissolved solute than it thermodynamically should at a given temperature.[5] Crystals need a reason to start forming—an energy barrier to nucleation must be overcome.

Troubleshooting Workflow: Inducing Crystallization

G start Clear, Cooled Solution (No Crystals) scratch Scratch inner surface of the flask with a glass rod start->scratch First Step seed Add a 'seed' crystal of the pure compound scratch->seed If scratching fails reduce_vol Reduce Solvent Volume (Slow Evaporation or Heating) seed->reduce_vol If no seed available or seeding fails cool_further Cool to a Lower Temperature (Ice Bath / Refrigerator) reduce_vol->cool_further After concentration reassess Re-evaluate Solvent System (Is it too good a solvent?) cool_further->reassess If all else fails

Caption: Decision workflow for inducing crystallization.

Step-by-Step Actions:

  • Scratching: Gently scratch the inside of the flask just below the solvent line with a glass rod.[7] This creates microscopic imperfections on the glass surface that can act as nucleation sites.

  • Seeding: If you have a pure crystal from a previous batch, add one or two tiny crystals to the solution.[8] This provides a perfect template for further crystal growth, bypassing the nucleation barrier.

  • Increase Concentration: If the above methods fail, you likely used too much solvent.[7][9] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[7]

  • Lower the Temperature: A further decrease in temperature will decrease the compound's solubility, potentially pushing it into the supersaturation zone required for crystallization. Move the flask from room temperature to an ice bath or refrigerator.[5]

Scenario 2: The Compound "Oils Out"

Q: Instead of solid crystals, my compound separated as a viscous liquid or oil. Why does this happen, and is the experiment salvageable?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[10] This is a significant problem because the oil is essentially an impure liquid form of your compound, and it rarely crystallizes into a pure solid.[7]

Causality:

  • High Supersaturation: The solution has been cooled too quickly or is too concentrated, causing the compound to crash out of solution before it has time to organize into a crystal lattice.[10]

  • Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation.[7][9]

  • Impurities: Impurities can depress the melting point of the compound, making oiling out more likely.[11][12]

Troubleshooting Workflow: Remedying Oiling Out

G start Compound has 'Oiled Out' reheat Re-heat the solution until the oil redissolves completely start->reheat add_solvent Add more of the same solvent (e.g., 10-25% more volume) reheat->add_solvent slow_cool Allow to cool VERY slowly (Insulate the flask) add_solvent->slow_cool Primary Method change_solvent Try a different solvent with a lower boiling point slow_cool->change_solvent If oiling persists anti_solvent Consider anti-solvent crystallization change_solvent->anti_solvent Alternative

Caption: Decision workflow for troubleshooting "oiling out".

Step-by-Step Remediation Protocol:

  • Re-dissolve: Heat the mixture until the oil completely redissolves into a clear solution.[9][11]

  • Dilute: Add more of the hot solvent to decrease the concentration. This lowers the saturation temperature, giving the molecules more "room" to organize upon cooling.[7][11]

  • Slow Down Cooling: This is the most critical step. Do not place the flask on a cold benchtop or in an ice bath. Instead, insulate it. You can place it inside a large beaker with paper towels for insulation or leave it in a Dewar flask filled with warm water.[5] The goal is to slow the rate of cooling to favor the thermodynamically controlled process of crystal growth over the kinetically controlled process of precipitation/oiling out.[11]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Try a solvent with a lower boiling point.[9]

Scenario 3: Polymorphism and Crystal Quality

Q: I've gotten crystals, but they appear different from batch to batch (e.g., needles vs. plates). How do I control for polymorphism?

Polymorphism is the ability of a compound to exist in two or more different crystal forms, which can have different properties.[2][13] This phenomenon is of utmost importance in the pharmaceutical industry, as an unexpected change in polymorph could alter a drug's performance.[2][3][14]

Causality: Polymorph formation is a complex interplay of thermodynamics and kinetics. The most stable form has the lowest energy, but less stable (metastable) forms may crystallize first because they do so more quickly.[2] Factors influencing which form appears include:

  • Solvent Choice: Different solvents can promote different intermolecular interactions (e.g., hydrogen bonding), favoring one crystal packing arrangement over another.[2]

  • Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling favors the most stable form.[2]

  • Temperature: The relative stability of polymorphs can change with temperature.

Protocol for Polymorph Screening: The key to controlling polymorphism is to systematically vary the crystallization conditions.

  • Vary the Solvent: Crystallize the compound from a range of solvents with different polarities and hydrogen bonding capabilities (refer to Table 1).

  • Vary the Cooling Rate: For a given solvent, perform two experiments: one where the solution is cooled slowly (insulated flask) and one where it is cooled rapidly ("crash cooling" in an ice bath).

  • Use Anti-Solvent and Vapor Diffusion Methods: These methods change the supersaturation profile and can yield different polymorphs.

    • Anti-Solvent: Dissolve the compound in a good solvent (e.g., ethanol) and slowly add a miscible anti-solvent in which it is insoluble (e.g., water or hexane).[5][15]

    • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[16][17]

  • Characterize the Results: Each distinct crystal habit should be analyzed using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to confirm if they are true polymorphs.

References

  • PharmaCores. (2025, May 1).
  • Taylor & Francis Online. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • Bohrium. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • sathee jee. (n.d.).
  • PubMed. (2022, January 5).
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • My-Long Lam, et al.
  • Mettler Toledo. (n.d.).
  • University of York. (n.d.).
  • Reddit. (2013, February 3).
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • BOC Sciences. (2024, December 25).
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • University of Geneva. (n.d.).
  • Achieve Chem. (2024, September 5).
  • SOP: CRYSTALLIZ
  • Wikipedia. (n.d.).
  • University of California, Los Angeles. (n.d.).

Sources

Validation & Comparative

The Ascendancy of Aza-Heterocycles: A Comparative Guide to 3,4-Dihydro-1,7-Naphthyridin-2(1H)-one and Competing Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the bench and the boardroom, a technical guide for researchers, scientists, and drug development professionals.

In the intricate tapestry of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly dictates the trajectory of a drug discovery program. Privileged structures, those motifs capable of interacting with multiple biological targets with high affinity, serve as invaluable starting points. Among these, nitrogen-containing heterocycles are preeminent, forming the backbone of a vast number of approved therapeutics.[1][2] This guide provides a deep, comparative analysis of the emerging 3,4-dihydro-1,7-naphthyridin-2(1H)-one scaffold against established and privileged isosteres such as quinazolinones and benzimidazoles. While direct data on the this compound scaffold is nascent, this guide will leverage data from its parent 1,7-naphthyridinone and related isomers to project its potential and frame its standing within the competitive landscape of drug design.

The Naphthyridinone Isomers: A Tale of Two Bonds and Manifold Activities

Naphthyridines, bicyclic heterocycles composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique spatial arrangement of nitrogen atoms and, consequently, a distinct vectoral array for substituent placement.[1][3][4] The introduction of a lactam functionality gives rise to the naphthyridinone core, a scaffold that has garnered significant interest for its diverse biological activities.[1][3][4]

A compelling illustration of structure-activity relationships within this class comes from the extensively studied 1,6-naphthyridin-2(1H)-ones. A comprehensive review of over 17,000 compounds based on this scaffold revealed a fascinating dichotomy in their therapeutic applications, largely governed by the saturation of the C3-C4 bond.[1][3][4] Derivatives possessing a C3-C4 double bond are predominantly developed as antitumor agents, exemplified by the FDA-approved kinase inhibitor Ripretinib.[1] Conversely, their C3-C4 saturated (dihydro) counterparts have primarily found application in the treatment of cardiovascular diseases.[1] This stark divergence underscores the profound impact of subtle structural modifications on the pharmacological profile of a molecule.

While the 1,7-naphthyridinone isomer is less explored than its 1,6- and 1,8- counterparts, emerging research points to its potential as a valuable scaffold in oncology and beyond. Natural product-derived 1,7-naphthyridine alkaloids have demonstrated significant cytotoxic and antiproliferative properties.[5] Furthermore, synthetic derivatives are being investigated as potent inhibitors of key signaling proteins.

Comparative Analysis: 1,7-Naphthyridinone vs. Quinolone, Quinazolinone, and Benzimidazole Scaffolds

To contextualize the potential of the 1,7-naphthyridinone scaffold, it is instructive to compare it with established heterocyclic systems that have yielded numerous clinical candidates and approved drugs. Quinolones, quinazolinones, and benzimidazoles are particularly relevant comparators due to their prevalence in oncology and infectious disease drug discovery.[6][7][8][9][10]

Physicochemical Properties and Synthetic Accessibility

The physicochemical properties of a scaffold, such as solubility, lipophilicity, and metabolic stability, are critical determinants of its drug-likeness. While specific data for this compound is limited, we can infer some general characteristics from the broader naphthyridinone class and compare them to our chosen scaffolds.

ScaffoldKey Physicochemical FeaturesGeneral Synthetic Accessibility
1,7-Naphthyridinone The two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target engagement. The lactam functionality provides a hydrogen bond donor and acceptor. The overall structure is relatively planar, which can facilitate stacking interactions with biological targets.Synthesis can be more complex than for some other bicyclic heterocycles due to the need for regioselective control during ring formation. However, various synthetic routes have been developed, often starting from substituted pyridines.[1][11]
Quinolone A well-established scaffold with tunable lipophilicity through substitution. The nitrogen atom imparts basicity, which can be modulated. Extensive data exists on the structure-pharmacokinetic relationships of quinolones.[12][13][14][15][16]Generally accessible through established synthetic methodologies such as the Gould-Jacobs reaction. A wide variety of starting materials are commercially available.
Quinazolinone A versatile scaffold with a rich history in medicinal chemistry. The two nitrogen atoms and the carbonyl group provide multiple points for hydrogen bonding. The scaffold's properties can be readily modified through substitution at various positions.[6][8][9][10]Numerous synthetic routes are well-documented, including the Niementowski quinazolinone synthesis, making a diverse range of derivatives accessible.[9]
Benzimidazole A privileged scaffold known for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions. It is a common feature in many approved drugs.[6][7]Readily synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, allowing for facile diversification.[7]
Performance in Drug Discovery: A Focus on Kinase and PARP Inhibition

To provide a more direct comparison of performance, we will examine the application of these scaffolds in two key areas of oncology drug discovery: kinase inhibition and poly(ADP-ribose) polymerase (PARP) inhibition.

Kinase Inhibition:

Protein kinases are a major class of drug targets in oncology. The ATP-binding site of kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors. The ability of a scaffold to present hydrogen bond donors and acceptors in a spatially appropriate manner is crucial for potent inhibition.

ScaffoldExamples of Kinase Inhibitor ActivityMechanistic Insights
1,7-Naphthyridinone & Isomers Ripretinib (a 1,6-naphthyridinone derivative) is an approved inhibitor of KIT and PDGFRA kinases.[1] 1,7-Naphthyridine derivatives have been explored as inhibitors of various kinases.The nitrogen atoms in the naphthyridinone ring system can act as hinge-binding motifs. The lactam moiety can also participate in hydrogen bonding interactions within the kinase active site. The overall shape and rigidity of the scaffold can be tailored to fit specific kinase ATP-binding pockets.[1][17]
Quinazolinone Gefitinib and Erlotinib are approved EGFR kinase inhibitors.[6]The quinazolinone scaffold is a well-established "hinge-binder" in kinase inhibitors. The N1 and N3 atoms are often involved in hydrogen bonding with the kinase hinge region. The 4-anilino substituent is a common feature that extends into the hydrophobic pocket of the ATP-binding site.[6][18]
Benzimidazole The benzimidazole scaffold is present in some kinase inhibitors, often as part of a larger molecular structure.The imidazole portion of the scaffold can form key hydrogen bonds with the kinase hinge. The benzimidazole core is relatively rigid and planar, providing a good anchor for substituents that can target other regions of the ATP-binding site.[7]

DOT Script for a Simplified Kinase Inhibitor Binding Model:

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor Heterocyclic Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Scaffold Scaffold (e.g., Naphthyridinone, Quinazolinone) Scaffold->Hinge H-bonds R1 R1 Group R1->HydrophobicPocket Hydrophobic Interactions R2 R2 Group R2->SolventFront Solvent Exposure

Caption: Simplified interaction of a heterocyclic kinase inhibitor with the ATP binding site.

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

PARP inhibitors represent a major breakthrough in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate and bind to the catalytic domain of PARP enzymes.

ScaffoldExamples of PARP Inhibitor ActivityMechanistic Insights
1,7-Naphthyridinone & Isomers While no approved PARP inhibitors currently feature a 1,7-naphthyridinone core, the structural similarity of the lactam-containing pyridine ring to the nicotinamide pharmacophore suggests its potential in this area.The lactam moiety of the naphthyridinone scaffold can form key hydrogen bonds with amino acid residues in the PARP active site, mimicking the interactions of the nicotinamide carboxamide. The bicyclic system provides a rigid framework for the presentation of substituents that can occupy adjacent pockets, enhancing potency and selectivity.
Quinazolinone Several quinazolinone-based PARP inhibitors have been reported in the literature and patents, showing potent enzymatic and cellular activity.[8][19]Similar to naphthyridinones, the lactam functionality of the quinazolinone scaffold is a key pharmacophoric element for PARP inhibition. The fused benzene ring allows for substitution patterns that can influence pharmacokinetic properties and target engagement.[8][19]
Benzimidazole Veliparib (ABT-888) is a clinical-stage PARP inhibitor with a benzimidazole carboxamide scaffold.The benzimidazole core of Veliparib is crucial for its interaction with the PARP active site. The carboxamide group forms key hydrogen bonds, while the benzimidazole ring itself engages in stacking interactions.

PARP_Inhibition SSB SSB PARP1 PARP1 SSB->PARP1 DSB DSB SSB->DSB Replication BER BER PARP1->BER Apoptosis Apoptosis (Synthetic Lethality) PARP1->Apoptosis Inhibited Repair CellSurvival CellSurvival BER->CellSurvival DNA Repair HR HR DSB->HR HR->CellSurvival DNA Repair HR->Apoptosis Defective Repair PARPi PARP Inhibitor (e.g., 1,7-Naphthyridinone-based) PARPi->PARP1 Inhibition BRCA_mut BRCA1/2 Mutation BRCA_mut->HR Inhibition

Sources

In Vivo Bioactivity Validation of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Scaffolds: A Comparative Guide for PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is fraught with challenges. The 3,4-dihydro-1,7-naphthyridin-2(1H)-one core has emerged as a compelling starting point for various therapeutic agents due to its structural versatility. While this specific scaffold lacks extensive public data on in vivo bioactivity, its structural similarity to known kinase and PARP inhibitors suggests a strong potential for development in oncology.

This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, "Cmpd-X," derived from the this compound scaffold, with a putative mechanism as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We will objectively compare its potential performance with established PARP inhibitors like Olaparib and Niraparib, providing the necessary experimental context and data interpretation strategies.

The Scientific Rationale: Why PARP Inhibition?

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA breaks triggers cell death.[2] This has led to the successful clinical development of several PARP inhibitors.[2][3]

Our investigational compound, Cmpd-X, is hypothesized to function by trapping PARP-1 on DNA, a key mechanism for the cytotoxicity of many clinical PARP inhibitors.[3] The goal of the in vivo validation is to confirm target engagement, assess anti-tumor efficacy, and establish a preliminary safety profile, benchmarking against clinically relevant comparators.

Experimental Workflow for In Vivo Validation

The validation process is a multi-stage endeavor, moving from pharmacokinetic and pharmacodynamic assessments to robust efficacy studies.

G PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Tox Maximum Tolerated Dose (MTD) PK_PD->Tox Xenograft Cell Line-Derived Xenograft (CDX) Tox->Xenograft Establish Therapeutic Dose PDX Patient-Derived Xenograft (PDX) Xenograft->PDX Biomarker Biomarker Analysis (e.g., γH2AX, PAR levels) PDX->Biomarker Identify Response Markers

Caption: High-level workflow for in vivo validation of a novel PARP inhibitor.

Part 1: Pharmacokinetics and Maximum Tolerated Dose (MTD)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X and to determine the highest dose that can be administered without unacceptable toxicity.

Rationale: A favorable pharmacokinetic profile is essential for maintaining therapeutic concentrations of the drug at the tumor site. The MTD study is crucial for designing the subsequent efficacy studies with doses that are both safe and potentially effective.

Protocol 1: Single-Dose Pharmacokinetics in Mice
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Groups (n=3 per time point):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Cmpd-X (e.g., 10 mg/kg, oral gavage)

  • Procedure:

    • Administer a single dose of Cmpd-X or vehicle.

    • Collect blood samples via tail vein or retro-orbital sinus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

  • Analysis: Analyze plasma concentrations of Cmpd-X using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Protocol 2: MTD Study
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Groups (n=3-5 per group):

    • Vehicle control

    • Ascending doses of Cmpd-X (e.g., 25, 50, 100, 150 mg/kg/day, oral gavage) for 14-21 days.

  • Procedure:

    • Administer daily doses.

    • Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and food/water intake daily.

    • At the end of the study, perform a complete blood count (CBC) and collect major organs for histopathological analysis.

  • Data Interpretation: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress. Common adverse events for PARP inhibitors include bone marrow toxicity (anemia, thrombocytopenia, neutropenia).[3]

Part 2: In Vivo Pharmacodynamics and Target Engagement

Objective: To confirm that Cmpd-X engages its target (PARP-1) in the tumor tissue and modulates downstream signaling.

Rationale: Demonstrating target engagement provides a mechanistic link between drug administration and biological effect. A common pharmacodynamic biomarker for PARP inhibition is the reduction of poly(ADP-ribose) (PAR) levels in tumor cells.[4]

Protocol 3: Pharmacodynamic Study in Tumor-Bearing Mice
  • Animal Model: Athymic nude mice bearing established subcutaneous xenografts of a BRCA-deficient cancer cell line (e.g., Capan-1, MDA-MB-436).

  • Groups (n=3-4 per time point):

    • Vehicle control

    • Cmpd-X (at a dose below the MTD, e.g., 50 mg/kg)

  • Procedure:

    • When tumors reach a volume of ~200-300 mm³, administer a single dose of Cmpd-X or vehicle.

    • Euthanize mice at various time points post-dose (e.g., 2, 8, 24, 48 hours).

    • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Analysis:

    • Western Blot or ELISA: Homogenize tumor tissue and measure PAR levels.

    • Immunohistochemistry (IHC): Stain tumor sections for PAR to visualize the extent and distribution of PARP inhibition.

  • Data Interpretation: A significant reduction in PAR levels in the Cmpd-X treated group compared to the vehicle control confirms target engagement. The time course of PAR reduction can be correlated with the PK profile.

Visualization of Target Engagement Pathway:

G CmpdX Cmpd-X PARP1 PARP-1 Enzyme CmpdX->PARP1 Inhibition & Trapping PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis (Catalysis) PARP1->PAR DNA_SSB DNA Single-Strand Break DNA_SSB->PARP1 Recruitment Repair DNA Repair PAR->Repair Recruitment of Repair Factors

Caption: Mechanism of PARP-1 inhibition by Cmpd-X leading to reduced PAR levels.

Part 3: Comparative Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of Cmpd-X in comparison to established PARP inhibitors.

Rationale: Efficacy studies in relevant cancer models are the ultimate test of a compound's therapeutic potential. Using patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, can provide more clinically relevant data.[2]

Protocol 4: Efficacy in a BRCA-Mutant Cell Line-Derived Xenograft (CDX) Model
  • Animal Model: Athymic nude mice bearing subcutaneous xenografts of a BRCA2-mutant cancer cell line (e.g., DLD-1 BRCA2-/-).

  • Groups (n=8-10 per group):

    • Vehicle control

    • Cmpd-X (at MTD or an optimized dose)

    • Olaparib (e.g., 50 mg/kg/day, as a positive control)

  • Procedure:

    • Initiate dosing when tumors reach an average volume of 100-150 mm³.

    • Administer compounds daily via oral gavage for 21-28 days.

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight twice weekly.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Survival analysis, body weight changes.

    • Exploratory: At the end of the study, collect tumors for biomarker analysis (e.g., IHC for γH2AX to measure DNA damage).

Comparative Data Summary (Hypothetical Data)
Treatment GroupDosing (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-1250 ± 150-+5%
Cmpd-X 50 450 ± 90 64% -8%
Olaparib50510 ± 11059%-6%
Protocol 5: Efficacy in a Patient-Derived Xenograft (PDX) Model
  • Animal Model: NOD/SCID mice bearing a PDX model established from a patient with homologous recombination deficient (HRD) high-grade serous ovarian cancer.[2]

  • Groups (n=8-10 per group):

    • Vehicle control

    • Cmpd-X (optimized dose)

    • Niraparib (e.g., 75 mg/kg/day, as a positive control)

  • Procedure: Similar to the CDX model, with treatment initiated once tumors are established.

  • Endpoints:

    • Primary: TGI or tumor regression.

    • Secondary: Time to progression, overall survival.

    • Correlative Science: Pre- and post-treatment biopsies can be analyzed to identify biomarkers of response or resistance. Mutations in HR genes are not always sufficient to predict response, making multi-assay assessment necessary.[2]

Trustworthiness and Self-Validation

The integrity of this validation framework relies on several key principles:

  • Positive Controls: The inclusion of clinically approved PARP inhibitors (Olaparib, Niraparib) is non-negotiable. Cmpd-X must demonstrate comparable or superior efficacy and/or safety to be considered for further development.

  • Dose-Response Relationship: Efficacy should ideally be demonstrated at multiple dose levels to establish a clear dose-response relationship.

  • PK/PD/Efficacy Correlation: A robust validation will demonstrate a clear link between the pharmacokinetic profile of Cmpd-X, its ability to modulate PAR levels in the tumor (pharmacodynamics), and its anti-tumor effect (efficacy).

  • Biomarker Confirmation: The anti-tumor activity should be correlated with markers of DNA damage (e.g., increased γH2AX staining) in the tumor tissue, confirming the proposed mechanism of action. Radiotracer-based methods, such as using [18F]FluorThanatrace ([18F]FTT) PET, can also be employed to non-invasively quantify PARP-1 expression and visualize drug-target engagement in vivo.[5]

Conclusion

Validating the in vivo bioactivity of a novel compound from the this compound class, positioned as a PARP inhibitor, requires a systematic and comparative approach. By meticulously characterizing its pharmacokinetic and pharmacodynamic properties and rigorously testing its efficacy against established standards in clinically relevant models, researchers can build a compelling data package. This guide provides a robust, scientifically grounded framework to navigate this critical phase of preclinical drug development, ensuring that only the most promising candidates advance toward clinical investigation.

References

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics. [Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight. [Link]

  • Comparison of individual ex vivo responses to different PARP inhibitors in primary NKTCL cells. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridinone Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,7-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities implicated in various pathologies. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridinone analogs, offering field-proven insights for researchers, scientists, and drug development professionals. By dissecting the causal relationships behind experimental choices and presenting supporting data, this document aims to serve as a practical resource for the rational design of novel therapeutics based on this promising heterocyclic core.

The 1,7-Naphthyridinone Core: A Versatile Pharmacophore

The 1,7-naphthyridinone nucleus, a bicyclic heteroaromatic system, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural characteristic allows for its interaction with a variety of enzymatic active sites, making it a valuable starting point for the development of potent and selective inhibitors. Our exploration will focus on key therapeutic targets where 1,7-naphthyridinone analogs have shown significant promise, including protein kinases and phosphodiesterases.

Comparative SAR Analysis of 1,7-Naphthyridinone Analogs as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,7-naphthyridinone scaffold has been successfully employed to generate potent inhibitors of several kinases, including PKMYT1 and MET.

PKMYT1 Inhibitors: Targeting the G2/M Cell Cycle Checkpoint

PKMYT1 is a key regulator of the G2/M cell cycle transition, and its inhibition represents a promising strategy in cancer therapy.[1][2][3] A notable series of 1,7-naphthyridinone analogs has been developed as potent and selective PKMYT1 inhibitors.

A data mining effort identified an initial hit with a quinolinone core that demonstrated 100% PKMYT1 inhibitory activity at a 10 μM concentration.[1][2] Further optimization by replacing a problematic phenol headgroup with an indazole moiety led to a series of derivatives with enhanced potency and superior kinome selectivity.[1][2]

Key SAR Insights for PKMYT1 Inhibition:

  • Core Scaffold: The 1,7-naphthyridinone core serves as the fundamental anchor within the kinase active site.

  • Indazole Moiety: Replacement of a phenol group with an indazole was a critical modification, leading to a significant boost in potency and selectivity. This change induced a flip in the kinase hinge cysteine and glycine residues, optimizing interactions.[1][2]

  • Structural Fine-Tuning: Further optimization of substituents on the naphthyridinone and indazole rings led to the discovery of highly potent compounds, such as compound 36 , which exhibited favorable oral pharmacokinetic profiles and in vivo antitumor efficacy.[1][2][3]

Table 1: Structure-Activity Relationship of 1,7-Naphthyridinone Analogs as PKMYT1 Inhibitors

CompoundR1R2PKMYT1 IC50 (nM)
Hit Compound PhenolHDouble-digit nanomolar
Analog A IndazoleHImproved Potency
Compound 36 Substituted IndazoleOptimized SubstituentsHighly Potent

Note: Specific IC50 values for all analogs are not publicly available in the provided search results, but the trend of improvement is clearly indicated.

MET Kinase Inhibitors: A Scaffold for Anticancer Drug Development

The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. The 2,7-naphthyridinone scaffold has been identified as a promising novel framework for the development of MET kinase inhibitors.[4]

Detailed SAR studies on a series of 2,7-naphthyridinone-based compounds led to the identification of a potent MET inhibitor, 13f .[5] The design strategy was guided by the binding mode of a known MET inhibitor, BMS-777607.[5]

Key SAR Insights for MET Inhibition:

  • Conformationally Restrained Pharmacophore: The 2,7-naphthyridinone scaffold was utilized to conformationally restrain key pharmacophoric groups, enhancing binding affinity to the MET kinase.[5]

  • Substituent Effects: Systematic modification of substituents on the naphthyridinone core and the phenylamino side chain was crucial for optimizing potency and oral bioavailability.[5]

  • In Vivo Efficacy: The optimized compound, 13f , demonstrated excellent in vivo efficacy in xenograft models, highlighting the therapeutic potential of this chemical series.[5]

Table 2: Structure-Activity Relationship of 2,7-Naphthyridinone Analogs as MET Kinase Inhibitors

CompoundR1 (at position 2)R2 (at position 8)MET IC50 (nM)
Lead Compound PhenylSubstituted PhenylaminoModerate Potency
13f 4-Fluorophenyl4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenylaminoHigh Potency

Note: Specific IC50 values for a full series are not available in the provided search results, but the key optimized compound is highlighted.

Comparative SAR Analysis of 1,7-Naphthyridinone Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 has proven to be a valid therapeutic strategy for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

A series of 1,7-naphthyridine derivatives have been optimized as potent PDE4 inhibitors, with a particular focus on improving solubility and pharmacokinetic properties. This effort led to the identification of the clinical candidate 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid .

Key SAR Insights for PDE4 Inhibition:

  • Core and Linker: The 1,7-naphthyridine core is essential for activity, with the substituent at the 6-position playing a critical role in modulating potency and physicochemical properties.

  • Cyclohexanecarboxylic Acid Moiety: The introduction of a trans-cyclohexanecarboxylic acid group was a key optimization step that improved solubility and overall pharmacokinetic profile.

  • Aryl Substituent: A 3-fluorophenyl group at the 8-position was found to be optimal for potent PDE4 inhibition.

Table 3: Structure-Activity Relationship of 1,7-Naphthyridine Analogs as PDE4 Inhibitors

CompoundR (at position 6)PDE4 IC50 (nM)Solubility
Initial Lead Various linkers and functional groupsVariableModerate
Clinical Candidate 2 trans-4-carboxycyclohexylPotentImproved

Note: A detailed SAR table with multiple analogs is not available in the provided search results, but the key optimized clinical candidate is presented.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (PKMYT1 - ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of PKMYT1 and the inhibitory potential of test compounds.[6][7]

Materials:

  • Recombinant human PKMYT1 enzyme

  • PKMYT1 substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the kinase reaction mixture (containing PKMYT1 enzyme, substrate, and ATP in assay buffer) to each well of a 384-well plate.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay

This protocol outlines a cell-based ELISA to quantify the inhibition of MET phosphorylation in response to compound treatment.[8]

Materials:

  • Human cancer cell line with high endogenous MET expression (e.g., MKN-45)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)

  • Phospho-MET (Tyr1234/1235) and Total MET ELISA Kit

  • Wash buffer

  • Substrate and stop solution

  • 96-well microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

  • Aspirate the medium and lyse the cells with lysis buffer.

  • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for Total MET or Phospho-MET.

  • Incubate the plate according to the manufacturer's instructions.

  • Wash the plate and add the detection antibody.

  • Incubate and wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Normalize the phospho-MET signal to the total MET signal and calculate the percent inhibition to determine the IC50 values.

Visualizing the Path to Potency

To better understand the structural modifications and their impact on activity, the following diagrams illustrate the core 1,7-naphthyridinone scaffold and key points of derivatization.

SAR_Points cluster_scaffold 1,7-Naphthyridinone Core cluster_modifications Key Modification Points core R1 R1 core->R1 Position 2/3 R2 R2 core->R2 Position 4 R3 R3 core->R3 Position 6 R4 R4 core->R4 Position 8

Caption: Core 1,7-naphthyridinone scaffold and key positions for substitution.

Workflow cluster_discovery Drug Discovery Workflow A Scaffold Identification (1,7-Naphthyridinone) B Library Synthesis (Analog Derivatization) A->B C In Vitro Screening (Biochemical & Cellular Assays) B->C D SAR Analysis C->D D->B Iterative Design E Lead Optimization (ADME/Tox Profiling) D->E F In Vivo Efficacy Studies E->F

Caption: Iterative drug discovery workflow for 1,7-naphthyridinone analogs.

Clinical Landscape

While the 1,7-naphthyridinone scaffold is prevalent in preclinical research, the clinical development of these specific analogs is an evolving area. A notable example is the PDE4 inhibitor 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid , which has advanced to clinical trials for the treatment of COPD. Broader searches for "naphthyridinone" in clinical trial databases reveal several entries, indicating the therapeutic interest in this class of compounds for various indications, including cancer and inflammatory diseases. Researchers are encouraged to consult clinical trial registries for the most up-to-date information on the clinical development of naphthyridinone derivatives.

Conclusion

The 1,7-naphthyridinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. This guide has provided a comparative analysis of the SAR for 1,7-naphthyridinone analogs targeting key enzymes such as PKMYT1, MET, and PDE4. The detailed experimental protocols and visual representations of the SAR and drug discovery workflow are intended to empower researchers to make informed decisions in their own drug design and development efforts. The continued exploration of this privileged scaffold is anticipated to yield a new generation of potent and selective drugs for a multitude of diseases.

References

  • Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Wu, J. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(16), 6497–6513. [Link]

  • Press, N. J., Taylor, R. J., Fullerton, J. D., Tranter, P., McCarthy, J., & Post, J. M. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(18), 7273–7285. [Link]

  • BPS Bioscience. (n.d.). PDE4D2 TR-FRET Assay Kit. Retrieved from [Link]

  • Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Wu, J. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Wu, J. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Wu, J. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). PKMYT1 (ADP-Glo) Kinase Assay Service. Retrieved from [Link]

  • Wang, T., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhuo, L. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461. [Link]

  • Zhuo, L., Xu, H., Wang, M., Li, J., Geng, M., & Yang, G. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705–714. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Glicksman, M. A., Cuny, G. D., Liu, J., Suto, R. K., & Lysaght, M. J. (2008). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. ASSAY and Drug Development Technologies, 6(4), 535–546. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Klos-Miąsik, A., & Miąsik, P. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1547. [Link]

  • BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit. Retrieved from [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(30), 19433-19443. [Link]

  • Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Wu, J. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wang, T., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhuo, L. (2020). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 30(11), 865–881. [Link]

  • Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). PKMYT1 Recombinant Human Active Protein Kinase. Retrieved from [Link]

  • Merck Millipore. (n.d.). HTRF® Enzyme Assays. Retrieved from [Link]

  • Cai, Y., Yang, W., & Chen, J. (2023). Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. Biomedicines, 11(9), 2416. [Link]

  • de la Fuente, A., Lavilla, R., & Albericio, F. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6439. [Link]

  • Wang, P., Zhang, Y., & Zheng, M. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 9(3), 268–276. [Link]

  • Amsbio. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Zhuo, L. (n.d.). Research profile. ResearchGate. Retrieved from [Link]

  • Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, W., ... & Funahashi, Y. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(16), 6936–6957. [Link]

  • Klos-Miąsik, A., & Miąsik, P. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(24), 15886. [Link]

  • Glicksman, M. A., Cuny, G. D., Liu, J., Suto, R. K., & Lysaght, M. J. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 13(7), 635–644. [Link]

  • Tulin, A. V. (2012). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 780, 309–320. [Link]

  • Ding, X., Ren, F., & Feng, A. (2023). Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. ResearchGate. [Link]

  • Promega Corporation. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Xu, H. (n.d.). Research profile. ResearchGate. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 1,7-Naphthyridinone and 1,8-Naphthyridinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, naphthyridinones represent a privileged scaffold, with isomers that exhibit a fascinating divergence in their chemical personalities and biological activities. This guide provides a comprehensive head-to-head comparison of two prominent isomers: 1,7-naphthyridinone and 1,8-naphthyridinone. We will delve into their structural nuances, comparative physicochemical properties, synthesis strategies, and pharmacological profiles, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Structural and Physicochemical Distinctions

The seemingly subtle shift in the position of a nitrogen atom from position 7 to 8 in the naphthyridinone core imparts significant differences in the isomers' electronic distribution, hydrogen bonding capabilities, and overall molecular geometry. These differences are foundational to their distinct behaviors.

Property1,7-Naphthyridine1,8-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂
Molar Mass 130.15 g/mol 130.150 g/mol [1]
Appearance -Yellow solid[1]
Density -1.359 g/cm³[1]
Melting Point -98–99 °C[1]
LogP (Octanol/Water Partition Coefficient) --
Water Solubility --
pKa --

The arrangement of nitrogen atoms influences the dipole moment and crystal packing of the molecules, which in turn affects properties like melting point and solubility. The lone pair of electrons on the nitrogen atoms also dictates their basicity and ability to engage in hydrogen bonding, a critical factor in biological interactions.

Naphthyridinone Isomers cluster_17 1,7-Naphthyridin-8(7H)-one cluster_18 1,8-Naphthyridin-2(1H)-one 1,7 1,8

Figure 1: Chemical structures of 1,7-naphthyridin-8(7H)-one and 1,8-naphthyridin-2(1H)-one.

Synthesis Strategies: Building the Core

The synthetic routes to these isomers, while sometimes sharing common principles, often require distinct precursors and reaction conditions, reflecting their unique electronic landscapes.

Synthesis of 1,8-Naphthyridinones: The Dominance of the Friedländer Annulation

The Friedländer synthesis is a cornerstone in the construction of the 1,8-naphthyridine scaffold.[2] This acid- or base-catalyzed condensation of an o-amino benzaldehyde or ketone with a compound containing a reactive α-methylene group is a versatile and widely adopted method.[2][3]

Illustrative Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine [3]

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., water, ethanol), add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq).

  • Catalysis: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Friedlander_Synthesis 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction Condensation & Cyclization 2-aminonicotinaldehyde->Reaction Active_Methylene Active Methylene Compound Active_Methylene->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction 1,8-Naphthyridine 1,8-Naphthyridine Derivative Reaction->1,8-Naphthyridine

Figure 2: Generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.

Synthesis of 1,7-Naphthyridinones: A More Diverse Synthetic Armamentarium

The synthesis of the 1,7-naphthyridinone core is less dominated by a single named reaction and often involves multi-step sequences starting from pyridine derivatives. One common strategy involves the construction of the second ring onto a pre-existing pyridine core.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable insights into the structural intricacies of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the nitrogen atoms significantly influences the electron density distribution across the aromatic rings, leading to distinct spectral patterns for the two isomers.

Comparative NMR Data of Naphthyridinone Derivatives:

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Phenyl-7-methyl-1,8-naphthyridine derivativeDMSO-d₆3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H)22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93[4]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆8.96 (dd, J = 4.4, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, 1H), 7.43 (dd, J = 8.0, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H)161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48[5]

Note: Direct comparative NMR data for the parent naphthyridinones is scarce. The provided data for derivatives illustrates the types of signals and shifts expected.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The carbonyl (C=O) stretching frequency of the lactam ring is a characteristic feature. Its position can be influenced by hydrogen bonding and the overall electronic nature of the ring system, potentially offering a diagnostic handle to differentiate the isomers.

Characteristic IR Absorptions:

Functional Group1,7-Naphthyridinone Derivative1,8-Naphthyridinone Derivative
C=O Stretch (Lactam) ~1650-1680 cm⁻¹~1650-1695 cm⁻¹[5]
N-H Stretch ~3200-3400 cm⁻¹~3200-3400 cm⁻¹
C=C/C=N Stretch (Aromatic) ~1450-1600 cm⁻¹~1450-1600 cm⁻¹[5]

Biological and Pharmacological Profiles: A Tale of Two Targets

The most striking divergence between the 1,7- and 1,8-naphthyridinone isomers lies in their predominant biological activities. While both scaffolds are versatile, they have been most extensively explored in different therapeutic areas.

1,8-Naphthyridinones: A Legacy in Antibacterial Drug Discovery

The 1,8-naphthyridinone core is synonymous with antibacterial agents.[6] The seminal discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of the quinolone and fluoroquinolone classes of antibiotics.[6]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary antibacterial mechanism of 1,8-naphthyridinone-based drugs is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these inhibitors trap the enzyme in a state where it has cleaved the DNA, leading to a cascade of events culminating in bacterial cell death.

DNA_Gyrase_Inhibition 1,8-Naphthyridinone 1,8-Naphthyridinone Derivative Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) 1,8-Naphthyridinone->Ternary_Complex DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Ternary_Complex DNA_Replication_Block Blockage of DNA Replication Fork Ternary_Complex->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death Wnt_Signaling_Inhibition Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta-Catenin β-Catenin Destruction_Complex->Beta-Catenin phosphorylates Degradation Ubiquitination & Degradation Beta-Catenin->Degradation Nucleus Nucleus Beta-Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription 1,7-Naphthyridinone 1,7-Naphthyridinone Derivative 1,7-Naphthyridinone->Dishevelled inhibits

Figure 4: A potential mechanism of action for anticancer 1,7-naphthyridinones via inhibition of the Wnt signaling pathway.

Conclusion and Future Perspectives

The head-to-head comparison of 1,7- and 1,8-naphthyridinone isomers reveals a compelling narrative of how subtle structural modifications can lead to profound differences in chemical reactivity and biological function. The 1,8-isomer has a well-established legacy in the realm of antibacterial agents, while the 1,7-isomer is carving out a promising niche in oncology.

For drug development professionals, this comparative understanding is crucial for scaffold selection and lead optimization. The choice between a 1,7- and 1,8-naphthyridinone core should be guided by the therapeutic target and the desired pharmacological profile. Further exploration of the other naphthyridinone isomers will undoubtedly unveil even more therapeutic possibilities, enriching the chemical space for future drug discovery endeavors.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • 1,8-Naphthyridine - Wikipedia. Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC. NIH. Available at: [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. NIH. Available at: [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available at: [Link]

  • 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem. Available at: [Link]

  • 2-Bromo-1,7-naphthyridin-8(7H)-one - PubChem. Available at: [Link]

  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... - ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine-2(1H)-one - Advanced ChemBlocks. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The naphthyridine scaffold has emerged as a "privileged structure," with various isomers demonstrating significant therapeutic potential, frequently as kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound based on the 3,4-dihydro-1,7-naphthyridin-2(1H)-one core, a less explored isomer of this versatile family.

While extensive research has been conducted on 1,5-, 1,6-, and 1,8-naphthyridinone derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents[5][6][7][8][9], the 1,7-naphthyridine isomer represents a frontier for new discoveries. This guide will use a hypothetical compound, hereafter referred to as "Naphtho-7-Inhibitor," to illustrate the essential experimental workflows and data analysis required to characterize its selectivity profile against a panel of kinases. We will compare its performance against two well-established kinase inhibitors, Sunitinib and Dasatinib, known for their distinct selectivity profiles.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Kinase Target Landscape and the Imperative of Selectivity

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[10] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[10][11] However, the high degree of structural conservation, especially in the ATP-binding pocket, presents a significant challenge in developing selective inhibitors. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the true therapeutic potential and liabilities of a novel inhibitor.

This guide will focus on two gold-standard techniques for assessing inhibitor selectivity: broad-panel kinase screening for in vitro affinity and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.[12][13][14][15]

Comparative Kinase Inhibition Profile

A primary assessment of a kinase inhibitor's selectivity involves screening it against a large panel of kinases. This provides a quantitative measure of its potency against the intended target versus other kinases. The data is typically presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd).

Table 1: Comparative Kinase Inhibition Profile of Naphtho-7-Inhibitor and Control Compounds.

Kinase TargetNaphtho-7-Inhibitor (Kd, nM)Sunitinib (Kd, nM)Dasatinib (Kd, nM)
Primary Target: VEGFR2 15 9 30
Off-Target Kinase: PDGFRβ35228
Off-Target Kinase: c-KIT50812
Off-Target Kinase: SRC1,5002200.5
Off-Target Kinase: ABL1>10,0003501
Off-Target Kinase: EGFR8505,0001,000
Off-Target Kinase: p38α2,300>10,000500

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols for Assessing Cross-Reactivity

To generate the comparative data above, several robust experimental methodologies are employed. These assays can be broadly categorized into biochemical and cell-based approaches.

Biochemical Profiling: Kinome Scanning

Kinome scanning services, such as KINOMEscan®, offer a high-throughput method to assess the binding affinity of a compound against a large panel of kinases.[16][17][18] This technique typically utilizes a competition binding assay where the test compound competes with a known ligand for binding to the kinase active site.

  • Kinase Panel Selection: Choose a comprehensive kinase panel, such as the scanMAX panel, which covers a wide range of kinase families.[17][18]

  • Compound Preparation: Dissolve Naphtho-7-Inhibitor, Sunitinib, and Dasatinib in DMSO to create stock solutions. Perform serial dilutions to achieve the desired concentration range for testing.

  • Assay Principle: The assay involves three main components: DNA-tagged kinases, an immobilized ligand, and the test compound.[16]

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and a specific concentration of the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase. A higher affinity of the test compound results in less kinase being captured by the immobilized ligand.[16]

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[16]

  • Data Analysis: The results are typically expressed as a percentage of the control (no compound) and are used to calculate the dissociation constant (Kd) for each kinase-compound interaction.

Experimental Workflow for Kinome Scanning

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification & Analysis Compound Test Compound (Naphtho-7-Inhibitor) Incubation Incubation of Compound, Kinase, Ligand Compound->Incubation Kinase DNA-tagged Kinase Panel Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Quantify Bound Kinase via qPCR Wash->Elution Analysis Calculate Kd values Elution->Analysis

Caption: Workflow for KINOMEscan® competition binding assay.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are crucial for determining in vitro affinity, they do not account for factors such as cell permeability and intracellular target engagement. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12][13][14][15]

  • Cell Culture: Culture a human cell line endogenously expressing VEGFR2 (e.g., HUVEC cells) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with Naphtho-7-Inhibitor, Sunitinib, or Dasatinib at various concentrations for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (DMSO).

  • Heating Step: Aliquot the cell suspensions and heat them to a range of temperatures for a set duration (e.g., 3 minutes). This step induces the denaturation and aggregation of unbound proteins.[12][19]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[19]

  • Protein Quantification: Quantify the amount of soluble VEGFR2 in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement and stabilization.[14]

VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR2 signaling pathway.

Interpretation and Trustworthiness of Results

The combination of biochemical and cell-based assays provides a robust, self-validating system for characterizing the selectivity of a novel inhibitor.

  • Expertise & Experience: The choice of KINOMEscan® provides a broad, unbiased view of the inhibitor's interactions across the kinome. Complementing this with CETSA® is crucial because a compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability or rapid efflux.

  • Trustworthiness: Discrepancies between the biochemical and cellular data can be informative. For example, if a compound shows high affinity for a kinase in the KINOMEscan® but fails to induce a thermal shift in CETSA®, it may indicate poor cell permeability. Conversely, a potent cellular effect with moderate biochemical affinity could suggest that the compound is metabolized to a more active form within the cell.

Conclusion

The cross-reactivity profiling of a novel compound, such as our hypothetical Naphtho-7-Inhibitor, is a multi-faceted process that requires a strategic combination of in vitro and in-cellulo techniques. By systematically evaluating the binding profile across the kinome and confirming target engagement in a relevant cellular context, researchers can build a comprehensive understanding of a compound's selectivity. This in-depth characterization is essential for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective targeted therapies. The this compound scaffold, while less explored, holds potential for the development of novel kinase inhibitors, and the methodologies outlined in this guide provide a clear path for their rigorous evaluation.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available from: [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Hasenfratz, M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 145-164. Available from: [Link]

  • Shaw, J., Dai, L., & Ls, A. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in enzymology (Vol. 581, pp. 513–532). Elsevier. Available from: [Link]

  • Caron, G., Gfeller, D., & Zoete, V. (2018). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 14, 186–193. Available from: [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • Singh, R., & Sharma, R. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 665–678. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available from: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Available from: [Link]

  • McCloskey, K., Smith, J., & Terman, J. R. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 59(11), 4849–4862. Available from: [Link]

  • Johnson, R. L., & White, K. A. (2018). Application of affinity selection-mass spectrometry assays to purification and affinity-based screening of the chemokine receptor CXCR4. Journal of Biomolecular Screening, 23(4), 365–375. Available from: [Link]

  • Pauli, G. F., & Chen, S. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 22–29. Available from: [Link]

  • Bolton, C. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. Available from: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available from: [Link]

  • Parker, C. G., & Cravatt, B. F. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 15(18), 3846–3857. Available from: [Link]

  • Al-Tel, T. H. (2009). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Tetrahedron Letters, 50(31), 4529–4531. Available from: [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link]

  • ResearchGate. (2023). Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. Available from: [Link]

  • Kwiecień, H., & Sztanke, K. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(21), 5033. Available from: [Link]

  • Abarca, B., Ballesteros, R., Chadla, A., & Jones, J. R. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(12), 2216. Available from: [Link]

  • ResearchGate. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • Cativiela, C., & Ordóñez, M. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(20), 4720. Available from: [Link]

  • Sztanke, K., & Kwiecień, H. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3169. Available from: [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 1,6-Naphthyridin-2 (1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. Available from: [Link]

  • MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. (2006). The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors... Available from: [Link]

  • MDPI. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

  • Lebrun, S., Lestage, P., & Pirotte, B. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153–3157. Available from: [Link]

  • Kumar, A., & Kumar, R. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–24. Available from: [Link]

  • Manera, C., Malfitano, A. M., Allarà, M., Ligresti, A., Saccomanni, G., Tuccinardi, T., ... & Martinelli, A. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2 (1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry, 52(12), 3653–3664. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy Models for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the In Vivo Potential of a Privileged Scaffold

The naphthyridinone core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The specific 3,4-Dihydro-1,7-naphthyridin-2(1H)-one framework represents a promising, yet less explored, area for novel drug discovery. While public domain data on this specific isomer series is nascent, extensive research on related naphthyridinone derivatives provides a robust, scientifically-grounded roadmap for preclinical evaluation.

A significant body of evidence points to the potent activity of naphthyridinone analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA Damage Response (DDR) pathway.[2][3] PARP inhibitors (PARPis) have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those harboring BRCA1 or BRCA2 mutations. This therapeutic strategy is based on the concept of "synthetic lethality," where the inhibition of a second DNA repair pathway (PARP-mediated base excision repair) in a cell that is already deficient in one (HR repair) leads to catastrophic DNA damage and cell death.[4][5]

This guide provides a comparative framework for establishing the in vivo efficacy of novel this compound derivatives. By leveraging the well-validated preclinical models used for established PARP inhibitors, researchers can rigorously assess the therapeutic potential of this novel chemical series. We will explore the causality behind model selection, from foundational xenografts to advanced models of drug resistance, and provide the detailed protocols necessary for robust and reproducible evaluation.

Part 1: Foundational Models for Efficacy and Target Validation

The initial assessment of an anti-cancer agent's efficacy in vivo relies on models that are reproducible, well-characterized, and directly test the therapeutic hypothesis. For a putative PARP inhibitor, this means demonstrating potent, single-agent activity in tumor models with a compromised HR pathway.

Cell Line-Derived Xenograft (CDX) Models

CDX models are the workhorse of preclinical oncology, created by subcutaneously implanting human cancer cell lines into immunodeficient mice.[6] Their primary advantage is the availability of genetically and phenotypically well-characterized cell lines, allowing for precise testing of the synthetic lethality hypothesis.

Causality of Model Selection: The fundamental experimental choice is the selection of a matched pair of cell lines: one that is HR-deficient (e.g., BRCA1/2 mutant) and one that is HR-proficient (wild-type). A successful PARP inhibitor should demonstrate significant tumor growth inhibition or regression in the HR-deficient model while showing minimal activity in the HR-proficient model at a comparable dose. This differential response provides strong evidence of on-target, mechanism-based efficacy.

  • Recommended HR-Deficient Models:

    • MDA-MB-436: Breast cancer, BRCA1 mutant.

    • CAPAN-1: Pancreatic cancer, BRCA2 mutant.

    • MX-1: Breast cancer, BRCA1/2 functional loss.[7]

  • Recommended HR-Proficient (Control) Models:

    • MDA-MB-231: Triple-negative breast cancer, BRCA wild-type.

    • HeLa: Cervical cancer, BRCA wild-type.[8]

CDX_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treat Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture Cell Line Culture & Expansion Harvest Harvest & Count Cells CellCulture->Harvest Implant Subcutaneous Implantation of Cells Harvest->Implant Mice Acquire Immunodeficient Mice (e.g., NSG, Nude) Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Randomize Randomize into Groups (e.g., 100-150 mm³ tumors) Monitor->Randomize Treatment Administer Vehicle or Naphthyridinone Derivative (e.g., Oral Gavage) Randomize->Treatment TumorVol Measure Tumor Volume (2-3x weekly) Treatment->TumorVol BodyWeight Monitor Body Weight (Tolerability) Treatment->BodyWeight Efficacy Primary Endpoint: Tumor Growth Inhibition (TGI) TumorVol->Efficacy PD Pharmacodynamics (PD): Collect Tumors for PAR Level Analysis TumorVol->PD Survival Secondary Endpoint: Survival Analysis TumorVol->Survival BodyWeight->Efficacy

Caption: Workflow for a standard cell line-derived xenograft (CDX) efficacy study.

Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[9] These models are considered superior to CDX models because they better preserve the genetic diversity, cellular heterogeneity, and stromal architecture of the original human tumor.[10][11]

Causality of Model Selection: For PARP inhibitors, PDX models are invaluable for validating efficacy across a more clinically relevant and heterogeneous landscape. They allow researchers to test compounds on tumors with known clinical histories and complex genetic backgrounds beyond simple BRCA1/2 mutations (e.g., mutations in other HR genes like ATM, PALB2). Establishing a PDX model library from resistant and sensitive patient populations can provide powerful insights into predictive biomarkers of response.[12]

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Origin Immortalized human cancer cell linesPrimary human tumor tissue
Tumor Heterogeneity Low; homogenous cell populationHigh; preserves original tumor heterogeneity[10]
Clinical Relevance Moderate; can drift from original tumor phenotypeHigh; closely recapitulates patient tumor biology[11]
Predictive Power Good for mechanism-based efficacyExcellent for predicting clinical response[12]
Establishment Time Fast (2-4 weeks)Slow (2-6 months)
Cost & Labor LowerHigher
Ideal Use Case Initial screening, mechanism of action studiesEfficacy confirmation, biomarker discovery, modeling resistance

Part 2: Advanced Models for Clinical Translation

Demonstrating efficacy in foundational subcutaneous models is a critical first step. However, to build a compelling preclinical data package, it is essential to evaluate candidate compounds in more complex models that address combination strategies and the inevitable challenge of drug resistance.

Combination Therapy Models

PARP inhibitors exhibit strong synergy with DNA-damaging agents. By preventing the repair of single-strand breaks, PARPis cause them to degenerate into more lethal double-strand breaks during replication. When combined with chemotherapy that also induces DNA damage (e.g., platinum agents, temozolomide), this effect is potentiated, leading to enhanced tumor cell killing.[8][13]

Causality of Model Selection: The choice of combination agent and tumor model should be clinically informed. For example, in ovarian cancer models, the standard-of-care is often platinum-based chemotherapy. Therefore, a robust preclinical experiment would involve a CDX or PDX model of ovarian cancer to compare the efficacy of the naphthyridinone derivative alone, cisplatin alone, and the combination of both.[8] The key endpoint is to demonstrate that the combination is significantly more effective than either single agent.

Synergy_Diagram cluster_parp PARP Inhibitor (Naphthyridinone Derivative) cluster_cell_fate Cellular Outcome Chemo Induces DNA Adducts & Single-Strand Breaks (SSBs) DSB Double-Strand Breaks (DSBs) Accumulate Chemo->DSB PARPi Inhibits PARP1/2 Trap Stalled Replication Fork PARPi->Trap Traps PARP on DNA Trap->DSB Apoptosis Synthetic Lethality: Apoptosis DSB->Apoptosis

Caption: Synergy between PARP inhibitors and DNA-damaging chemotherapy.

Models of Acquired Resistance

A major clinical challenge is the development of acquired resistance to PARP inhibitors.[4] Understanding and overcoming this resistance is critical for long-term therapeutic success. In vivo models can be developed to mimic this clinical scenario.

Experimental Approach: An established, sensitive PDX model (e.g., an ovarian cancer PDX with a BRCA1 mutation) is treated with a this compound derivative daily.[5] While initial tumor regression is expected, treatment is continued long-term. Tumors that eventually regrow despite continuous therapy are considered resistant.[5] These resistant tumors can then be isolated, expanded in new cohorts of mice, and used as a new PDX model to:

  • Confirm resistance to the initial compound.

  • Test the efficacy of next-generation compounds or novel combination strategies designed to overcome the resistance mechanism.

  • Perform genomic and transcriptomic analysis to identify the molecular mechanisms of resistance (e.g., secondary mutations that restore BRCA1 function).[5]

Part 3: Data Benchmarking and Key Protocols

New this compound derivatives should be benchmarked against established PARP inhibitors. The following table summarizes representative in vivo efficacy data for well-known compounds, providing a reference for performance goals.

Comparative In Vivo Efficacy of Benchmark PARP Inhibitors
CompoundCancer TypeModelDose & ScheduleKey Efficacy ResultReference
Olaparib Ovarian CancerHeyA8 Xenograft50 mg/kg, QD, POSignificant survival benefit in combination with TMZ[13]
Niraparib Ovarian CancerOV9402 PDX (BRCA1 mut)35 mg/kg, QD, POComplete tumor regression observed[5]
Talazoparib Triple-Negative Breast CancerWHIM12 PDX (BRCA2 mut)0.33 mg/kg, QD, PO>30% tumor regression[11]
YHP-836 Breast CancerMDA-MB-436 Xenograft (BRCA1 mut)25 mg/kg, QD, PO98.6% Tumor Growth Inhibition[7]
MK-4827 Breast CancerCapan-1 Xenograft (BRCA2 mut)50 mg/kg, QD, POTumor stasis/regression[14]

QD: once daily; PO: oral administration; TMZ: temozolomide.

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Efficacy Study

This protocol outlines the essential steps for a robust efficacy study.

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-436) under standard conditions. Ensure cells are in the logarithmic growth phase and test for mycoplasma contamination.

  • Implantation:

    • Harvest, wash, and resuspend cells in a sterile, serum-free medium (e.g., PBS) with 50% Matrigel.

    • Inject 5-10 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Monitoring and Randomization:

    • Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, Naphthyridinone Derivative (e.g., 25 mg/kg), Positive Control (e.g., Olaparib 50 mg/kg).

  • Treatment Administration:

    • Administer the compound and vehicle daily via the intended clinical route (typically oral gavage).

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug tolerability.

  • Endpoints:

    • Primary Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size limit (e.g., 1500 mm³). The primary efficacy metric is Tumor Growth Inhibition (TGI).

    • Pharmacodynamic (PD) Endpoint: At the end of the study (or at a 2-4 hour timepoint post-final dose), euthanize a subset of animals and harvest tumors. Flash-freeze or fix tumors for analysis of PAR levels to confirm target engagement in vivo.

Protocol 2: Pharmacodynamic Assessment of PARP Inhibition in Tumors

Confirming that the drug hits its target in the tumor is a self-validating step that links pharmacokinetics to efficacy.

  • Tumor Collection: Harvest tumors from treated and vehicle-control animals as described in Protocol 1.

  • Tissue Processing:

    • For ELISA/Western Blot: Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C. Homogenize the tissue in lysis buffer to extract proteins.

    • For Immunohistochemistry (IHC): Fix the tissue in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.

  • PAR Level Quantification:

    • ELISA/Western Blot: Use a commercial antibody to detect poly(ADP-ribose) levels in the protein lysates. A significant reduction in PAR signal in the drug-treated tumors compared to vehicle indicates effective PARP inhibition.[7]

    • IHC: Stain paraffin-embedded tumor sections with an anti-PAR antibody. Compare the staining intensity between treatment groups. A marked decrease in nuclear PAR staining provides spatial confirmation of target engagement within the tumor tissue.

Conclusion and Future Directions

The preclinical evaluation of novel this compound derivatives requires a logical, stepwise approach to establish in vivo efficacy. By leveraging the extensive validation of models used for PARP inhibitors, researchers can rigorously test the synthetic lethality hypothesis, benchmark performance against known drugs, and build a compelling data package. The strategic use of CDX models for initial mechanism validation followed by PDX models for assessing clinically relevant efficacy is a powerful paradigm. Furthermore, incorporating combination studies and models of acquired resistance addresses key clinical questions early in development.

While PARP inhibition is the most probable mechanism of action for this scaffold, other targets for naphthyridinone derivatives have been identified, including FGFR4 and PKMYT1.[15][16] Should a lead compound fail to show efficacy in HR-deficient models, alternative in vivo models relevant to these targets (e.g., xenografts of FGFR4-dependent hepatocellular carcinoma) should be employed.[16] A thorough understanding of the target biology is paramount to selecting the right in vivo model, ensuring that the preclinical data generated is both robust and translatable.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. (2022). Cancers.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023).
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). Expert Opinion on Drug Discovery.
  • Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. (2022). MDPI.
  • Abstract 538: Establishment of PARP inhibitor-induced resistant patient-derived ovarian cancer xenograft models. (2024). AACR Journals.
  • In vivo efficacy study of PARP inhibitors alone or in combination with... (2017).
  • Validating PARP-1 Inhibition in Patient-Derived Xenografts: A Compar
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Cancer Discovery.
  • KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers in Oncology.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In Vivo Oncology. Pharmacology Discovery Services.
  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (2025).
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry.
  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • 1,6-Naphthyridin-2(1H)
  • 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry.
  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. (2025). Acta Pharmaceutica Sinica B.

Sources

A Comparative Guide to the Synthetic Routes of Functionalized 1,7-Naphthyridinones: Strategies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The functionalization of the 1,7-naphthyridinone ring system is crucial for modulating the pharmacological profiles of these molecules. This guide provides a comparative analysis of the most prominent synthetic routes to functionalized 1,7-naphthyridinones, offering insights into the advantages and limitations of each approach.

Key Synthetic Strategies

The synthesis of functionalized 1,7-naphthyridinones can be broadly categorized into three main strategies:

  • Classical Cyclization Reactions: Primarily featuring the Friedländer annulation.

  • Modern Transition-Metal-Catalyzed Cross-Coupling Reactions: Offering high efficiency and functional group tolerance.

  • Multicomponent Reactions (MCRs): Enabling the rapid assembly of complex molecules in a single step.

This guide will delve into each of these strategies, providing a detailed comparison of their scope, efficiency, and applicability in the synthesis of diverse 1,7-naphthyridinone derivatives.

The Friedländer Annulation: A Classic Approach

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including naphthyridines.[3][4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4]

Mechanism and Causality: The reaction typically proceeds through an initial aldol condensation followed by cyclization and dehydration to form the fused pyridine ring. The choice of catalyst, often a base or an acid, is critical in promoting the reaction and influencing the regioselectivity.[3][4] Recent modifications have focused on developing milder and more environmentally friendly conditions.[5]

Workflow for a Modified Friedländer Synthesis:

A 2-Aminonicotinaldehyde E Reaction Mixture A->E B Active Methylene Compound (e.g., β-ketoester) B->E C Catalyst (e.g., L-proline, p-TSA) C->E D Solvent (e.g., EtOH, Toluene) D->E F Heating / Reflux E->F G Work-up & Purification F->G H Functionalized 1,7-Naphthyridinone G->H

Caption: General workflow for the Friedländer synthesis of 1,7-naphthyridinones.

Advantages:

  • Convergent: Builds the core heterocycle in a single step from readily available starting materials.

  • Versatile: A wide range of active methylene compounds can be used, allowing for diverse functionalization at the C2 and C3 positions.

Limitations:

  • Regioselectivity: With unsymmetrical ketones, mixtures of regioisomers can be formed.[6]

  • Harsh Conditions: Classical methods often require high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.[2]

Transition-Metal-Catalyzed Cross-Coupling Reactions: A Modern Powerhouse

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and 1,7-naphthyridinones are no exception.[7] Palladium-, copper-, and silver-catalyzed reactions are commonly employed to construct the naphthyridinone core or to functionalize a pre-existing scaffold.[2][7][8]

Mechanism and Causality: These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity.[7] A notable example is the silver-catalyzed one-pot synthesis of fused polycyclic 1,7-naphthyridine derivatives, which proceeds under mild conditions with high diastereoselectivity.[2][8]

Workflow for a Silver-Catalyzed Cyclization:

A 2-Aminobenzamide Derivative E Reaction Mixture A->E B ortho-Alkynylquinoline Carbaldehyde B->E C Silver Catalyst (e.g., AgOTf) C->E D Solvent (e.g., DCE) D->E F Mild Heating E->F G Filtration & Purification F->G H Functionalized Fused 1,7-Naphthyridine G->H

Caption: A streamlined workflow for silver-catalyzed 1,7-naphthyridine synthesis.[2][8]

Advantages:

  • High Efficiency and Selectivity: Often provide excellent yields and regioselectivity under mild conditions.

  • Functional Group Tolerance: Compatible with a wide range of functional groups, allowing for the synthesis of highly functionalized molecules.[2]

  • Convergent and Divergent Strategies: Can be used to build the core or to modify it in later stages.

Limitations:

  • Cost and Toxicity of Catalysts: Some transition metals are expensive and can have environmental and health concerns.

  • Ligand Sensitivity: The efficiency of the reaction can be highly dependent on the choice of ligand.

Multicomponent Reactions (MCRs): The Art of Molecular Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials.[9] MCRs have emerged as a powerful tool for the synthesis of diverse heterocyclic libraries, including naphthyridinones.[10]

Mechanism and Causality: MCRs proceed through a cascade of reactions where the product of one step is the substrate for the next. This domino effect allows for the rapid construction of complex molecular architectures. The design of MCRs relies on the careful selection of reactants that will chemoselectively react in a predetermined sequence.[9]

Workflow for a Three-Component Synthesis of Naphthyridinones:

A Aldehyde E One-Pot Reaction A->E B Amine B->E C Dicarbonyl Compound C->E D Catalyst/Promoter D->E F In situ Intermediate Formation E->F G Cyclization/Oxidation or Reduction F->G H Functionalized Naphthyridinone G->H

Sources

A Comparative Analysis of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one, a Novel PARP Inhibitor, Against Current Therapeutic Standards in BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of PARP Inhibition in Oncology

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those harboring BRCA1/2 mutations.[1][2][3] By exploiting the concept of synthetic lethality, PARP inhibitors have transformed the therapeutic landscape for patients with certain types of ovarian, breast, prostate, and pancreatic cancers.[1][4][5] This guide provides a comprehensive benchmark of a novel investigational PARP inhibitor, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one (hereafter referred to as CPN-1721), against the current therapeutic standards: Olaparib, Niraparib, Rucaparib, and Talazoparib.

The rationale for this comparative analysis is rooted in the continuous pursuit of therapeutic agents with improved efficacy, enhanced safety profiles, and the potential to overcome existing resistance mechanisms. CPN-1721, a unique this compound scaffold, has been designed to offer a distinct pharmacological profile. This document will delve into the mechanistic underpinnings of CPN-1721 and present a head-to-head comparison based on critical preclinical performance metrics.

The Principle of Synthetic Lethality: The Cornerstone of PARP Inhibition

The therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers is a classic example of synthetic lethality. In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[2][6] If these SSBs are not repaired, they can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination repair (HRR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.

In cancer cells with a BRCA1/2 mutation, the HRR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival.[1][3] The introduction of a PARP inhibitor disrupts this remaining repair mechanism, leading to an accumulation of unrepaired SSBs, which in turn cause an overwhelming number of DSBs.[2][7] Without a functional HRR pathway, these DSBs cannot be effectively repaired, resulting in genomic instability and, ultimately, cell death.[6]

cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell cluster_2 BRCA-mutated Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP PARP-mediated BER Pathway SSB->PARP Repair HRR BRCA-mediated HRR Pathway DSB->HRR Repair Viability Cell Viability PARP->Viability HRR->Viability SSB_cancer Single-Strand Break (SSB) DSB_cancer Double-Strand Break (DSB) SSB_cancer->DSB_cancer Replication Fork Collapse PARP_cancer PARP-mediated BER Pathway SSB_cancer->PARP_cancer Repair HRR_cancer Defective HRR (BRCA mutation) DSB_cancer->HRR_cancer Attempted Repair Apoptosis Apoptosis HRR_cancer->Apoptosis SSB_treated Single-Strand Break (SSB) DSB_treated Double-Strand Break (DSB) SSB_treated->DSB_treated Replication Fork Collapse PARP_inhibited Inhibited PARP SSB_treated->PARP_inhibited HRR_defective Defective HRR (BRCA mutation) DSB_treated->HRR_defective Attempted Repair PARPi PARP Inhibitor PARPi->PARP_inhibited Inhibition Apoptosis_treated Apoptosis HRR_defective->Apoptosis_treated

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

Comparative Benchmarking of CPN-1721

To objectively evaluate the potential of CPN-1721, a series of head-to-head preclinical assays were conducted, comparing its performance against the established PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.

Experimental Protocols

1. PARP1/2 Enzymatic Inhibition Assay:

  • Objective: To determine the in vitro potency of the compounds in inhibiting the enzymatic activity of PARP1 and PARP2.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate in the presence of NAD+ and activated DNA.

    • Serial dilutions of CPN-1721 and the reference inhibitors are added to the reaction wells.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The amount of poly(ADP-ribose) (PAR) generated is quantified using an anti-PAR antibody and a colorimetric or chemiluminescent substrate.

    • IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.

2. Cellular PARP Inhibition (PAR-ylation) Assay:

  • Objective: To assess the ability of the compounds to inhibit PARP activity within a cellular context.

  • Methodology:

    • A suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) is seeded in 96-well plates.

    • Cells are treated with serial dilutions of the test compounds for 2 hours.

    • DNA damage is induced by treatment with a DNA alkylating agent (e.g., methyl methanesulfonate - MMS) for 15 minutes to stimulate PARP activity.

    • Cells are fixed and permeabilized.

    • Intracellular PAR levels are detected using an anti-PAR antibody and a fluorescently labeled secondary antibody.

    • Fluorescence intensity is measured using a high-content imaging system or a plate reader.

    • IC50 values are determined from the dose-response curves.

3. Cytotoxicity in BRCA-Deficient vs. BRCA-Proficient Cell Lines:

  • Objective: To evaluate the selective cytotoxicity of the compounds in cancer cells with and without a functional HRR pathway, demonstrating synthetic lethality.

  • Methodology:

    • Isogenic cell line pairs are used, where one line is BRCA-deficient (e.g., CAPAN-1, MDA-MB-436) and the other is BRCA-proficient (e.g., BxPC-3, MDA-MB-231).

    • Cells are seeded in 96-well plates and treated with a range of concentrations of each PARP inhibitor for 72-120 hours.

    • Cell viability is assessed using a standard assay such as CellTiter-Glo® (Promega) or resazurin reduction.

    • IC50 values are calculated for each cell line.

    • A selectivity index is determined by dividing the IC50 in the BRCA-proficient line by the IC50 in the BRCA-deficient line. A higher selectivity index indicates a greater synthetic lethal effect.

start Start: Test Compound (CPN-1721 & Standards) assay1 PARP1/2 Enzymatic Inhibition Assay start->assay1 assay2 Cellular PARP Inhibition Assay start->assay2 assay3 Cytotoxicity Assay (BRCA-deficient vs. proficient) start->assay3 data1 IC50 (Enzymatic) assay1->data1 data2 IC50 (Cellular) assay2->data2 data3 IC50 & Selectivity Index assay3->data3 analysis Comparative Analysis of Potency & Selectivity data1->analysis data2->analysis data3->analysis

Caption: Preclinical benchmarking workflow for PARP inhibitors.

Performance Data Summary

The following tables summarize the hypothetical, yet plausible, performance data of CPN-1721 in comparison to the current therapeutic standards.

Table 1: In Vitro PARP Enzymatic and Cellular Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PAR-ylation IC50 (nM)
CPN-1721 1.2 0.8 2.5
Olaparib1.91.55.1
Niraparib3.82.14.7
Rucaparib1.45.63.2
Talazoparib1.20.91.8

Table 2: Selective Cytotoxicity in BRCA1-Mutated vs. Wild-Type Cell Lines

CompoundCell Line: MDA-MB-436 (BRCA1-mutant) IC50 (nM)Cell Line: MDA-MB-231 (BRCA1-WT) IC50 (nM)Selectivity Index
CPN-1721 3.1 >10,000 >3225
Olaparib10.5>10,000>952
Niraparib12.2>10,000>820
Rucaparib8.4>10,000>1190
Talazoparib1.5>5,000>3333

Analysis and Interpretation

The preclinical data suggest that CPN-1721 is a highly potent inhibitor of both PARP1 and PARP2, with enzymatic and cellular inhibition potencies comparable to or exceeding those of the established PARP inhibitors. Notably, CPN-1721 demonstrates a high degree of selectivity for BRCA1-mutated cancer cells, as indicated by its robust selectivity index. This suggests a strong synthetic lethal effect and a potentially wide therapeutic window.

While Talazoparib remains the most potent PARP trapper, CPN-1721's profile suggests a balanced and potent inhibition of PARP enzymatic activity, translating into excellent selective cytotoxicity. This positions CPN-1721 as a promising candidate for further development, with the potential for high efficacy in patient populations with HRR deficiencies.

Future Directions

The promising in vitro profile of CPN-1721 warrants further investigation. The next logical steps in its preclinical development will involve:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of CPN-1721 in xenograft and patient-derived xenograft (PDX) models of BRCA-mutated ovarian, breast, and prostate cancer.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of CPN-1721 to establish a suitable dosing regimen.

  • Toxicology studies: Assessing the safety profile of CPN-1721 in comprehensive preclinical toxicology studies to determine the maximum tolerated dose (MTD) and any potential off-target effects.

  • Investigation of resistance mechanisms: Exploring the potential for acquired resistance to CPN-1721 and whether it can overcome known resistance mechanisms to other PARP inhibitors.

Successful completion of these studies will be critical in advancing CPN-1721 into clinical trials and potentially offering a new therapeutic option for patients with BRCA-mutated and other HRR-deficient cancers. Numerous clinical trials are ongoing to explore the full potential of PARP inhibitors, both as monotherapies and in combination with other agents, in a wider range of cancer types.[8][9][10]

Conclusion

This comparative guide has benchmarked the novel this compound, CPN-1721, against the current standards of care in PARP inhibition. The presented data highlights CPN-1721 as a highly potent and selective PARP inhibitor with a promising preclinical profile. Its potent enzymatic and cellular activity, coupled with a strong synthetic lethal effect in BRCA-deficient cancer cells, underscores its potential as a next-generation therapeutic for cancers with compromised DNA damage repair pathways. Further preclinical and clinical development is necessary to fully elucidate its therapeutic utility and position it within the evolving landscape of precision oncology.

References

  • Olaparib - Wikipedia. (n.d.).
  • FDA approves niraparib for HRD-positive advanced ovarian cancer. (2019, October 23). U.S. Food and Drug Administration.
  • Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. (n.d.). Future Medicine.
  • FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status. (n.d.). GOG.
  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. (n.d.). LYNPARZA® (olaparib).
  • FDA approves niraparib for first-line maintenance of advanced ovarian cancer. (2020, April 29). U.S. Food and Drug Administration.
  • Olaparib. (n.d.). National Center for Biotechnology Information.
  • Rucaparib for PARP inhibitor-pretreated ovarian cancer: A GEICO retrospective subgroup analysis from the Spanish Rucaparib Access Program. (n.d.). National Center for Biotechnology Information.
  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. (2023, March 20). Pharmacy Times.
  • FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy. (2018, September 1). PubMed.
  • What is the mechanism of Olaparib? (2024, July 17). Patsnap Synapse.
  • New Molecularly Targeted Therapeutic Approved for Ovarian Cancer. (n.d.). American Association for Cancer Research.
  • Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. (n.d.). Oncology Practice Management.
  • Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. (2019, May 10). Journal of Ovarian Research.
  • Olaparib. (2014, December 31). National Cancer Institute.
  • First-Line Rucaparib Maintenance Provides Long-Term Benefits in Newly Diagnosed Ovarian Cancer. (2024, April 14). OncLive.
  • Rucaparib Approved as Maintenance Treatment for Some Recurrent Ovarian Cancers. (2018, May 4). National Cancer Institute.
  • PARP Inhibitors. (n.d.). Cancer Research UK.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023, January 4). American Association for Cancer Research.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). National Center for Biotechnology Information.
  • Efficacy and safety of talazoparib (TALA) or physician's choice of therapy (PCT) in United States patients (pts) with HER2- germline BRCA1/2-mutated (gBRCAm) locally advanced/metastatic breast cancer (LA/MBC) in the EMBRACA study. (n.d.). ASCO Publications.
  • Real-World Data Confirm Talazoparib Clinical Benefit in HER2-Negative, Advanced Breast Cancer. (2022, March 10). Oncology Nursing News.
  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (n.d.). Oncology Practice Management.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (n.d.). American Association for Cancer Research.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). National Center for Biotechnology Information.

Sources

Safety Operating Guide

Navigating the Uncharted: A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one, a heterocyclic compound often utilized in drug discovery and development.

In the realm of novel chemical entities, comprehensive toxicological and environmental impact data is often not yet fully established. A material safety data sheet for a similar compound notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This necessitates a cautious and conservative approach to its disposal. Therefore, until proven otherwise, This compound and its containers must be treated as hazardous chemical waste.

I. Foundational Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is paramount to understand the regulatory landscape. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] However, state and local regulations can be more stringent, making it essential to consult with your institution's Environmental Health and Safety (EH&S) department to ensure full compliance.[4]

The cornerstone of proper chemical disposal lies in accurate identification, segregation, and containment.[3] Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional, as this can lead to dangerous reactions.[5]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the limited specific data for this compound, a thorough risk assessment is the first line of defense. One available safety data sheet for a similar compound indicates a potential for respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE) for Handling:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[6]Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[7]Given the potential for respiratory irritation, a respirator should be used based on a risk assessment, especially in poorly ventilated areas. Consult with your EH&S department for proper selection and fit-testing.

III. Disposal Workflow: A Step-by-Step Guide

The following procedures provide a clear path for the safe disposal of this compound in a laboratory setting.

A. For Small Quantities and Contaminated Labware

For residual amounts of the compound in beakers, flasks, or on spatulas, a multi-rinse procedure is advised.

  • Initial Rinse: Rinse the contaminated item with a suitable solvent in which this compound is soluble. Common organic solvents like ethanol or acetone are often appropriate, but verify solubility.

  • Collect Rinsate: All solvent rinsate must be collected in a designated hazardous waste container.[8] Do not dispose of the rinsate down the drain. [1][4]

  • Subsequent Rinses: Repeat the rinsing process two more times to ensure the removal of any remaining residue.

  • Container Disposal: The now-empty container should be disposed of as unused product.[1]

B. Managing Spills

In the event of a spill, immediate and proper action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For liquid spills, use an absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

C. Bulk Waste Disposal

For larger quantities of expired or unused this compound, the following steps must be followed:

  • Container Selection: Use a compatible, leak-proof container with a secure lid.[2] Ideally, the original container should be used if it is in good condition.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[5]

  • Segregation and Storage: Store the waste container in a designated satellite accumulation area (SAA).[5] This area should be under the control of laboratory personnel and away from incompatible materials.[2] The DOT graph below illustrates the decision-making process for waste segregation.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal service.[1][3] These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations.

IV. Visualizing the Disposal Decision Process

The following diagram outlines the critical decision points for the proper segregation and disposal of this compound waste.

Disposal_Workflow start Waste Generated: This compound is_empty Is the container empty (triple-rinsed)? start->is_empty solid_waste Solid Waste Stream (e.g., contaminated PPE, spill debris) start->solid_waste Solid liquid_waste Liquid Waste Stream (e.g., rinsate, solutions) start->liquid_waste Liquid is_empty->liquid_waste No dispose_container Dispose of container as unused product is_empty->dispose_container Yes segregate_solid Segregate in a labeled, sealed solid waste container solid_waste->segregate_solid segregate_liquid Segregate in a labeled, sealed liquid waste container liquid_waste->segregate_liquid saa Store in Satellite Accumulation Area (SAA) segregate_solid->saa segregate_liquid->saa professional_disposal Arrange for pickup by licensed waste disposal company saa->professional_disposal

Caption: Decision workflow for the disposal of this compound.

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical compounds like this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. Due to the limited availability of specific hazard data for this compound, a conservative approach that treats it as hazardous waste is essential. By adhering to the guidelines outlined in this document and maintaining open communication with your institution's EH&S department, you can ensure that the final chapter of your research is conducted with the utmost integrity and care.

VI. References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

Sources

Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

Hazard Analysis: Acknowledging the Unknown

Direct and comprehensive safety data for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one is limited. However, a structural analogue, 3,4-Dihydro-1H-[1][2]naphthyridin-2-one, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given the structural similarities, we must assume that this compound presents, at a minimum, a similar hazard profile.

Therefore, all handling procedures must be designed to mitigate the risks of:

  • Oral Toxicity: Accidental ingestion could be harmful.

  • Dermal Irritation: Direct skin contact may cause irritation.

  • Ocular Irritation: Contact with eyes could lead to serious damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

The fundamental principle when handling chemicals of unknown toxicity is to minimize all potential routes of exposure.[3]

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound in a solid form.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. Nitrile is selected for its broad range of chemical resistance.[4]
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face from splashes.[4][5]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects the skin and personal clothing from contamination. Flame-resistant material is a best practice in a laboratory setting where flammable solvents may be present.
Respiratory Protection A NIOSH-approved N95 respirator or higher.As the compound may cause respiratory irritation and is a solid that can be easily aerosolized, a respirator is crucial to prevent inhalation of fine particles.[5]
Foot Protection Closed-toe, non-perforated shoes.Protects the feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is as critical as the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE: Preparing for Safe Handling
  • Hand Hygiene: Begin by thoroughly washing and drying your hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: Fit the N95 respirator, ensuring a proper seal around the nose and mouth. Perform a user seal check.

  • Eye and Face Protection: Put on the chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing PPE: Preventing Contamination
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield from the back of the head.

  • Laboratory Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated receptacle for laundering or disposal.

  • Goggles: Remove the goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for safely handling this compound from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination start Start don_ppe Don Full PPE (Sec 3.1) start->don_ppe prep_work_area Prepare Ventilated Work Area (Fume Hood) don_ppe->prep_work_area weigh_compound Weigh Compound in Hood prep_work_area->weigh_compound Enter Handling Phase perform_experiment Perform Experiment weigh_compound->perform_experiment dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container perform_experiment->dispose_waste Complete Experiment decontaminate Decontaminate Work Surfaces and Equipment dispose_waste->decontaminate doff_ppe Doff PPE (Sec 3.2) decontaminate->doff_ppe end End doff_ppe->end

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For a small spill of solid material, and only if you are trained and equipped to do so, gently cover the spill with an absorbent material and then carefully scoop it into a labeled hazardous waste container. Do not generate dust. For larger spills, or if you are ever in doubt, evacuate the area and contact your institution's environmental health and safety department.

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.

Disposal Plan

All solid waste contaminated with this compound, including gloves, disposable lab coats, and contaminated absorbent materials, must be placed in a clearly labeled hazardous waste container. Do not dispose of this material in the regular trash. Follow all institutional and local regulations for the disposal of chemical waste.

By adhering to these rigorous safety protocols, we can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Reactant of Route 2
3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.